Simvastatin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-HGQWONQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023581 | |
| Record name | Simvastatin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Simvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble, In water, 3.0X10-2 mg/L, temp not specified, Solubility (mg/mL): chloroform 610; DMSO 540; methanol 200; ethanol 160; n-hexane 0.15; 0.1 M HCl 0.06; polyethylene glycol-400 70; propylene glycol 30; 0.1 M NaOH 70, 1.22e-02 g/L | |
| Record name | Simvastatin | |
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| Record name | Simvastatin | |
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| Record name | Simvastatin | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Color/Form |
White to off-white crystalline powder from n-butyl chloride + hexane | |
CAS No. |
79902-63-9 | |
| Record name | Simvastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79902-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Simvastatin [USAN:USP:INN:BAN] | |
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| Record name | Simvastatin | |
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| Record name | simvastatin | |
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| Record name | Simvastatin | |
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| Record name | Butanoic acid, 2,2-dimethyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (1S,3R,7S,8S,8aS)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-{2-[(4R,6R)-tetrahydro-4-hydroxy-2-oxo-2H-pyran-6-yl]ethyl}-1-naphthyl-2,2-dimethylbutyrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGG2FN16EV | |
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| Record name | Simvastatin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Simvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135-138 °C, 135 - 138 °C | |
| Record name | Simvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Simvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Simvastatin's Mechanism of Action in Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of simvastatin in the biosynthesis of cholesterol. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Competitive Inhibition of HMG-CoA Reductase
This compound is a powerful lipid-lowering agent that functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Administered as an inactive prodrug, this compound is hydrolyzed in the body to its active β-hydroxy acid form, which structurally mimics the endogenous substrate, HMG-CoA.[3] This structural similarity allows the active form of this compound to bind to the active site of HMG-CoA reductase, effectively blocking the conversion of HMG-CoA to mevalonate (B85504), a critical precursor in the synthesis of cholesterol and other isoprenoids.[4][5] The binding of statins to HMG-CoA reductase is reversible and occurs with high affinity, typically in the nanomolar range, which is significantly stronger than the micromolar affinity of the natural substrate, HMG-CoA.[6]
Quantitative Inhibition Data
The inhibitory potency of this compound on HMG-CoA reductase has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe its efficacy.
| Parameter | Value | Reference |
| IC50 | 11.2 nM | [2] |
| Ki | ~0.1 nM | [2] |
Downstream Effects on Lipid Metabolism
The inhibition of HMG-CoA reductase by this compound initiates a cascade of events that ultimately leads to a significant reduction in circulating low-density lipoprotein (LDL) cholesterol levels.
Upregulation of LDL Receptors
The primary consequence of reduced intracellular cholesterol synthesis is the activation of a cellular feedback mechanism designed to restore cholesterol homeostasis. This response is mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which are transcription factors that regulate the expression of genes involved in cholesterol metabolism.[7][8]
When intracellular cholesterol levels are low, SREBP-2 is cleaved and activated, translocating to the nucleus where it upregulates the transcription of the gene encoding the LDL receptor.[1] The increased expression of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, which is the principal mechanism by which this compound and other statins lower plasma LDL levels.[1]
Impact on Lipid Profiles: Clinical Data
The clinical efficacy of this compound in modulating lipid profiles is well-documented. The following tables summarize the dose-dependent effects of this compound on various lipid parameters from clinical trials.
Table 1: Percentage Change in Lipid Levels with this compound Treatment
| Dosage | LDL Cholesterol Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | HDL Cholesterol Change (%) |
| 20 mg/day | 31 - 43.4 | 25 | 16 | No significant change |
| 40 mg/day | 32 - 46 | 37 - 38 | 25 | No significant change |
Data compiled from multiple clinical studies.[9][10][11]
Table 2: Absolute Change in LDL Cholesterol with this compound Treatment
| Study | Dosage | Baseline LDL Cholesterol (mmol/L) | Absolute LDL Cholesterol Reduction (mmol/L) |
| Scandinavian this compound Survival Study (4S) | 20-40 mg/day | 4.39 - 5.35+ | Not specified, but relative risk reduction was consistent across quartiles |
| SHARP Trial | 20 mg/day (with ezetimibe) | ~2.7 | 0.85 (in combination with ezetimibe) |
| Gepner et al. (2016) | Not specified | ~3.1 | ~1.34 |
This table presents data from various clinical trials to illustrate the absolute reduction in LDL cholesterol.[9][10][11]
Signaling Pathways and Regulatory Mechanisms
The action of this compound is intricately linked to the cellular machinery that governs cholesterol homeostasis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Cholesterol Biosynthesis Pathway and this compound Inhibition
SREBP-2 Regulatory Feedback Loop
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
HMG-CoA Reductase Activity Assay using LC-MS/MS
This protocol describes a highly sensitive and specific method for measuring HMG-CoA reductase activity by quantifying the product, mevalonic acid (as mevalonolactone), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow:
Methodology:
-
Enzyme Preparation: Isolate microsomal fractions from cultured cells (e.g., HepG2) or animal liver tissue, which are rich in HMG-CoA reductase.
-
Reaction Mixture: Prepare a reaction buffer containing a known concentration of the microsomal protein, the substrate HMG-CoA, and the cofactor NADPH.
-
Inhibition Assay: Add varying concentrations of this compound (active form) or a vehicle control to the reaction mixtures and incubate at 37°C.
-
Reaction Termination and Product Conversion: Stop the reaction by adding an acid, which also facilitates the conversion of the product, mevalonic acid, to its more stable lactone form, mevalonolactone.
-
Sample Extraction: Extract mevalonolactone from the reaction mixture using a suitable organic solvent.
-
LC-MS/MS Analysis:
-
Chromatography: Separate mevalonolactone from other components using a reverse-phase HPLC column.
-
Mass Spectrometry: Quantify mevalonolactone using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.
-
-
Data Analysis: Determine the rate of mevalonolactone formation in the presence and absence of this compound to calculate the enzyme activity and the IC50 value.
Analysis of SREBP-2 Activation by Quantitative RT-PCR
This protocol outlines the steps to measure the activation of the SREBP-2 pathway by quantifying the mRNA expression levels of SREBP-2 and its target genes, such as the LDL receptor (LDLR) and HMG-CoA reductase (HMGCR), in response to this compound treatment.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human hepatoma HepG2 cells) and treat with various concentrations of this compound or a vehicle control for a specified period.
-
RNA Isolation: Extract total RNA from the cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using the synthesized cDNA, specific primers for SREBP-2, LDLR, HMGCR, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.
-
-
Data Analysis: Analyze the amplification data to determine the relative fold change in the mRNA expression of the target genes in this compound-treated cells compared to the control, using a method such as the comparative Ct (ΔΔCt) method.[7][12]
Conclusion
This compound's primary mechanism of action is the potent and competitive inhibition of HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis. This targeted inhibition leads to a reduction in intracellular cholesterol levels, which in turn activates the SREBP-2 signaling pathway. The subsequent upregulation of LDL receptors on hepatocytes enhances the clearance of LDL cholesterol from the circulation, resulting in a significant improvement in the lipid profile. The experimental protocols detailed herein provide a framework for the continued investigation of statin pharmacology and the broader field of lipid metabolism. This comprehensive understanding is crucial for the development of next-generation therapies for dyslipidemia and cardiovascular disease.
References
- 1. Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [helda.helsinki.fi]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Oxysterols synergize with statins by inhibiting SREBP-2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. The effects of lowering LDL cholesterol with this compound plus ezetimibe in patients with chronic kidney disease (Study of Heart and Renal Protection): a randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the SREBP pathway prevents SARS-CoV-2 replication and inflammasome activation | Life Science Alliance [life-science-alliance.org]
Simvastatin: A Technical Guide to Chemical Structure and Lipophilicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of simvastatin, with a specific focus on its lipophilicity. This compound is a highly effective lipid-lowering agent used in the treatment of hypercholesterolemia and the prevention of cardiovascular events.[1][2] Understanding its structural characteristics and lipophilic nature is crucial for comprehending its pharmacokinetics, pharmacodynamics, tissue distribution, and pleiotropic effects.
Chemical Structure of this compound
This compound (C₂₅H₃₈O₅) is a semi-synthetic derivative of lovastatin, which is produced by the fermentation of Aspergillus terreus.[2] Structurally, it is a member of the hexahydronaphthalene (B12109599) class of compounds.[3] It is administered as an inactive lactone prodrug.[4][5] In the body, the lactone ring undergoes hydrolysis to form the pharmacologically active β-hydroxy acid, this compound acid.[1] This open-ring form is a structural analog of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) and acts as a competitive inhibitor of HMG-CoA reductase.[3][5]
The key structural components of this compound include:
-
A hexahydronaphthalene ring system which forms the core hydrophobic structure.
-
A lactone ring that is hydrolyzed to the active hydroxy acid form.[6]
-
A 2,2-dimethylbutyrate ester side chain , which distinguishes it from its parent compound, lovastatin.[3]
The logical arrangement of these principal moieties contributes to the molecule's overall function and properties.
Caption: Logical relationship of this compound's core structural components.
Physicochemical Properties and Lipophilicity
Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is commonly quantified by the partition coefficient (LogP). This compound is classified as a lipophilic statin, which allows it to readily cross cell membranes via passive diffusion.[7] This contrasts with hydrophilic statins, such as pravastatin, which require active transport mechanisms to enter cells.[7]
The high lipophilicity of this compound contributes to its high hepatic extraction and efficacy in controlling cholesterol synthesis.[2] However, it also leads to wider distribution in non-hepatic tissues compared to hydrophilic statins.[8]
Table 1: Physicochemical and Lipophilicity Data for this compound
| Property | Value | Citation(s) |
| Identifier | ||
| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | [3] |
| CAS Number | 79902-63-9 | [9] |
| Structural Data | ||
| Molecular Formula | C₂₅H₃₈O₅ | [3][9] |
| Molecular Weight | 418.57 g/mol | [9] |
| Topological Polar Surface Area | 72.8 Ų | [10] |
| Lipophilicity | ||
| XLogP3 (Lactone Form) | 4.7 | [3][10] |
| LogP (Lactone Form) | 4.39 | [2] |
| CLogP (Lactone Form) | ~4.68 | [11] |
| LogP (Active Acid Form) | 3.79 | [7] |
Mechanism of Action: Inhibition of the HMG-CoA Reductase Pathway
The primary pharmacological effect of this compound is the reduction of cholesterol levels. It achieves this by targeting the rate-limiting enzyme in the cholesterol biosynthesis pathway, HMG-CoA reductase.[5][12]
The active acid form of this compound competitively inhibits this enzyme, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1][4] This reduction in hepatic cholesterol synthesis leads to a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.[4][5]
Caption: this compound competitively inhibits the HMG-CoA reductase enzyme.
Experimental Protocols: Lipophilicity Determination by RP-HPLC
The lipophilicity (LogP) of a compound like this compound can be determined experimentally using various methods. One of the most common and reliable techniques is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[13] This method measures the retention time of a substance on a nonpolar stationary phase, which correlates well with its octanol-water partition coefficient.
Principle: The method is based on the linear relationship between the logarithm of the retention factor (log k) of a solute and the concentration of the organic modifier in the mobile phase. By extrapolating this relationship to a 0% organic modifier concentration (100% aqueous), a value known as log k_w_ is obtained. The log k_w_ values of a series of reference compounds with known LogP values are used to create a calibration curve, from which the LogP of the test compound (this compound) can be interpolated.
Detailed Methodology:
-
Materials and Reagents:
-
This compound reference standard.
-
A series of standard compounds with known LogP values (e.g., benzene, toluene, ethylbenzene).
-
HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol).[14]
-
HPLC-grade water and buffer salts (e.g., phosphate (B84403) buffer) to control pH.[15]
-
0.2 µm or 0.45 µm syringe filters.
-
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
A reversed-phase column, typically a C18 (octadecylsilyl) column.[14]
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Mobile Phase: A series of isocratic mixtures of the organic modifier and aqueous buffer, typically ranging from 50% to 80% organic modifier. For this compound, a common mobile phase is acetonitrile:water (e.g., 80:20 v/v) with 0.1% orthophosphoric acid.[14]
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Detection Wavelength: 238 nm for this compound.[16]
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and each reference standard in the organic modifier. Prepare working solutions by diluting the stock solutions with the mobile phase.
-
System Equilibration: Equilibrate the column with each mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject each standard and the this compound solution for each mobile phase composition and record the retention times (t_R_). Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Data Analysis:
-
Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R_ - t₀) / t₀.
-
For each compound, plot log k versus the percentage of the organic modifier.
-
Perform a linear regression for each plot and extrapolate to 0% organic modifier to determine the y-intercept, which is log k_w_.
-
Plot the log k_w_ values of the reference standards against their known LogP values to generate a calibration curve.
-
Using the log k_w_ value of this compound, determine its LogP from the calibration curve.
-
-
Caption: A typical workflow for determining LogP using RP-HPLC.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Statin Lipophilicity on the Proliferation of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipophilicity estimation of statins as a decisive physicochemical parameter for their hepato-selectivity using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Quantification of this compound Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencerepository.org [sciencerepository.org]
- 16. wjbphs.com [wjbphs.com]
The Statin Revolution: A Technical Guide to Discovery and Synthesis
Introduction: The discovery of statins represents a landmark achievement in modern medicine, fundamentally transforming the management of hypercholesterolemia and the prevention of cardiovascular disease. These potent inhibitors of cholesterol biosynthesis have become one of the most widely prescribed classes of drugs globally. This guide provides an in-depth technical overview of the journey from their initial discovery in fungi to the development of highly efficacious synthetic derivatives. It details the underlying mechanism of action, key synthetic methodologies, and comparative pharmacology for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of HMG-CoA Reductase
Statins exert their lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[3][4][5] By blocking this crucial step, statins decrease endogenous cholesterol production, particularly in the liver.[2] This intracellular cholesterol depletion upregulates the expression of LDL receptors on hepatocyte surfaces, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[2]
References
The In Vivo Activation of Simvastatin: A Technical Guide to Metabolic Transformation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Simvastatin, a widely prescribed lipid-lowering agent, is administered as an inactive lactone pro-drug. Its therapeutic efficacy is entirely dependent on its in vivo hydrolysis to the active β-hydroxy acid form, this compound acid. This conversion is a critical first step in a complex metabolic cascade that dictates the drug's pharmacokinetics and pharmacodynamics. This technical guide provides a detailed examination of the enzymatic pathways responsible for this compound's activation, presents quantitative data on the kinetics of these transformations, outlines key experimental protocols for studying this process, and visually represents the core metabolic and experimental workflows through detailed diagrams.
The Metabolic Activation Pathway: From Inactive Lactone to Active Acid
This compound (SV) is a lipophilic pro-drug that is readily absorbed after oral administration.[1] The primary activation step is the hydrolysis of its closed lactone ring to form the pharmacologically active open-ring β-hydroxy acid, this compound acid (SVA).[2][3] SVA is the potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] This hydrolysis is not spontaneous under physiological conditions but is primarily mediated by a specific set of enzymes.
The primary enzymes responsible for this bioactivation are carboxylesterases (CES) and paraoxonases (PON).[1][5][6]
-
In Humans: Both carboxylesterases and paraoxonases, found in the liver, plasma, and small intestine, contribute to the hydrolysis of this compound.[1][6][7] Studies with human recombinant enzymes have identified PON1, CES1b, PON3, and CES1c as capable of hydrolyzing this compound.[6][7]
-
In Rats: Carboxylesterase is the major esterase responsible for activating this compound, with paraoxonase playing a minimal role.[1][6]
This enzymatic conversion is a crucial determinant of the bioavailability of the active drug. The interconversion is reversible, with SVA capable of being converted back to the inactive lactone form, a process that can be mediated by UGT enzymes through an acyl glucuronide intermediate.[5][8]
Visualization of this compound Activation
The following diagram illustrates the core enzymatic hydrolysis of the this compound pro-drug into its active form.
Caption: Enzymatic hydrolysis of this compound lactone to this compound acid.
Subsequent Metabolism and Elimination
Once formed, both the active SVA and any remaining inactive SV are subject to extensive Phase I metabolism, primarily mediated by the cytochrome P450 system.
-
Primary Metabolizing Enzyme: CYP3A4 is the major enzyme responsible for the oxidative metabolism of both this compound and this compound acid.[4][9][10][11] CYP3A5 also contributes to this process.[5][9] This extensive metabolism, occurring in the intestine and liver, contributes to this compound's low systemic bioavailability (<5%).[2][11]
-
Major Metabolites: The main oxidative metabolites include 3'-hydroxy, 6'-exomethylene, and 3',5'-dihydrodiol forms of both SV and SVA.[4][9]
-
Other Pathways: In rodents, β-oxidation of the heptanoic acid side chain has been observed as a species-specific metabolic pathway.[12][13]
The susceptibility of this compound to CYP3A4 metabolism is the basis for numerous clinically significant drug-drug interactions.[14]
Visualization of the Complete Metabolic Pathway
This diagram provides a comprehensive overview of this compound's metabolic fate, from activation to subsequent oxidative metabolism.
Caption: this compound activation and subsequent CYP3A4/5 metabolism.
Quantitative Data on this compound Metabolism
The kinetics of this compound activation and metabolism have been characterized in various in vitro systems. The following tables summarize key quantitative parameters.
Table 1: Intrinsic Clearance (Clint) for this compound Hydrolysis by Human Recombinant Esterases
Data sourced from studies using human recombinant enzymes to measure the rate of this compound conversion.
| Enzyme | Intrinsic Clearance (Clint) (μL/min/mg protein) | Reference |
| PON1 | 8.75 | [6][7] |
| CES1b | 5.77 | [6][7] |
| PON3 | 3.93 | [6][7] |
| CES1c | 2.45 | [6][7] |
Table 2: Michaelis-Menten Kinetic Parameters for this compound Acid (SVA) Metabolism
Data from in vitro studies using human liver microsomes and recombinant CYP enzymes.
| System / Enzyme | Metabolite Formed | K_m (μM) | V_max (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | Major Oxidative Products | 50 - 80 | 0.6 - 1.9 | [4] |
| Recombinant CYP3A4 | SVA Metabolites | ~50 - 80 | - | [4] |
| Recombinant CYP2C8 | SVA Metabolites | ~50 - 80 | - | [4] |
Key Experimental Protocols
Investigating the bioactivation of this compound requires precise in vitro and in vivo methodologies. The following sections detail standardized protocols.
Protocol: In Vitro Hydrolysis of this compound in Human Liver S9 Fractions
This assay quantifies the enzymatic conversion of this compound to this compound acid and identifies the contributing esterase families using specific inhibitors.
1. Reagents and Materials:
-
This compound (SV) and this compound Acid (SVA) analytical standards
-
Human Liver S9 fraction
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Esterase Inhibitors:
-
Bis(4-nitrophenyl) phosphate (BNPP) - Carboxylesterase (CES) inhibitor
-
Potassium fluoride (B91410) (KF) - General esterase inhibitor
-
Ethylenediaminetetraacetic acid (EDTA) - Paraoxonase (PON) inhibitor (requires Ca2+)
-
-
Acetonitrile (B52724) (ACN) for reaction termination
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation: Prepare stock solutions of SV, SVA, and inhibitors in a suitable solvent (e.g., DMSO or ACN).
-
Incubation Mixture: In microcentrifuge tubes, pre-warm a mixture of human liver S9 fraction (e.g., 1 mg/mL final concentration) and phosphate buffer at 37°C.
-
Inhibitor Pre-incubation: For inhibitor conditions, add BNPP, KF, or EDTA to the S9 mixture and pre-incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding SV to a final concentration of ~1-5 µM.
-
Incubation: Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze for SV and SVA concentrations using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the rate of SVA formation in the absence and presence of each inhibitor.
-
Determine the relative contribution of CES and PON to SV hydrolysis by comparing the inhibited versus uninhibited reaction rates.
Caption: Experimental workflow for in vitro this compound hydrolysis assay.
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol describes an animal study to assess the plasma concentrations of this compound and this compound acid following oral administration, emphasizing the critical need for stabilizing blood samples.
1. Animals and Dosing:
-
Male Sprague-Dawley rats (250-300g).
-
Acclimatize animals for at least one week.
-
Fast animals overnight before dosing.
-
Administer this compound via oral gavage at a specified dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
2. Blood Sampling and Processing:
-
Critical Step: Prepare blood collection tubes (e.g., K2-EDTA tubes) containing a cocktail of esterase inhibitors to prevent ex vivo hydrolysis of this compound. A recommended cocktail is 20 mM BNPP and 50 mM KF.[6]
-
Collect blood samples (~200 µL) via tail vein or cannulation at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Immediately after collection, gently mix the blood with the inhibitors.
-
Keep samples on ice.
-
Process blood to plasma by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) within 30 minutes of collection.
-
Harvest the plasma supernatant and store at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of this compound and this compound acid in rat plasma.
-
Use a protein precipitation or liquid-liquid extraction method to prepare plasma samples for analysis.
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for both SV and SVA, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the concentration-time curve)
-
t1/2 (Elimination half-life)
-
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Conclusion
The activation of the pro-drug this compound to this compound acid is a pivotal event governed by specific esterases, primarily CES1 and PON1 in humans. This hydrolytic conversion, occurring pre-systemically and systemically, initiates the drug's therapeutic action. Both the parent lactone and the active acid are then extensively metabolized by CYP3A4, a characteristic that makes this compound highly susceptible to drug-drug interactions and contributes to its variable pharmacokinetic profile. A thorough understanding of these activation and metabolic pathways, supported by robust in vitro and in vivo experimental models, is essential for drug development professionals to predict drug efficacy, anticipate potential interactions, and ensure patient safety. The methodologies and data presented in this guide serve as a foundational resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical pharmacokinetics and practical applications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20050192340A1 - this compound formulations and methods of making same - Google Patents [patents.google.com]
- 4. The human hepatic metabolism of this compound hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of esterase mediated hydrolysis of this compound in human and rat blood and its impact on pharmacokinetic profiles of this compound and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism of this compound in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP3A4*22 and CYP3A5*3 are associated with increased levels of plasma this compound concentrations in the cholesterol and pharmacogenetics study cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo biotransformation of this compound, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beta-Oxidation of this compound in mouse liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Statins and CYP Interactions [medsafe.govt.nz]
Simvastatin's Impact on Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simvastatin, a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a cornerstone in the management of hypercholesterolemia. Beyond its lipid-lowering effects, a growing body of evidence illuminates its profound influence on a multitude of cellular signaling pathways. These pleiotropic effects underscore this compound's potential in therapeutic areas beyond cardiovascular disease, particularly in oncology. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding and further research in this field.
Core Mechanism of Action: The Mevalonate (B85504) Pathway
This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids. The depletion of these downstream products, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is central to this compound's influence on cellular signaling.[1][2] FPP and GGPP are essential lipid attachments for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical for their membrane localization and function.[1][2]
This compound's Influence on Key Signaling Cascades
The inhibition of protein prenylation by this compound has far-reaching consequences, impacting several critical signaling pathways that regulate cell proliferation, survival, apoptosis, and migration.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Constitutive activation of this pathway is a hallmark of many cancers.[3] this compound has been shown to suppress the PI3K/Akt/mTOR pathway in various cancer cells, including breast cancer.[1][3] This suppression is often achieved by increasing the expression of the tumor suppressor PTEN, which in turn leads to the dephosphorylation and inactivation of Akt.[1][3] The downstream effects include the dephosphorylation of mTOR and its substrates, such as S6 ribosomal protein (S6RP) and 4E-binding protein 1 (4E-BP1).[4]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and survival.[5] this compound has been demonstrated to deactivate the MAPK/ERK pathway by dephosphorylating key components such as c-Raf, MEK1/2, and ERK1/2.[1][5] This inhibitory effect is also linked to the depletion of isoprenoids, which are necessary for the function of Ras, a key upstream activator of the MAPK/ERK pathway.[5]
Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, cell polarity, and cell migration.[6] Their activity is dependent on geranylgeranylation for membrane localization.[2] this compound, by inhibiting GGPP synthesis, prevents Rho prenylation, leading to its inactivation and translocation from the membrane to the cytosol.[6][7] This disruption of Rho signaling contributes to this compound's effects on cell morphology, adhesion, and motility. Interestingly, some studies have reported that this compound can also increase the amount of GTP-bound (active) RhoA in the cytosol, suggesting a complex regulatory mechanism.[8]
Induction of Apoptosis
This compound has been shown to induce apoptosis in a variety of cancer cell lines.[9] This pro-apoptotic effect is mediated through multiple mechanisms, including the activation of the intrinsic mitochondrial pathway.[9] this compound can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[9] This shift promotes the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9, ultimately leading to programmed cell death.[4][9]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key signaling proteins and cellular processes as reported in the literature.
Table 1: Effect of this compound on PI3K/Akt and MAPK/ERK Pathway Protein Phosphorylation in Breast Cancer Clinical Samples [1][10]
| Protein | Change with this compound | p-value |
| p-Akt (Ser473) | ↓ | 0.002 |
| p-S6RP (Ser235/236) | ↓ | 0.033 |
| PTEN | ↑ | 0.005 |
| p-c-Raf (Tyr340/341) | ↓ | 0.018 |
| p-ERK1/2 (Thr202/Thy204) | ↓ | 0.002 |
Table 2: Effect of this compound on Apoptosis and Proliferation Markers in Breast Cancer Clinical Samples [1][10]
| Marker | Change with this compound | p-value |
| Cleaved Caspase-3 | ↑ | 0.002 |
| Ki67 | ↓ (trend) | 0.245 |
Table 3: IC50 Values of this compound in Breast Cancer Cell Lines (48h treatment) [11]
| Cell Line | IC50 (µM) |
| MCF-7 | 8.9 |
| MDA-MB-231 | 4.5 |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 are commonly used.[11]
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.[11]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treatment.[12] A vehicle control (DMSO alone) should be included in all experiments.
Western Blot Analysis
This protocol is a general guideline for assessing the phosphorylation status and total protein levels of signaling pathway components.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-ERK1/2 (Thr202/Tyr204)) diluted in blocking buffer (typically 1:1000) overnight at 4°C.[6][13]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[14]
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.[9]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.[8]
-
Staining Protocol:
-
Harvest cells (including floating cells in the medium) after treatment.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Gating Strategy:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
RhoA Activation Assay (Rhotekin-RBD Pulldown)
-
Principle: This assay uses the Rho-binding domain (RBD) of the Rhotekin protein, which specifically binds to the active, GTP-bound form of RhoA. The active RhoA is then detected by Western blot.[4]
-
Procedure:
-
Lyse cells in Mg2+ Lysis/Wash Buffer (MLB) containing protease inhibitors.
-
Incubate cell lysates with Rhotekin-RBD agarose (B213101) beads for 1 hour at 4°C with gentle agitation to pull down active RhoA.
-
Wash the beads several times with MLB to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western blot using an anti-RhoA antibody.
-
Conclusion and Future Directions
This compound's impact extends far beyond cholesterol metabolism, with profound effects on fundamental cellular signaling pathways that control cell fate. Its ability to inhibit the PI3K/Akt and MAPK/ERK pathways, modulate Rho GTPase activity, and induce apoptosis provides a strong rationale for its investigation as a potential anti-cancer agent. The quantitative data and detailed protocols presented in this guide offer a foundation for researchers to further explore the molecular mechanisms of this compound and to evaluate its therapeutic potential in various disease contexts. Future research should focus on elucidating the precise molecular targets of this compound's pleiotropic effects, investigating its efficacy in combination with other therapeutic agents, and conducting well-designed clinical trials to translate these preclinical findings into patient benefits.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bosterbio.com [bosterbio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. This compound treatment varies the radiation response of human breast cells in 2D or 3D culture - ProQuest [proquest.com]
- 12. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 13. This compound potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Long-Term Effects of Simvastatin on Muscle Cell Physiology In Vitro: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Simvastatin, a widely prescribed cholesterol-lowering medication, has been associated with myopathy as a significant side effect. Understanding the long-term molecular and cellular effects of this compound on muscle tissue is crucial for developing strategies to mitigate these adverse effects. This technical guide provides an in-depth overview of the long-term effects of this compound on muscle cell physiology observed in in vitro studies. We summarize key quantitative data, provide detailed experimental protocols for assessing statin-induced myotoxicity, and visualize the affected signaling pathways. This document is intended to serve as a comprehensive resource for researchers in muscle biology and drug development.
Introduction
Statins, inhibitors of HMG-CoA reductase, are highly effective in reducing low-density lipoprotein (LDL) cholesterol and preventing cardiovascular events. However, their use can be limited by statin-associated muscle symptoms (SAMS), which range from myalgia to rhabdomyolysis. In vitro studies using cultured muscle cells, such as the C2C12 murine myoblast cell line, have been instrumental in elucidating the cellular mechanisms underlying this compound-induced myopathy. This guide focuses on the long-term effects of this compound exposure on muscle cell viability, differentiation, metabolism, and survival.
Quantitative Effects of this compound on Muscle Cells In Vitro
Long-term exposure of muscle cells to this compound in vitro leads to a range of dose- and time-dependent effects. The following tables summarize the quantitative data from various studies.
Table 1: Effects of this compound on Muscle Cell Viability and Metabolism
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Viability (MTT Assay) | C2C12 Myoblasts | 30 µM | 24 hours | ~50% reduction (EC50) | [1] |
| Primary Human Skeletal Muscle Cells (proliferating) | 5 µM | 48 hours | Significant decrease, preventable by mevalonate | [2] | |
| ATP Content | C2C12 Myoblasts and Myotubes | 10 µM | 24 hours | Significant decrease, with a stronger effect in myoblasts | [3][4] |
| Mitochondrial Respiration (Oxygen Consumption Rate) | Primary Human Myotubes | 5 µM | 48 hours | Impaired maximal ADP-stimulated mitochondrial respiration | [2] |
| C2C12 Myoblasts and Myotubes | Not specified | Not specified | Impaired oxygen consumption | [4][5] | |
| Superoxide (B77818) Production | C2C12 Myoblasts and Myotubes | Not specified | Not specified | Increased superoxide production | [4][5] |
| Protein Synthesis | C2C12 Myoblasts and Myotubes | 10 µM | 24 hours | Myoblasts: -26.43 ± 5.33% vs. control; Myotubes: -22.40 ± 4.91% vs. control | [6] |
Table 2: Effects of this compound on Muscle Cell Differentiation and Apoptosis
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| MyoD Expression | C2C12 Myoblasts | Not specified | Not specified | Inhibited expression | [4][5] |
| Creatine Kinase (CK) Activity | C2C12 Myotubes | 0.1 - 1 µM | 48 hours | Dose-dependent decrease | [7] |
| Apoptosis Rate | Rat Vascular Smooth Muscle Cells | 30 µM | Not specified | Apoptosis rate of 24.2 ± 1.7% | [8] |
| Atherosclerotic Model (in vivo) | Not specified | Not specified | This compound group showed a significantly lower apoptosis rate (19.67% ± 3.20%) compared to the model group (30.83% ± 4.02%) | [9] | |
| Cytochrome c Release | C2C12 Myoblasts and Myotubes | Not specified | Not specified | Induced apoptosis via cytochrome c release | [3][4][5] |
| Caspase-3 Activation | Rat Vascular Smooth Muscle Cells | 30 µM | After 12 hours | Activation of caspase-3 | [8] |
| Birc4 (anti-apoptosis gene) Expression | C2C12 Myotubes | 15 µM | 6 hours | 27.8-fold decrease in mRNA levels | [10] |
| Cflar (pro-apoptosis gene) Expression | C2C12 Myotubes | 15 µM | 1 and 6 hours | Significant up-regulation | [10] |
Signaling Pathways Affected by this compound
This compound disrupts key signaling pathways involved in muscle cell growth, survival, and metabolism.
Insulin (B600854) and IGF-1 Signaling Pathway
This compound has been shown to impair the insulin and IGF-1 signaling pathways, which are crucial for muscle protein synthesis and glucose uptake. It inhibits the phosphorylation of the insulin receptor (IRβ) and downstream targets such as Akt and S6 ribosomal protein (S6rp). Conversely, it increases the phosphorylation of AMP-activated protein kinase (AMPK), a sensor of cellular energy status.[3][4][5]
Caption: this compound's impact on the insulin signaling pathway in muscle cells.
Apoptosis Pathway
Long-term this compound treatment can induce apoptosis in muscle cells. This is mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: this compound-induced apoptosis pathway in muscle cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the long-term effects of this compound on muscle cell physiology in vitro.
Cell Culture and this compound Treatment
A common model for these studies is the C2C12 mouse myoblast cell line.
-
Cell Culture:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
To induce differentiation into myotubes, grow myoblasts to ~80-90% confluency and then switch the growth medium to DMEM supplemented with 2% horse serum.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., in DMSO).
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1 µM to 30 µM).
-
Add the this compound-containing medium to the cells and incubate for the desired duration (e.g., 24, 48 hours or longer).
-
Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Caption: General experimental workflow for studying this compound effects.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate C2C12 cells in a 96-well plate and treat with this compound as described above.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.
-
Seed C2C12 cells in a Seahorse XF cell culture microplate and treat with this compound.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the Seahorse XF sensor cartridge with modulators of mitochondrial respiration: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Calibrate the Seahorse XF Analyzer and then start the assay.
-
The instrument will measure baseline OCR and then sequentially inject the modulators to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of specific proteins in signaling pathways.
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Treat cells with this compound as desired.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Conclusion
The in vitro studies summarized in this guide demonstrate that long-term exposure to this compound has significant detrimental effects on muscle cell physiology. These include reduced cell viability, impaired mitochondrial function, disruption of crucial signaling pathways, and induction of apoptosis. The provided experimental protocols offer a framework for researchers to investigate these effects further and to screen for potential therapeutic interventions to ameliorate statin-induced myopathy. A deeper understanding of these mechanisms at the cellular level is essential for the development of safer and more effective statin therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. color | Graphviz [graphviz.org]
Unveiling the Duality of Simvastatin: A Technical Deep Dive into the Biological Activities of its Lactone and Acid Forms
For Immediate Release
A comprehensive analysis for researchers, scientists, and drug development professionals.
Simvastatin, a widely prescribed lipid-lowering agent, exists in two principal forms: a therapeutically inactive lactone prodrug and its pharmacologically active β-hydroxy acid metabolite. While the conversion from the lactone to the acid form is essential for its cholesterol-lowering effects, emerging research indicates that both forms possess distinct and significant biological activities. This technical guide provides an in-depth comparison of this compound lactone and this compound acid, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to illuminate their differential roles in cellular processes.
Core Tenets: Prodrug Activation and Physicochemical Divergence
This compound is administered as an inactive lactone which, after oral ingestion, is hydrolyzed in the body to its active open-ring β-hydroxyacid form.[1][2][3][4] This conversion is a critical step for the drug's primary mechanism of action: the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][5]
The two forms exhibit significant differences in their physicochemical properties, which dictates their interaction with cellular environments. The lactone form is more lipophilic, allowing it to readily cross cell membranes via passive diffusion.[6][7] In contrast, the hydrophilic acid form has lower lipid solubility and primarily enters cells through active transport mechanisms.[6][7] This fundamental difference in cellular uptake is a key determinant of their distinct biological effects.
Physicochemical Properties of this compound Lactone and Acid Form
| Property | This compound Lactone | This compound Acid |
| Chemical Form | Closed-ring lactone | Open-ring β-hydroxy acid |
| Lipophilicity | High | Low |
| Cellular Uptake | Passive Diffusion | Active Transport |
| Primary Role | Prodrug | Active HMG-CoA Reductase Inhibitor |
The Primary Target: HMG-CoA Reductase Inhibition
Differential Cytotoxicity and Myotoxicity
A crucial area of research has been the differential cytotoxicity of the two this compound forms, particularly in the context of statin-induced myopathy. In vitro studies have consistently demonstrated that the lactone form is significantly more myotoxic than the acid form.
One study found that this compound lactone was approximately 37-fold more potent in inducing myotoxicity in primary human skeletal muscle cells compared to its corresponding acid form.[8] This heightened toxicity of the lactone is attributed to its greater lipophilicity, leading to higher intracellular concentrations in muscle cells.[3]
Further research in C2C12 myoblasts has provided quantitative data on the cytotoxic effects of both forms.
Comparative Cytotoxicity of this compound Lactone and Acid Form in C2C12 Myoblasts
| Compound | IC50 (µM) |
| This compound Lactone | 15.2 |
| This compound Acid | > 25 (minimal effect) |
Data sourced from a study on the effects of statin forms on CYP-mediated metabolism, where cytotoxicity was also assessed.[5]
Pleiotropic Effects: Beyond Cholesterol Lowering
Statins are known to exert a range of "pleiotropic" effects that are independent of their lipid-lowering activity. These effects, which include anti-inflammatory, anti-proliferative, and pro-apoptotic actions, are also differentially influenced by the lactone and acid forms.
The lactone form, due to its ability to easily penetrate cells, has been implicated in various cholesterol-independent cellular effects.[9] Some studies suggest that the lactone form can induce apoptosis in cancer cells to a greater extent than the acid form. For example, in studies with the structurally similar lovastatin, the lactone form was shown to be a more potent inducer of apoptosis in lung cancer cells than the acid form.
This compound (in its administered lactone form) has been shown to inhibit the growth of various cancer cell lines, with IC50 values varying depending on the cell type.
Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hey | Ovarian Cancer | ~10 |
| SKOV3 | Ovarian Cancer | ~8 |
| ECC-1 | Endometrial Cancer | ~15 |
| Ishikawa | Endometrial Cancer | ~17 |
| MCF-7 | Breast Cancer | 8.9 |
| MDA-MB-231 | Breast Cancer | 4.5 |
Data compiled from multiple studies investigating the anti-cancer effects of this compound.[7][10][11]
Experimental Methodologies
HMG-CoA Reductase Inhibition Assay
A common method to determine the inhibitory activity of compounds against HMG-CoA reductase is a spectrophotometric assay.[4][5][12]
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate (B85504) by the reductase enzyme. The rate of NADPH consumption is proportional to the enzyme's activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., potassium phosphate (B84403) buffer), HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH cofactor. Test compounds (this compound lactone and acid) are dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, combine the assay buffer, HMG-CoA reductase, and varying concentrations of the test compounds.
-
Initiation of Reaction: Add NADPH and HMG-CoA to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., C2C12 myoblasts or cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound lactone and this compound acid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined from the dose-response curve.
Visualizing the Biological Landscape
To better understand the complex interplay of this compound's forms and their biological targets, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: The Mevalonate Pathway and the inhibitory action of this compound acid on HMG-CoA reductase.
Caption: Cellular uptake mechanisms of this compound lactone and acid, and intracellular conversion.
Caption: A generalized experimental workflow for comparing the biological activities of this compound lactone and acid forms.
Conclusion
The biological activity of this compound is not solely attributable to its acid form's inhibition of HMG-CoA reductase. The lactone prodrug possesses distinct biological properties, largely driven by its lipophilicity and ability to passively diffuse into cells. This leads to a different spectrum of activity, including more pronounced myotoxicity and potentially greater effects on cellular processes like apoptosis in certain contexts. A comprehensive understanding of the dual roles of both the lactone and acid forms is imperative for the continued development of safer and more effective statin-based therapies and for exploring their potential in non-lipid-related diseases. This guide provides a foundational framework for researchers in this dynamic field.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. assaygenie.com [assaygenie.com]
Simvastatin's Influence on Neuronal Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of simvastatin on gene expression in neuronal cells. This compound, a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, exhibits profound pleiotropic effects beyond its lipid-lowering capabilities, significantly impacting neuronal function and survival.[1][2] This document provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and specific gene expression changes induced by this compound in the context of neuronal cells, supported by quantitative data and detailed experimental methodologies.
Core Mechanisms of Action
This compound's primary mechanism involves the competitive inhibition of HMG-CoA reductase, leading to a reduction in the synthesis of mevalonate, a crucial precursor for cholesterol and various non-sterol isoprenoids.[2][3] This inhibition has significant downstream consequences for neuronal cells, as cholesterol is an essential component of cell membranes and lipid rafts, and isoprenoids are vital for the post-translational modification and function of numerous proteins, including small GTPases.[3][4][5]
The lipophilic nature of this compound allows it to cross the blood-brain barrier, directly influencing cholesterol metabolism and signaling pathways within the central nervous system.[2][6] The subsequent alteration of gene expression underlies many of this compound's neuroprotective and, in some contexts, potentially adverse effects.[6][7]
Key Signaling Pathways Modulated by this compound
This compound treatment instigates changes in several critical signaling pathways within neuronal cells. These alterations are central to its observed effects on neurogenesis, apoptosis, inflammation, and synaptic plasticity.
Cholesterol Biosynthesis Pathway
This compound directly targets the initial steps of the cholesterol biosynthesis pathway. By blocking HMG-CoA reductase, it prevents the conversion of HMG-CoA to mevalonate, thereby depleting the cellular pool of cholesterol and isoprenoid intermediates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3]
Wnt/β-Catenin Signaling Pathway
This compound has been shown to enhance Wnt/β-catenin signaling, a pathway crucial for neurogenesis.[4][8] This effect is mediated through the depletion of isoprenoids, which are necessary for the proper function of proteins that negatively regulate the Wnt pathway. The enhancement of Wnt signaling promotes the expression of target genes involved in neuronal differentiation and proliferation.[4][8]
Rho GTPase Signaling Pathway
The function of Rho family GTPases, such as RhoA, Rac, and Cdc42, is dependent on prenylation, a process requiring isoprenoids. By inhibiting isoprenoid synthesis, this compound impairs the membrane localization and activity of these proteins.[5][9] This has widespread consequences for neuronal morphology, axonal guidance, and apoptosis. For instance, inhibition of RhoA/ROCK signaling can promote neurite outgrowth.[5]
NF-κB Signaling Pathway
In the context of ischemic stroke, this compound has been shown to modulate the NF-κB signaling pathway, which plays a dual role in both neurodegeneration and neuroprotection.[1] this compound treatment can lead to a downregulation of pro-apoptotic genes regulated by the RelA/p65 subunit of NF-κB, while potentially activating dimers containing the c-Rel subunit, which are associated with the upregulation of anti-apoptotic genes.[1]
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative changes in the expression of key genes in neuronal and related cells following this compound treatment, as reported in various studies.
Table 1: Effect of this compound on Genes Related to Neurogenesis and Neuronal Differentiation
| Gene | Cell Type/Model | This compound Concentration/Dose | Fold Change | Reference |
| Ang1 | Rat Brain Microvascular Endothelial Cells | Not specified | Increased | [10] |
| Tie2 | Rat Brain Microvascular Endothelial Cells | Not specified | Increased | [10] |
| Occludin | Rat Ischemic Brain | 1 mg/kg, daily for 7 days | Increased | [10] |
| Doublecortin (DCX) | Rat Ischemic Brain | 1 mg/kg, daily for 7 days | Increased | [10] |
| Axin2 | Adult Neural Progenitor Cells | 5 µM (with rcWNT3A) | 7.7-fold increase | [4] |
| CyclinD1 | Adult Neural Progenitor Cells | 5 µM (with rcWNT3A) | 5.2-fold increase | [4] |
| Tuj1 | Adult Neural Progenitor Cells | 5 µM | Increased | [4] |
| NeuroD1 | Adult Neural Progenitor Cells | 5 µM | Increased | [4] |
| Gfap | Adult Neural Progenitor Cells | 5 µM | Decreased | [4] |
| Brain-Derived Neurotrophic Factor (BDNF) | Rat Hippocampus (ICH model) | Not specified | Increased | [11] |
Table 2: Effect of this compound on Genes Related to Apoptosis
| Gene | Cell Type/Model | This compound Concentration/Dose | Fold Change | Reference |
| Puma | Rat Cortex (pMCAO) | 20 mg/kg b.w. for 5 days | Decreased (vs. vehicle pMCAO) | [1] |
| Bcl-xL | Rat Cortex (pMCAO) | 20 mg/kg b.w. for 5 days | Increased | [1] |
Table 3: Effect of this compound on Dopamine (B1211576) Receptor Gene Expression
| Gene | Cell Type/Model | This compound Concentration/Dose | Fold Change | Reference |
| Dopamine D1 Receptor (mRNA) | Rat Prefrontal Cortex | 10 or 30 mg/kg/day | 1.8-fold increase | [12] |
| Dopamine D2 Receptor (mRNA) | Rat Prefrontal Cortex | 10 or 30 mg/kg/day | 2.4-fold increase | [12] |
| Endothelial Nitric Oxide Synthase (eNOS) (mRNA) | Rat Prefrontal Cortex | 10 mg/kg/day | 2.1-fold increase | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound on gene expression in neuronal cells.
Cell Culture and Treatment
-
Primary Spinal Cord Neuron Cells: Cells were incubated with this compound at concentrations ranging from 0 to 20 μM for 24 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the optimal non-toxic concentration for subsequent experiments, which was found to be 10 μM.[13]
-
Adult Neural Progenitor Cells (aNPCs): aNPCs were treated with this compound (5 µM) or DMSO in combination with recombinant WNT3A (rcWNT3A) or a vehicle control.[4]
-
Human Neuroblastoma (SH-SY5Y) cells: These cells were used for luciferase reporter assays to assess Wnt signaling activity.[4]
Animal Models
-
Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats: Eighteen-month-old Wistar rats were subjected to pMCAO or sham surgery. This compound (20 mg/kg b.w.) or saline was administered for 5 days before the procedure to investigate its effects on stroke outcome and gene expression in the acute phase of ischemic stroke.[1]
-
Intracerebral Hemorrhage (ICH) in Rats: The effect of this compound was evaluated in a rat model of ICH to assess its impact on growth factor expression and neuronal loss in the hippocampus.[11]
-
Spinal Cord Injury (SCI) in Rats: Adult male Sprague-Dawley rats with SCI were treated with this compound to evaluate its effect on neuronal apoptosis and locomotor recovery.[13]
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells or tissues, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA levels of target genes. Gene expression was often normalized to a housekeeping gene such as Actb (β-actin).[1][4] The relative quantification of gene expression was calculated using the ΔΔCT method.[1]
-
Microarray Analysis: Genome-wide mRNA changes following exposure to statins were measured in human cancer cell lines using microarrays (e.g., Illumina Human HT12_V4_0_R2_15002873_B).[14] The analysis involved comparing gene expression profiles between statin-treated and control cells to identify differentially expressed genes.[14]
Experimental Workflow for Gene Expression Analysis
Conclusion
This compound exerts a complex and significant influence on gene expression in neuronal cells, primarily through its inhibition of the cholesterol biosynthesis pathway and the subsequent depletion of cholesterol and isoprenoid intermediates. These molecular changes trigger a cascade of effects on critical signaling pathways, including the Wnt/β-catenin, Rho GTPase, and NF-κB pathways. The resulting alterations in gene expression contribute to this compound's observed neuroprotective effects, such as enhanced neurogenesis and reduced apoptosis, particularly in models of neurological injury. However, the profound impact on fundamental cellular processes also underscores the potential for adverse neurological effects. A thorough understanding of these intricate molecular mechanisms is paramount for the development of targeted therapeutic strategies that harness the beneficial properties of statins while mitigating potential risks in the context of neurological disorders. Further research is warranted to fully elucidate the cell-type-specific and context-dependent effects of this compound on neuronal gene expression.
References
- 1. The Effect of this compound on the Dynamics of NF-κB-Regulated Neurodegenerative and Neuroprotective Processes in the Acute Phase of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Promotes Adult Hippocampal Neurogenesis by Enhancing Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statins and the Brain: More than Lipid Lowering Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound impairs hippocampal synaptic plasticity and cognitive function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound impairs hippocampal synaptic plasticity and cognitive function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing Ang1/Tie2 expression by this compound treatment induces vascular stabilization and neuroblast migration after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound–Ezetimibe enhances growth factor expression and attenuates neuron loss in the hippocampus in a model of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High doses of this compound upregulate dopamine D1 and D2 receptor expression in the rat prefrontal cortex: possible involvement of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits neural cell apoptosis and promotes locomotor recovery via activation of Wnt/β‐catenin signaling pathway after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statins Cause Profound Effects on Gene Expression in Human Cancer Cells In Vitro: The Role of Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
Simvastatin's Immunomodulatory Power: A Technical Guide to its Anti-Inflammatory Mechanisms
For Immediate Release
A Deep Dive into the Pleiotropic Effects of Simvastatin on Inflammatory Responses, Providing Researchers, Scientists, and Drug Development Professionals with a Comprehensive Overview of its Mechanisms, Relevant Experimental Data, and Methodologies.
This technical guide explores the well-documented anti-inflammatory properties of this compound, a widely prescribed HMG-CoA reductase inhibitor. Beyond its established role in cholesterol biosynthesis, this compound exerts profound immunomodulatory effects by intervening in key signaling cascades that govern inflammatory processes. This document provides a detailed examination of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Beyond Cholesterol Reduction
This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1] This inhibition not only curtails cholesterol synthesis but also reduces the production of crucial isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[3] The proper function and membrane localization of these signaling proteins are critical for a multitude of cellular processes, including the inflammatory response. By depleting the cellular pool of isoprenoids, this compound effectively hampers the function of these pro-inflammatory signaling molecules.[2]
Modulation of Key Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are primarily mediated through the modulation of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB.[4] The mechanism involves the prevention of the isoprenylation of small GTPases, which are upstream activators of the IκB kinase (IKK) complex. This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.[5]
The MAPK Signaling Pathway
The MAPK signaling cascades, including the p38 MAPK and extracellular signal-regulated kinase (ERK) pathways, are also crucial in mediating inflammatory responses. This compound has been demonstrated to inhibit the activation of these pathways.[6] The inhibition of isoprenoid synthesis by this compound disrupts the function of upstream activators of the MAPK cascade, such as Ras. This leads to a reduction in the phosphorylation and activation of downstream kinases like MEK and ERK, ultimately suppressing the inflammatory response.[7]
Quantitative Data on Inflammatory Marker Reduction
Numerous studies have quantified the impact of this compound on various inflammatory markers. The following tables summarize key findings from both clinical and in vitro studies.
Table 1: Clinical Studies on this compound and Inflammatory Markers
| Study Population | This compound Dose | Duration | Inflammatory Marker | Baseline Level | Post-treatment Level | Percentage Reduction |
| Pre-dialysis Chronic Kidney Disease Patients[8] | 40 mg/day | 6 months | C-reactive protein (CRP) | 2.6 mg/L | 2.0 mg/L | 23.1% |
| Pre-dialysis Chronic Kidney Disease Patients[8] | 40 mg/day | 6 months | Interleukin-6 (IL-6) | 5.1 pg/mL | 3.5 pg/mL | 31.4% |
| Hypercholesterolemic Patients[9] | Not specified | 2 months | IL-6 | - | - | 27% |
| Hypercholesterolemic Patients[9] | Not specified | 2 months | Interleukin-8 (IL-8) | - | - | 14% |
| Hypercholesterolemic Patients[9] | Not specified | 2 months | Interferon-gamma (IFN-γ) | - | - | 52% |
Table 2: In Vitro and Animal Studies on this compound and Inflammatory Markers
| Cell Type/Animal Model | This compound Concentration/Dose | Treatment Duration | Inflammatory Stimulus | Inflammatory Marker | Effect |
| ApoE-deficient mice[10] | 100 mg/kg/day | 6 weeks | - | Aortic Total Cholesterol | 23% reduction |
| ApoE-deficient mice[10] | 100 mg/kg/day | 6 weeks | - | Aortic Cholesteryl Ester | 34% reduction |
| Human Monocytes (in vitro)[8] | Increasing doses | - | Lipopolysaccharide (LPS) | IL-6 and IL-8 | Dose-dependent inhibition |
| Murine Mast Cells (in vitro)[11] | Not specified | - | LPS | Tumor Necrosis Factor-alpha (TNF-α) and IL-6 | Significant inhibition |
| Human Nucleus Pulposus Cells (in vitro)[6] | 10 µM | 1 hour pre-treatment | Interleukin-1β (IL-1β) | NF-κB p65 (nuclear) | Significant reduction |
| Human Nucleus Pulposus Cells (in vitro)[6] | 10 µM | 1 hour pre-treatment | IL-1β | Phosphorylated JNK, p38, ERK | Significant reduction |
Detailed Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants or plasma samples.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Following another wash step, add an enzyme-linked secondary antibody (e.g., streptavidin-horseradish peroxidase) and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: After a final wash, add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Analysis of MAPK Pathway Activation by Western Blot
This protocol describes the steps to analyze the phosphorylation status of key MAPK pathway proteins.[1]
-
Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.
Conclusion
This compound's anti-inflammatory properties, independent of its cholesterol-lowering effects, present a significant area of interest for therapeutic development. By inhibiting the mevalonate pathway and subsequently modulating the NF-κB and MAPK signaling cascades, this compound effectively reduces the production of pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists working to further elucidate the immunomodulatory mechanisms of this compound and explore its potential in treating a range of inflammatory conditions. This in-depth understanding is crucial for the development of novel therapeutic strategies that leverage the pleiotropic effects of this established drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The Effect of this compound on the Dynamics of NF-κB-Regulated Neurodegenerative and Neuroprotective Processes in the Acute Phase of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro effects of this compound on inflammatory markers in pre-dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Effects on Inflammation and Platelet Activation Markers in Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. karger.com [karger.com]
Off-Target Effects of Simvastatin Identified by Proteomics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This technical guide provides an in-depth overview of the off-target molecular effects of simvastatin, a widely prescribed HMG-CoA reductase inhibitor, as identified through advanced proteomic studies. It details the affected signaling pathways, presents quantitative data on protein expression changes, and outlines the experimental protocols used to obtain these findings.
Introduction
This compound is a cornerstone in the management of hypercholesterolemia, effectively reducing cardiovascular disease risk by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Beyond this well-established on-target effect, a growing body of evidence reveals that statins exert numerous "pleiotropic" effects, influencing a range of cellular processes independent of lipid-lowering.[1][2] These off-target effects are responsible for both potential therapeutic benefits in other diseases, such as cancer, and documented adverse effects like myopathy and hepatotoxicity.[1][3]
Proteomics, the large-scale study of proteins, has emerged as a powerful tool to systematically identify and quantify the cellular proteins and pathways perturbed by drug treatment. By comparing the proteomes of this compound-treated and untreated biological systems, researchers can gain unbiased, mechanistic insights into the drug's off-target activities. This guide summarizes key findings from such proteomic investigations, offering a technical resource for understanding the complex molecular impact of this compound.
Experimental Workflow: A Proteomic Approach
The identification of off-target effects relies on a systematic workflow to compare protein abundances between control and this compound-treated samples. A typical experimental design is outlined below.
Core Off-Target Signaling Pathways
Proteomic studies have identified several key signaling pathways that are consistently modulated by this compound, independent of HMG-CoA reductase inhibition.
Hepatotoxicity and NRF2-Mediated Oxidative Stress
While generally safe, statins can cause liver injury, and proteomic analyses of hepatocytes have shed light on the underlying mechanisms.[4][5] Studies on rat primary hepatocytes treated with this compound revealed significant changes in proteins related to oxidative stress.[6]
A key pathway implicated is the NRF2-mediated oxidative stress response.[6][7][8] this compound treatment leads to the nuclear translocation of NRF2, a transcription factor that controls the expression of antioxidant and protective genes.[7][8] This activation is a protective cellular response to drug-induced stress and involves the upregulation of downstream enzymes like Heme Oxygenase-1 (HO-1), Glutathione Peroxidase 2 (GPX2), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][7][8]
Quantitative Data: Protein Changes in Hepatocytes
In a study using rat primary hepatocytes, 61 proteins were found to be upregulated and 29 were downregulated following this compound treatment.[6] Key proteins validated by other methods are listed below.
| Protein Name | Gene | Function | Regulation |
| Fatty Acid Synthase | FASN | Fatty Acid Metabolism | Confirmed Altered |
| Cytochrome P450 2D1 | CYP2D1 | Xenobiotic Metabolism | Confirmed Altered |
| UDP glucuronosyltransferase | UGT2B | Xenobiotic Metabolism | Confirmed Altered |
| Aldehyde dehydrogenase 1A1 | ALDH1A1 | Metabolism | Confirmed Altered |
| Glutathione S-transferase A2 | GSTA2 | Oxidative Stress Response | Confirmed Altered |
| Heat shock protein 90 | HSP90 | Stress Response | Confirmed Altered |
| Fatty acid binding protein 4 | FABP4 | Lipid Transport | Confirmed Altered |
| ATP binding cassette subfamily B member 11 | ABCB11 | Bile Acid Transport | Confirmed Altered |
| Table 1: Representative proteins with altered expression in rat hepatocytes treated with this compound. Data sourced from Cho et al. (2013)[6]. |
Wnt/β-catenin Signaling in Cancer
Proteomic analyses in colorectal cancer (CRC) cells have revealed that this compound significantly downregulates key components of the Wnt/β-catenin signaling pathway, a critical driver in many cancers.[9][10][11] This off-target effect may contribute to the potential anti-tumor properties of statins.
The mechanism involves a reduction in the protein levels (but not necessarily mRNA levels) of β-catenin, the central effector of the pathway.[9] This leads to decreased expression of downstream Wnt target genes like c-Myc and Cyclin D1, ultimately suppressing proliferation.[12][13] Proteomic data shows a specific downregulation of β-catenin, YAP, and Cullin-3, while housekeeping proteins remain unaffected, suggesting a targeted effect rather than global protein suppression.[10]
Quantitative Data: Protein Changes in HCT15 CRC Cells
Proteomic analysis of this compound-treated HCT15 cells identified several downregulated proteins in the Wnt pathway.
| Protein Name | Log-Fold Change vs. Control | Function |
| Yes-associated protein | Decreased | Transcriptional Co-activator |
| β-catenin | Decreased | Central Wnt Pathway Effector |
| Cullin-3 | Decreased | Ubiquitin Ligase Component |
| Table 2: Log-fold change in peptide counts for key Wnt-related proteins upon this compound treatment. Data sourced from Tripathi et al. (2025)[9][10]. |
Protein Synthesis and Myopathy
Statin-associated muscle symptoms (SAMS) are the most commonly reported adverse effects of statin therapy.[14] Proteomic and molecular studies in muscle-derived cell lines point to the repression of global protein synthesis as a contributing mechanism.[15][16]
This compound treatment in C2C12 myoblasts leads to a significant reduction in the protein abundance of all five subunits of eukaryotic initiation factor 2B (eIF2B).[15] eIF2B is a critical guanine (B1146940) nucleotide exchange factor that plays a rate-limiting role in the initiation of mRNA translation.[17] Its repression leads to a decrease in global protein synthesis, which may contribute to the muscle weakness and myalgia experienced by some patients. This effect was shown to be dependent on the inhibition of the mevalonate (B85504) pathway, as it could be reversed by the addition of mevalonate, the product of HMG-CoA reductase.[15]
Quantitative Data: Protein Changes in C2C12 Myoblasts
This compound (10 µM for 24h) significantly reduced the protein abundance of all five eIF2B subunits. The effect was sensitive to proteasome inhibition, suggesting an increase in protein degradation.
| Protein | Effect of this compound |
| eIF2Bα | Reduced protein expression |
| eIF2Bβ | Reduced protein expression |
| eIF2Bγ | Reduced protein expression |
| eIF2Bδ | Reduced protein expression |
| eIF2Bε | Reduced protein expression |
| Table 3: this compound's effect on the protein expression of eIF2B subunits in C2C12 myoblasts. Data sourced from Tuckow et al. (2014)[15]. |
Neuronal Effects: Cytoskeleton and Calcium Homeostasis
In the central nervous system, statins have been studied for neuroprotective effects. Proteomic analysis of detergent-resistant membranes (DRMs), or lipid rafts, from neurons treated with this compound revealed a targeted decrease in specific proteins.[18] This suggests that this compound alters the composition of these critical signaling microdomains.
Eleven proteins were found to be reduced in neuronal DRMs after this compound treatment. These proteins are functionally related to cytoskeleton regulation (coronin 1a, F-actin capping proteins), calcium homeostasis (calretinin), and cell fate.[18] The alteration of these DRM-associated proteins may underlie some of the neurological effects of statins.
Quantitative Data: Protein Changes in Neuronal DRMs
| Protein Name | Function | Regulation |
| Coronin 1a | Cytoskeleton Regulation | Downregulated |
| F-actin capping protein alpha1 | Cytoskeleton Regulation | Downregulated |
| F-actin capping protein alpha2 | Cytoskeleton Regulation | Downregulated |
| Calretinin | Calcium Homeostasis | Downregulated |
| Prohibitin 2 | Cell Fate / Apoptosis | Downregulated |
| Malate dehydrogenase | Metabolism | Downregulated |
| Enolase | Metabolism | Downregulated |
| Heat shock cognate protein 71 | Chaperone / Stress Response | Downregulated |
| Rab GDP dissociation inhibitor | Vesicular Transport | Downregulated |
| TCTP | Cell Growth / Apoptosis | Downregulated |
| VDAC1 | Ion Channel / Apoptosis | Downregulated |
| Table 4: Proteins with reduced association to neuronal detergent-resistant membranes after this compound treatment. Data sourced from Ponce et al. (2010)[18]. |
Detailed Experimental Protocols
This section provides a representative protocol for a quantitative proteomics experiment designed to identify this compound's off-target effects, based on methodologies reported in the literature.[19][20][21]
1. Cell Culture and Treatment
-
Cell Line: Human embryonic kidney (HEK293) cells, human colorectal cancer cells (HCT15), or rat primary hepatocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Treatment: Cells are grown to ~80% confluency. The medium is replaced with fresh medium containing either this compound (e.g., 10 µM final concentration) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ humidified atmosphere.
2. Protein Extraction and Digestion
-
Lysis: After treatment, cells are washed twice with cold 1x Phosphate-Buffered Saline (PBS). Cells are then lysed on ice using RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantification: The total protein concentration in the lysate is determined using a BCA or Bradford protein assay.
-
Digestion: A standardized amount of protein (e.g., 50-100 µg) from each sample is taken. Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight at 37°C with sequencing-grade trypsin.
3. LC-MS/MS Analysis
-
Peptide Cleanup: The digested peptide samples are desalted and concentrated using C18 ZipTips or a similar solid-phase extraction method.
-
Chromatography: Peptides are separated using a nano-flow liquid chromatography system (e.g., an EASY-nLC) on a C18 analytical column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient runs for 60-120 minutes.
-
Mass Spectrometry: The eluted peptides are ionized via electrospray ionization and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The instrument is operated in a data-dependent acquisition (DDA) mode, where it cycles between one full MS1 scan and multiple MS2 scans of the most abundant precursor ions.
4. Data Analysis
-
Database Search: The raw MS/MS data files are processed using a proteomics software suite like MaxQuant or Proteome Discoverer. MS/MS spectra are searched against a relevant protein database (e.g., UniProt Human) to identify peptides and, consequently, proteins.
-
Quantification: Label-free quantification (LFQ) is performed based on the precursor ion intensities for each identified protein across all samples.
-
Statistical Analysis: The resulting protein intensity values are log-transformed. A two-sided Student's t-test or ANOVA is used to identify proteins that are differentially expressed between the this compound-treated and control groups. A protein is typically considered significantly regulated if it has a fold change >1.5 or <0.67 and a p-value <0.05 after correction for multiple testing (e.g., using a False Discovery Rate).
-
Bioinformatics: The list of significantly regulated proteins is subjected to pathway and Gene Ontology (GO) enrichment analysis using tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) to identify the biological processes and signaling pathways that are most affected by this compound.
Conclusion
Proteomic analysis provides a powerful, unbiased lens through which to view the complex off-target effects of this compound. The evidence clearly demonstrates that beyond cholesterol synthesis, this compound perturbs fundamental cellular processes including oxidative stress responses, oncogenic signaling, protein synthesis, and cytoskeletal dynamics. These findings are crucial for both understanding the molecular basis of this compound's adverse effects, such as myopathy and hepatotoxicity, and for exploring its potential in drug repurposing, particularly in oncology. The detailed data and methodologies presented in this guide serve as a valuable resource for researchers aiming to further unravel the pleiotropic actions of statins and to inform the development of safer, more targeted therapeutics.
References
- 1. Antioxidant Effects of Statins by Modulating Nrf2 and Nrf2/HO-1 Signaling in Different Diseases [mdpi.com]
- 2. A Proteomic Approach for Investigating the Pleiotropic Effects of Statins in the Atherosclerosis Risk in Communities (ARIC) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of statins: a real-world study based on the US Food and Drug Administration Adverse Event Reporting System database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Effective Assessment of this compound-Induced Toxicity with NMR-Based Metabonomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Integrative analysis of proteomic and transcriptomic data for identification of pathways related to this compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces heme oxygenase-1 via NF-E2-related factor 2 (Nrf2) activation through ERK and PI3K/Akt pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound activates Keap1/Nrf2 signaling in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits stem cell proliferation in human leiomyoma via TGF‐β3 and Wnt/β‐Catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound represses protein synthesis in the muscle-derived C2C12 cell line with a concomitant reduction in eukaryotic initiation factor 2B expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound represses protein synthesis in the muscle-derived C₂C₁₂ cell line with a concomitant reduction in eukaryotic initiation factor 2B expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eIF2B Mechanisms of Action and Regulation: A Thermodynamic View - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of this compound on the proteome of detergent-resistant membrane domains: decreases of specific proteins previously related to cytoskeleton regulation, calcium homeostasis and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cross-linking Proteomics Indicates Effects of this compound on the TLR2 Interactome and Reveals ACTR1A as a Novel Regulator of the TLR2 Signal Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS/MS-based proteomics and metabolomics of HCT-116 colorectal cancer cells: A potential anticancer activity of atorvastatin [pharmacia.pensoft.net]
- 21. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of this compound, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Simvastatin's Double-Edged Sword: A Technical Guide to its Influence on Mitochondrial Function and Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simvastatin, a widely prescribed HMG-CoA reductase inhibitor, effectively lowers cholesterol levels, mitigating cardiovascular disease risk. However, its therapeutic benefits are sometimes shadowed by adverse effects, most notably statin-associated muscle symptoms (SAMS). A growing body of evidence points towards mitochondrial dysfunction as a key underlying mechanism of these myotoxic effects. This technical guide provides an in-depth analysis of this compound's multifaceted influence on mitochondrial function and biogenesis. We synthesize quantitative data from multiple studies, detail key experimental methodologies, and visualize the intricate signaling pathways involved. This resource aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mitochondrial impact, fostering further investigation into mitigation strategies and the development of safer therapeutic alternatives.
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and apoptosis. Their functional integrity is paramount for the health and viability of highly metabolic tissues such as skeletal muscle. This compound, through its inhibition of the mevalonate (B85504) pathway, not only curtails cholesterol synthesis but also depletes essential downstream products like coenzyme Q10 (CoQ10), a vital component of the electron transport chain (ETC).[1][2][3] This interference can trigger a cascade of detrimental effects on mitochondrial function, including impaired respiration, increased oxidative stress, and the initiation of apoptotic pathways.[1][4] Furthermore, emerging research suggests that this compound can modulate mitochondrial biogenesis, the process of generating new mitochondria, often through pathways involving the master regulator PGC-1α.[5][6][7][8][9] Understanding the intricate molecular mechanisms by which this compound perturbs these fundamental cellular processes is critical for addressing its clinical limitations and advancing drug development.
Impact on Mitochondrial Function: A Quantitative Overview
This compound's effects on mitochondrial function are dose- and time-dependent and can vary across different cell types and tissues.[3][10][11] The following tables summarize key quantitative findings from various studies, providing a comparative look at its impact on mitochondrial respiration, reactive oxygen species (ROS) production, and apoptosis.
Table 1: Effect of this compound on Mitochondrial Respiration
| Parameter | Cell/Tissue Type | This compound Concentration | Duration | Observed Effect | Reference |
| Maximal ADP-stimulated O₂ Consumption (State 3) | Primary human skeletal myotubes | 5 µM | 48 h | ↓ 32-37% (with palmitoyl-carnitine + malate (B86768) and glutamate (B1630785) + malate) | [4] |
| Basal Oxygen Consumption Rate (OCR) | Platelets from this compound users | Therapeutic dose | Long-term | ↓ 63% | [10] |
| Reserve Respiratory Capacity | Platelets from this compound users | Therapeutic dose | Long-term | ↑ 1.37-fold | [10] |
| Reserve Respiratory Capacity | PBMCs from this compound users | Therapeutic dose | Long-term | ↑ 1.43-fold | [10] |
| Mitochondrial Respiration | Glycolytic gastrocnemius (mice) | 5 mg/kg/day | 3 weeks | ↓ | [5] |
| Complex I Activity | Isolated rat brain mitochondria | Dose-dependent | Acute | ↓ ~35-40% | [12] |
| Complex III Activity | Isolated rat brain mitochondria | Dose-dependent | Acute | ↓ up to 32% | [12] |
| ATP Synthase Activity | Isolated rat brain mitochondria | Dose-dependent | Acute | ↓ ~35-40% | [12] |
| Complex I Activity | SH-SY5Y human neuroblastoma cells | 1 µM and 2 µM | 48 h | Significant inhibition | [2] |
| Complex II-III Activity | SH-SY5Y human neuroblastoma cells | 1 µM and 2 µM | 48 h | Significant inhibition | [2] |
| Coupling Efficiency | SK-N-AS neuroblastoma cells | 50 µM | Acute | ↓ from 43% to 31% | [3] |
Table 2: Effect of this compound on Mitochondrial ROS Production and Oxidative Stress
| Parameter | Cell/Tissue Type | This compound Concentration | Duration | Observed Effect | Reference |
| Mitochondrial O₂⁻ (superoxide) generation | Primary human skeletal myotubes | 5 µM | 48 h | ↑ ~44% | [4] |
| Mitochondrial ROS production | Glycolytic gastrocnemius (mice) | 5 mg/kg/day | 3 weeks | ↑ | [5] |
| Intracellular ROS production | SH-SY5Y human neuroblastoma cells | 1 µM | 48 h | ↑ 38% | [2] |
| Intracellular ROS production | SH-SY5Y human neuroblastoma cells | 2 µM | 48 h | ↑ 42% | [2] |
| ROS Production | mpkCCD cells (mouse collecting duct) | Not specified | 24 h | ↓ (prevented cholesterol-induced increase) | [13] |
Table 3: Effect of this compound on Mitochondrial-Mediated Apoptosis
| Parameter | Cell/Tissue Type | This compound Concentration | Duration | Observed Effect | Reference |
| Bax protein levels (pro-apoptotic) | Primary human skeletal myotubes | 5 µM | 48 h | ↑ 53% | [4] |
| Bcl-2 protein levels (anti-apoptotic) | Primary human skeletal myotubes | 5 µM | 48 h | ↑ 100% | [4] |
| Mitochondrial Permeability Transition Pore (PTP) opening | Primary human skeletal myotubes | 5 µM | 48 h | ↑ 44% susceptibility | [4] |
Influence on Mitochondrial Biogenesis
Mitochondrial biogenesis is a complex process regulated by a network of transcription factors, with PGC-1α acting as a central coordinator.[14] this compound's impact on this process appears to be context-dependent, with some studies reporting a decrease in key biogenesis markers, potentially contributing to myotoxicity.
Table 4: Effect of this compound on Mitochondrial Biogenesis Markers
| Parameter | Cell/Tissue Type | This compound Concentration/Dose | Duration | Observed Effect | Reference |
| PGC-1α protein level | Rat skeletal muscle | 10 mg/kg/day | 30 days | ↓ (significantly lower) | [8][9] |
| Citrate Synthase activity | Mouse gastrocnemius | 5 mg/kg/day | 3 weeks | Trend towards decrease | [5] |
| Mitochondrial DNA (mtDNA) content | Skeletal muscle of patients with SIM | Not specified | Not specified | ↓ (significantly lower) | [15] |
| mtDNA copy number | Rattus norvegicus astrocytes | Not specified | Not specified | ↑ ~20% | [16] |
| mtDNA copy number | Brains of old atorvastatin-treated rats | Not specified | 7 weeks | ↓ ~26% | [16] |
Studies have shown that overexpression of PGC-1α can protect against this compound-induced muscle dysfunction in mice, highlighting its crucial role in mitigating statin-induced myotoxicity.[5][6][7] Conversely, a deficiency in PGC-1α exacerbates these detrimental effects.[6]
Key Signaling Pathways
This compound's influence on mitochondrial function and biogenesis is mediated by intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: this compound-induced mitochondrial dysfunction pathway.
Caption: this compound's impact on the PGC-1α signaling pathway.
Detailed Experimental Protocols
A comprehensive understanding of the methodologies used to assess this compound's effects is crucial for replicating and building upon existing research. Below are detailed protocols for key experiments.
Assessment of Mitochondrial Respiration in Permeabilized Myotubes
This protocol is adapted from studies investigating mitochondrial oxygen consumption in intact cells.[4]
-
Cell Culture and Treatment:
-
Culture primary human skeletal myotubes to differentiation.
-
Treat myotubes with the desired concentration of this compound (e.g., 5 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
-
Permeabilization:
-
Gently wash the myotubes with a respiration buffer (e.g., MiR05).
-
Permeabilize the cell membrane using a mild detergent like digitonin (B1670571) (e.g., 50 µg/mL) for a short period (e.g., 10-15 minutes) on ice. This selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Wash away the digitonin with respiration buffer.
-
-
High-Resolution Respirometry (e.g., using an Oroboros Oxygraph-2k):
-
Transfer the permeabilized myotubes to the respirometer chambers containing respiration buffer at 37°C.
-
State 2 Respiration (Basal): Measure the basal oxygen consumption rate with the addition of specific substrates.
-
For Complex I-linked respiration: Add glutamate (e.g., 10 mM) and malate (e.g., 2 mM).
-
For Complex I and II-linked respiration: Add palmitoyl-carnitine (e.g., 5 µM) and malate (e.g., 2 mM).
-
-
State 3 Respiration (ADP-stimulated): Add a saturating concentration of ADP (e.g., 5 mM) to stimulate maximal oxidative phosphorylation.
-
State 4 Respiration (Oligomycin-inhibited): Add oligomycin (B223565) (e.g., 2.5 µM), an ATP synthase inhibitor, to measure oxygen consumption not coupled to ATP synthesis (proton leak).
-
Uncoupled Respiration: Add a chemical uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) in titrations to determine the maximum capacity of the electron transport system.
-
Complex Inhibition: Sequentially add inhibitors such as rotenone (B1679576) (Complex I inhibitor), antimycin A (Complex III inhibitor), and sodium azide (B81097) (Complex IV inhibitor) to dissect the contribution of each complex.
-
-
Data Analysis:
-
Calculate oxygen consumption rates (OCR) and normalize to cell number or protein content.
-
Determine the respiratory control ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling.
-
Measurement of Mitochondrial Superoxide (B77818) Production
This protocol utilizes the fluorescent dye MitoSOX Red to specifically detect superoxide within the mitochondria.[4]
-
Cell Culture and Treatment:
-
Culture cells (e.g., primary human myotubes) and treat with this compound or vehicle control as described above.
-
Include positive (e.g., antimycin A) and negative controls.
-
-
Staining with MitoSOX Red:
-
Incubate the cells with MitoSOX Red (e.g., 5 µM) in a CO₂ incubator at 37°C for 10-30 minutes, protected from light.
-
-
Washing:
-
Gently wash the cells twice with a buffered salt solution (e.g., HBSS) to remove excess dye.
-
-
Detection and Quantification:
-
Fluorescence Microscopy: Visualize the fluorescence using a microscope equipped with the appropriate filters.
-
Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity and compare between treatment groups.
-
Quantification of Mitochondrial DNA (mtDNA) Content
This protocol uses quantitative PCR (qPCR) to determine the relative amount of mtDNA compared to nuclear DNA (nDNA).[16]
-
DNA Extraction:
-
Extract total DNA from cells or tissue samples using a commercial DNA extraction kit.
-
-
qPCR:
-
Design or obtain validated primers for a mitochondrial gene (e.g., a subunit of COX or a tRNA) and a single-copy nuclear gene (e.g., B2M or RNase P).
-
Perform qPCR using a SYBR Green or probe-based assay.
-
Run samples in triplicate.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both the mitochondrial and nuclear targets.
-
Determine the difference in Ct values (ΔCt = Ct_nDNA - Ct_mtDNA).
-
Calculate the relative mtDNA copy number using the 2^ΔCt method.
-
Conclusion and Future Directions
The evidence presented in this technical guide clearly demonstrates that this compound exerts a significant and complex influence on mitochondrial function and biogenesis. The inhibition of the mevalonate pathway leads to a cascade of events, including impaired respiratory chain function, increased oxidative stress, and the induction of apoptosis, which are likely major contributors to statin-associated myopathy. Furthermore, this compound's ability to downregulate key regulators of mitochondrial biogenesis, such as PGC-1α, may exacerbate these detrimental effects by hindering the cell's ability to replace damaged mitochondria.
For researchers and scientists, a deeper understanding of these mechanisms is crucial for developing strategies to counteract this compound's adverse effects. Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the mitochondria beyond CoQ10 depletion.
-
Investigating the therapeutic potential of PGC-1α activators as a co-therapy to mitigate SAMS.
-
Exploring the development of novel statins with improved mitochondrial safety profiles.
For drug development professionals, these findings underscore the importance of incorporating comprehensive mitochondrial toxicity screening early in the drug discovery pipeline. By proactively identifying and addressing potential mitochondrial liabilities, the development of safer and more effective therapies for cardiovascular disease can be accelerated. The experimental protocols and signaling pathway diagrams provided herein offer a robust framework for guiding these future research and development endeavors.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Induces Delayed Apoptosis Through Disruption of Glycolysis and Mitochondrial Impairment in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound impairs ADP-stimulated respiration and increases mitochondrial oxidative stress in primary human skeletal myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGC-1α plays a pivotal role in this compound-induced exercise impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of PGC-1-alpha-associated Mitochondrial Biogenesis in Statin-induced Myotoxicity | ECR Journal [ecrjournal.com]
- 7. PGC-1α plays a pivotal role in this compound-induced exercise impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medicopublication.com [medicopublication.com]
- 10. This compound improves mitochondrial respiration in peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. mdpi.com [mdpi.com]
- 13. Statins attenuate cholesterol-induced ROS via inhibiting NOX2/NOX4 and mitochondrial pathway in collecting ducts of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial DNA alterations and statin-induced myopathy - UBC Library Open Collections [open.library.ubc.ca]
- 16. 2024.febscongress.org [2024.febscongress.org]
Methodological & Application
Application Notes and Protocols for Simvastatin Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Beyond its well-established lipid-lowering effects, this compound exhibits pleiotropic properties, influencing a variety of cellular signaling pathways.[4][5] In cell culture applications, proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This compound is administered as an inactive lactone prodrug, which requires hydrolysis to its active β-hydroxy acid form to exert its inhibitory effect on HMG-CoA reductase in vitro.[4][6][7] These application notes provide detailed protocols for the preparation of both the inactive and active forms of this compound stock solutions for use in cell culture experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Suitability for Cell Culture |
| DMSO | ~30 mg/mL[8], 83 mg/mL[9] | ~71.7 mM[8], ~198.3 mM[9] | Compatible (typically ≤0.5% final concentration)[10] |
| Ethanol | ~20 mg/mL[8], 83 mg/mL[9] | ~47.8 mM[8], ~198.3 mM[9] | Compatible (typically ≤0.5% final concentration) |
| Dimethylformamide (DMF) | ~30 mg/mL[8] | ~71.7 mM[8] | Compatible (typically ≤0.5% final concentration) |
| PBS (pH 7.2) | Sparingly soluble[8][10] | - | Not recommended for initial stock |
| 0.1 M NaOH | ~70 mg/mL[10] | ~167.2 mM[10] | Used for activation, then neutralized |
| Chloroform | ~610 mg/mL[10] | ~1457 mM[10] | Not compatible |
Note: The molecular weight of this compound used for calculations is 418.57 g/mol .[10]
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Special Considerations |
| Inactive Stock (in DMSO/Ethanol) | -20°C[10] | ≥4 years (as solid)[8] | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10] |
| Activated Stock (Aqueous) | -20°C[4][6] | Use immediately or store short-term. | Avoid repeated freeze-thaw cycles.[4][6] Aqueous solutions are less stable.[8] |
| Working Solution (in Culture Medium) | Use Immediately | Not stable, prepare fresh. | Do not store diluted aqueous solutions.[10] |
Experimental Protocols
Protocol 1: Preparation of Inactive this compound Stock Solution (Lactone Form)
This protocol is suitable for studies where the cells are capable of activating the prodrug or for investigating the effects of the inactive form.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
In a sterile biosafety cabinet, accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, weigh 4.19 mg of this compound.[10]
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 100 mM stock, add 100 µL of DMSO.[10]
-
Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate in a water bath for 5-10 minutes to aid dissolution.[10]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.[10]
Protocol 2: Preparation of Activated this compound Stock Solution (β-hydroxy acid form)
This protocol is essential for most in vitro experiments where the direct inhibitory effect on HMG-CoA reductase is being studied, as it converts the inactive lactone prodrug to its active form.[4][6][7]
Materials:
-
This compound powder
-
Anhydrous or 95% ethanol
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
pH meter
-
37°C water bath
-
0.22 µm sterile filter
Procedure:
-
Dissolution: Prepare a stock solution of this compound by dissolving it in ethanol. For example, dissolve 8.4 mg of this compound in 0.2 mL of 100% ethanol.[11][12]
-
Activation: Add an equimolar amount of 0.1 M NaOH solution to the this compound stock solution.[4][6] For 8.4 mg of this compound (approximately 20 µmol), add 200 µL of 0.1 M NaOH. Another protocol suggests adding 30 µL of 1N NaOH for every 8.4 mg of this compound.[11][12] Vortex thoroughly to mix.
-
Incubation: Incubate the mixture in a 37°C water bath for 30 minutes to 2 hours.[4][6][11][12][13] Gently shake the solution periodically.
-
Neutralization: Carefully neutralize the solution to a pH of 7.2 using 0.1 M HCl.[4][6] Monitor the pH closely with a calibrated pH meter.
-
Volume Adjustment: Bring the solution to the desired final volume with deionized water.[4][6]
-
Sterilization: Sterilize the activated this compound solution by passing it through a 0.22 µm filter.[4]
-
Storage: Use the activated solution immediately or store it in aliquots at -20°C. Avoid repeated freeze-thaw cycles.[4][6]
Protocol 3: Preparation of Working Solution in Cell Culture Medium
This protocol describes the dilution of the concentrated stock solution into the final cell culture medium.
Materials:
-
This compound stock solution (inactive or activated)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pipette the required volume of pre-warmed cell culture medium into a sterile tube. For example, to prepare a 100 µM working solution from a 100 mM stock, pipette 999 µL of medium.[10]
-
Add the corresponding volume of the stock solution to the medium. In this example, add 1 µL of the 100 mM stock solution.[10] This creates a 1:1000 dilution.
-
Crucial Step: Immediately cap the tube and vortex vigorously for 10-15 seconds to ensure rapid and complete mixing, preventing precipitation.[10]
-
Visually inspect the working solution to ensure it is clear. If precipitation occurs, the solution should not be used.
-
Add the freshly prepared working solution to your cells immediately. Do not store this diluted aqueous solution.[10]
Mandatory Visualization
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound profoundly impairs energy metabolism in primary human muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Activation of this compound [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Simvastatin in DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simvastatin is a widely used lipophilic statin that functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions, presenting a challenge for its application in in vitro assays. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal solvent for preparing concentrated stock solutions of this compound for cell-based experiments.[2][3]
This document provides a detailed protocol for the preparation, storage, and application of this compound solutions in DMSO for various in vitro assays. It also addresses common challenges such as compound precipitation and potential solvent-induced cytotoxicity.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 418.57 g/mol | [2] |
| Solubility in DMSO | ~30 - 83 mg/mL (approximately 71.7 - 198.3 mM) | [1][3] |
| Storage of Solid Compound | -20°C, stable for ≥ 4 years | [1] |
| Storage of DMSO Stock | -20°C in single-use aliquots, protected from light | [2] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [1] |
Table 2: Recommended DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Recommendation | Cell-Type Dependency | Reference |
| ≤ 0.1% | Optimal for minimizing solvent effects | Most cell lines tolerate this concentration well | [4] |
| 0.1% - 0.5% | Generally acceptable for many cell lines | May require validation for sensitive cell lines | [2][5] |
| > 0.5% - 1% | Use with caution, potential for cytotoxicity | Increased likelihood of off-target effects | [4][6] |
| > 1% | Generally not recommended for prolonged exposure | Significant cytotoxicity observed in many cell lines | [6] |
Experimental Protocols
Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO. This concentration is a practical starting point for most in vitro studies.
Materials:
-
This compound powder (crystalline solid)[1]
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)[2]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Work in a sterile environment , such as a laminar flow hood, to prevent contamination of the stock solution.
-
Accurately weigh 8.37 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, cell-culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the mixture thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and free of any particulate matter.
-
If the powder does not dissolve completely , gently warm the vial to 37°C and sonicate in a water bath for 5-10 minutes.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C , protected from light.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working concentrations for treating cells. A key challenge is preventing the precipitation of this compound upon dilution in an aqueous medium.
Materials:
-
20 mM this compound in DMSO stock solution (from Protocol 3.1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 20 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment (e.g., 20 µM).
-
Calculate the required dilution. For a final concentration of 20 µM from a 20 mM stock, a 1:1000 dilution is needed.
-
To minimize precipitation , add the cell culture medium to the DMSO stock solution drop-wise while continuously vortexing or gently mixing.[2] For a 1:1000 dilution, add 1 µL of the 20 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. A 1:1000 dilution will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[4][5]
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
Activation of this compound (Optional)
This compound is a lactone prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. For certain in vitro assays, particularly those investigating direct enzyme inhibition, it may be necessary to activate this compound prior to use.
Materials:
-
This compound powder
-
Anhydrous ethanol
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
37°C water bath
Procedure:
-
Dissolve this compound in anhydrous ethanol to prepare a stock solution.
-
Add an equimolar amount of 0.1 M NaOH to the ethanolic this compound solution.
-
Incubate the mixture at 37°C for 30 minutes to facilitate the hydrolysis of the lactone ring.
-
Neutralize the solution to a pH of approximately 7.4 with 0.1 M HCl.
-
Filter-sterilize the activated this compound solution before use in cell culture.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing and using this compound in DMSO for in vitro assays.
Caption: this compound inhibits the HMG-CoA reductase pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
protocol for activating simvastatin lactone to its hydroxy acid form in vitro
Application Notes: In Vitro Activation of Simvastatin Lactone
Introduction
This compound is a widely used pharmaceutical agent for lowering cholesterol levels.[1] It is administered as an inactive prodrug in its lactone form (this compound Lactone, SVL).[2][3][4] For therapeutic efficacy, the lactone ring must be hydrolyzed to its active β-hydroxy acid form (this compound Hydroxy Acid, SVA).[2][3][4] This conversion occurs in vivo, primarily in the liver.[2][4] For in vitro studies investigating the biological effects of this compound, it is often necessary to activate the lactone prodrug to its hydroxy acid form. This document provides a detailed protocol for the chemical hydrolysis of this compound lactone to its active hydroxy acid form for research applications.
The hydrolysis of the lactone ring is a pH-dependent process.[5][6][7][8] Under alkaline conditions, the equilibrium strongly favors the formation of the open-ring hydroxy acid, while acidic conditions promote the closed-lactone form.[3][5][6] The protocol described herein utilizes sodium hydroxide (B78521) (NaOH) to catalyze this conversion, followed by neutralization to a physiologically relevant pH.
Principle of the Method
The activation of this compound lactone is achieved through base-catalyzed hydrolysis of the ester bond within the lactone ring. This reaction is facilitated by heating the solution. The resulting sodium salt of the this compound hydroxy acid is then neutralized with hydrochloric acid (HCl) to yield the active hydroxy acid form suitable for in vitro experiments.
Experimental Protocols
Materials and Reagents
-
This compound Lactone (SVL)
-
100% Ethanol (B145695) (EtOH)
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO)
-
Distilled Water (H₂O)
-
Heating block or water bath capable of maintaining 50°C
-
pH meter or pH strips
-
Microcentrifuge tubes
-
Pipettes
Protocol for Activation of this compound Lactone
This protocol is adapted from a method described by Juarez and Fruman (2023).[9][10]
-
Dissolution of this compound Lactone:
-
Weigh 8.4 mg of this compound lactone.
-
Dissolve the this compound lactone in 0.2 mL of 100% ethanol in a microcentrifuge tube. Vortex briefly to ensure complete dissolution.
-
-
Base Hydrolysis:
-
Neutralization:
-
Final Volume Adjustment:
-
Bring the total volume of the solution to 1 mL with distilled H₂O.[9] This will result in a concentrated stock solution.
-
-
Preparation of Working Stock Solution:
-
Storage:
-
Store the activated this compound hydroxy acid solution at -80°C for long-term storage.[10]
-
Quantification and Analysis (Optional)
The conversion of this compound lactone to its hydroxy acid form can be verified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13] A C18 column is typically used for separation, with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer at pH 4).[8][14]
Data Presentation
The rate of hydrolysis of this compound lactone is highly dependent on pH and temperature. The following table summarizes the kinetic parameters for this compound degradation (hydrolysis) at various pH values and temperatures, demonstrating the increased instability of the lactone form at higher pH.
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Time for 10% Degradation (t₉₀) (h) |
| 5 | 25 | 0.0004 | 1732.5 | 263.6 |
| 6 | 25 | 0.0019 | 364.7 | 55.5 |
| 7 | 25 | 0.0108 | 64.2 | 9.8 |
| 8 | 25 | 0.0640 | 10.8 | 1.6 |
| 5 | 60 | 0.0125 | 55.4 | 8.4 |
| 6 | 60 | 0.0549 | 12.6 | 1.9 |
| 7 | 60 | 0.2520 | 2.8 | 0.4 |
| 8 | 60 | 1.6300 | 0.4 | 0.06 |
Data adapted from Álvarez-Lueje, A., et al. (2005). Stability study of this compound under hydrolytic conditions assessed by liquid chromatography. Journal of AOAC International, 88(6), 1631-1636.[8][14]
Visualizations
Chemical Conversion of this compound Lactone
Caption: Chemical structures and interconversion of this compound lactone and hydroxy acid.
Experimental Workflow for this compound Activation
Caption: Step-by-step workflow for the in vitro activation of this compound lactone.
References
- 1. This compound | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method Validation for Analysis of this compound in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability study of this compound under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of this compound [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS method for the determination of this compound and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 12. Synthesis, Characterization and Quantification of this compound Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. repositorio.uchile.cl [repositorio.uchile.cl]
Application Notes and Protocols for Simvastatin Delivery Using Nanoparticle-Based Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of simvastatin-loaded nanoparticles. This compound, a potent inhibitor of HMG-CoA reductase, exhibits therapeutic potential beyond its cholesterol-lowering effects, including roles in cancer therapy, bone regeneration, and the treatment of atherosclerosis.[1][2][3] However, its poor water solubility and extensive first-pass metabolism limit its bioavailability.[4][5] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery.[6][7]
Overview of Nanoparticle-Based Systems for this compound Delivery
Various types of nanoparticles have been explored for the delivery of this compound, each with unique advantages.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are well-suited for encapsulating lipophilic drugs like this compound.[4][8] They are biocompatible, biodegradable, and can be produced on a large scale.[9][10] NLCs are a second generation of lipid nanoparticles that incorporate liquid lipids, leading to a less-ordered lipid matrix that can enhance drug loading and reduce drug expulsion during storage.[10]
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) have been widely used to formulate this compound nanoparticles.[1] These systems can provide sustained drug release and can be functionalized for targeted delivery.[6][11] Chitosan, a natural polymer, offers the additional benefits of being mucoadhesive and having intrinsic antibacterial properties.
-
Inorganic Nanoparticles: Mesoporous silica (B1680970) nanoparticles have been investigated as carriers for this compound, offering high drug loading capacity and a controlled release profile.[12] Additionally, silver nanoparticles have been used in nano-formulations to leverage their cardioprotective effects.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of their physicochemical properties.
Table 1: Physicochemical Properties of this compound-Loaded Lipid-Based Nanoparticles
| Nanoparticle Type | Preparation Method | Lipid(s) | Surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference(s) |
| SLNs | Hot Melt Emulsification | Glyceryl behenate, Glyceryl palmitostearate | Tween 80 | < 200 | - | > 96 | [4] |
| NLCs | Solvent Diffusion Evaporation | Stearic acid, Capryol PGMC, Cholesterol, Triolein | Brij 35, Brij 72 | ~100 | - | ~99.4 | [8] |
| Lipid Emulsion Nanoparticles | Solvent Injection | Cholesterol | Tween 80 | 174 | -22.5 | - | [14] |
Table 2: Physicochemical Properties of this compound-Loaded Polymeric Nanoparticles
| Nanoparticle Type | Preparation Method | Polymer(s) | Surfactant(s) / Stabilizer(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference(s) |
| Chitosan Nanoparticles | Ionic Gelation | Chitosan | Tripolyphosphate | 132.1 - 774.8 | +11.93 to +43.23 | - | |
| PLGA Microspheres | - | PLGA | - | - | - | - | [1] |
| Gelatin Nanoparticles | Solvent Evaporation | Gelatin | Tween-80, Span-80 | - | - | 75.04 (Optimized) | [15] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Melt Emulsification
This protocol is based on the method described by Padhye and Nagarsenker.[4]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl behenate, Glyceryl palmitostearate)
-
Surfactant (e.g., Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be further processed, for example, by freeze-drying to obtain a powder form.
Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is adapted from the method described by another research group.
Materials:
-
This compound
-
Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Purified water
Procedure:
-
Prepare a chitosan solution by dissolving a specific amount of chitosan in an aqueous acetic acid solution (e.g., 1% v/v) with gentle stirring.
-
Prepare a this compound solution, which may require a suitable solvent depending on the desired loading.
-
Prepare an aqueous solution of TPP.
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.
-
Nanoparticles are formed spontaneously upon the ionic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.
-
To load this compound, it can either be dissolved with the chitosan or added to the chitosan solution before the addition of TPP.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to ensure the formation and stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with purified water to remove unreacted reagents, and then resuspend or freeze-dry for storage.
Characterization of Nanoparticles
Particle Size and Zeta Potential: Particle size, polydispersity index (PDI), and zeta potential are determined by dynamic light scattering (DLS) and electrophoretic light scattering, respectively, using a Zetasizer.[14] Samples are appropriately diluted with purified water before measurement.
Entrapment Efficiency and Drug Loading:
-
Separate the unencapsulated this compound from the nanoparticle dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]
-
Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following equations:
-
EE% = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL% = [(Total drug amount - Free drug amount) / Total weight of nanoparticles] x 100
-
Visualizations
The following diagrams illustrate key concepts related to this compound nanoparticle delivery.
Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.
Caption: Logical flow of nanoparticle-mediated this compound delivery.
Caption: Simplified signaling pathway affected by this compound in cancer cells.[16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-Incorporated Drug Delivery Systems for Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Solid Lipid Nanoparticles for Oral Delivery: Formulation Development and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Polymers and Nanoparticles for Statin Delivery: Current Use and Future Perspectives in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted and Biomimetic Nanoparticles for Atherosclerosis Therapy: A Review of Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Loaded Nanostructured Lipid Carriers as Topical Drug Delivery System for Wound Healing Purposes: Preparation, Characterization, and In Vivo Histopathological Studies [apb.tbzmed.ac.ir]
- 9. ijrpr.com [ijrpr.com]
- 10. This compound-Loaded Nanostructured Lipid Carriers as Topical Drug Delivery System for Wound Healing Purposes: Preparation, Characterization, and In Vivo Histopathological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymers and Nanoparticles for Statin Delivery: Current Use and Future Perspectives in Cardiovascular Disease [mdpi.com]
- 12. This compound loaded surface-decorated 3D-dendritic mesoporous silica nanoparticles for enhanced antihyperlipidemic activity: in vitro and in vivo appraisal | CoLab [colab.ws]
- 13. brieflands.com [brieflands.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijrar.org [ijrar.org]
- 16. This compound-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Simvastatin's Effect on Mitochondrial Respiration using Seahorse XF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin, a widely prescribed statin medication, effectively lowers cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] Beyond its intended lipid-lowering effects, growing evidence suggests that this compound can modulate mitochondrial function.[3][4][5][6] The Agilent Seahorse XF Analyzer is a powerful tool for investigating these off-target effects by providing real-time measurements of cellular metabolism.[7][8] This document offers detailed application notes and protocols for assessing the impact of this compound on mitochondrial respiration using the Seahorse XF Cell Mito Stress Test.
The Seahorse XF Cell Mito Stress Test is a standard assay that measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[7][8] By sequentially injecting pharmacological agents that target different components of the electron transport chain, this assay can dissect key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7][8]
Studies have shown that this compound's effects on mitochondrial respiration can be cell-type dependent. For instance, both lactone and acid forms of this compound have been observed to decrease mitochondrial oxygen consumption and ATP production in primary human muscle cells.[3] In neuroblastoma cells, this compound has been shown to decrease mitochondrial parameters, an effect partially rescued by Coenzyme Q10 (CoQ10) supplementation.[4] Conversely, some studies on peripheral blood mononuclear cells (PBMCs) and platelets from patients on long-term this compound therapy have reported increased mitochondrial respiration.[5][9]
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test utilizes a sensor cartridge and a microplate to measure the oxygen consumption rate (OCR) of cells in real-time. The assay involves the sequential injection of four compounds that modulate mitochondrial activity:
-
Oligomycin: An ATP synthase inhibitor that blocks ATP production, revealing the portion of basal respiration linked to ATP synthesis.[7]
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, driving the electron transport chain to its maximum rate.[8][10]
-
Rotenone & Antimycin A: A combination of a Complex I and a Complex III inhibitor, which shuts down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[8][10]
Experimental Protocols
This section provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the effects of this compound on cellular mitochondrial function.
I. Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., myoblasts, hepatocytes, neurons).
-
Cell Seeding:
-
One day before the assay, seed the cells into a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.
-
Ensure even cell distribution to minimize variability between wells.
-
Include wells for background correction (no cells).
-
-
This compound Treatment:
-
After cell adherence, treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours). The lactone and acid forms of this compound may have different effects and can be tested in parallel.[3]
-
II. Seahorse XF Sensor Cartridge Hydration and Plate Preparation
-
Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[7]
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium. A common formulation consists of Seahorse XF Base Medium supplemented with glucose, L-glutamine, and sodium pyruvate (B1213749) (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate).[7] Warm the medium to 37°C and adjust the pH to 7.4.[7]
-
Cell Plate Preparation:
-
Remove the cell culture medium from the this compound-treated plate.
-
Wash the cells twice with the pre-warmed Seahorse XF assay medium.[7]
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).[7]
-
Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.[7]
-
III. Seahorse XF Mito Stress Test Assay
-
Prepare Mitochondrial Inhibitors: Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium to the desired working concentrations.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the appropriate injection ports.[7]
-
Calibration and Assay Execution:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.[7]
-
After calibration, replace the utility plate with the cell culture plate and start the assay.[7]
-
The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.[7]
-
IV. Data Normalization
After the assay, normalize the OCR data to the cell number in each well.[7] This can be achieved using methods such as a CyQUANT assay, crystal violet staining, or a protein assay (e.g., BCA).[7]
Data Presentation
The quantitative data obtained from the Seahorse XF analysis of this compound-treated cells can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) | Non-Mitochondrial Respiration (pmol O₂/min) |
| Vehicle Control | |||||
| This compound (Low Conc.) | |||||
| This compound (High Conc.) |
Table 2: Dose-Response Effect of this compound on Basal Respiration
| This compound Concentration (µM) | Basal Respiration (pmol O₂/min) | % Inhibition/Stimulation vs. Control |
| 0 (Vehicle) | 0% | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Visualizations
This compound's Mechanism of Action and Impact on Mitochondria
Seahorse XF Cell Mito Stress Test Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. iris.univpm.it [iris.univpm.it]
- 3. This compound profoundly impairs energy metabolism in primary human muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Delayed Apoptosis Through Disruption of Glycolysis and Mitochondrial Impairment in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound impairs ADP-stimulated respiration and increases mitochondrial oxidative stress in primary human skeletal myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. This compound improves mitochondrial respiration in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
Application Notes and Protocols for Microarray Analysis of Gene Expression Changes Following Simvastatin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing microarray analysis to investigate the effects of simvastatin on gene expression. This compound, a widely prescribed cholesterol-lowering drug, has been shown to have pleiotropic effects that extend beyond its intended therapeutic use, including the modulation of various cellular signaling pathways. Microarray analysis is a powerful tool to elucidate these molecular mechanisms by providing a global view of the transcriptional changes induced by this compound treatment.
Data Presentation: Summary of Gene Expression Changes
This compound treatment leads to significant alterations in the expression of genes involved in key cellular processes. The following tables summarize the quantitative data on differentially expressed genes identified in various studies.
Table 1: Differentially Expressed Genes in Cell Cycle Regulation Following this compound Treatment
| Gene | Fold Change | Direction | Cellular Process |
| PLK1 | Down | Downregulated | Cell Cycle Progression |
| CDC25A | Down | Downregulated | Cell Cycle Progression |
| CDC20 | Down | Downregulated | Cell Cycle Progression |
| CDC6 | Down | Downregulated | Cell Cycle Progression |
| Cyclin A1 | Down | Downregulated | Cell Cycle Progression |
| Cyclin E2 | Down | Downregulated | Cell Cycle Progression |
| CDK1 | Down | Downregulated | Cell Cycle Progression |
| p21 | Up | Upregulated | Cell Cycle Arrest |
| p27 | Up | Upregulated | Cell Cycle Arrest |
Note: Fold changes are representative and may vary depending on the cell type, this compound concentration, and treatment duration. Data synthesized from multiple sources indicating general trends.
Table 2: Differentially Expressed Genes in Apoptosis Signaling Following this compound Treatment
| Gene | Fold Change | Direction | Cellular Process |
| Bax | Up | Upregulated | Pro-apoptotic |
| BCL-2 | Down | Downregulated | Anti-apoptotic |
| Caspase-3 | Up | Upregulated | Pro-apoptotic |
| TNF-α | Down | Downregulated | Pro-inflammatory/Pro-apoptotic |
Note: Fold changes are representative and may vary depending on the cell type, this compound concentration, and treatment duration. Data synthesized from multiple sources indicating general trends.[1][2][3]
Table 3: Differentially Expressed Genes in RAS Signaling Pathway Following this compound Treatment
| Gene | Fold Change | Direction | Cellular Process |
| RAS | Down | Downregulated | Signal Transduction |
| p-ERK1/2 | Down | Downregulated | Downstream of RAS |
Note: Fold changes are representative and may vary depending on the cell type, this compound concentration, and treatment duration. Data synthesized from multiple sources indicating general trends.[4][5]
Table 4: Differentially Expressed Genes in JAK/STAT Signaling Pathway Following this compound Treatment
| Gene | Fold Change | Direction | Cellular Process |
| p-JAK2 | Down | Downregulated | Signal Transduction |
| p-STAT3 | Down | Downregulated | Signal Transduction |
| SOCS-3 | Up | Upregulated | Negative Regulator of JAK/STAT |
Note: Fold changes are representative and may vary depending on the cell type, this compound concentration, and treatment duration. Data synthesized from multiple sources indicating general trends.[6][7][8]
Experimental Protocols
This section provides detailed protocols for performing microarray analysis to study the effects of this compound on gene expression.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for culturing cells and treating them with this compound prior to RNA extraction.
Materials:
-
Appropriate cell line (e.g., Human Coronary Artery Endothelial Cells (HCAEC)[9], Mesenchymal Stromal Cells (MSC)[10])
-
Complete cell culture medium
-
This compound (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture flasks or plates at an appropriate density to reach 80-90% confluency at the time of treatment.
-
Cell Growth: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[11] The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cellular stress.
-
This compound Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing the desired concentration of this compound (e.g., 5-20 µM).[2][9] A vehicle control group (medium with DMSO only) should be included in parallel.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][10]
-
Cell Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
This protocol describes the extraction of high-quality total RNA from cultured cells.
Materials:
-
TRIzol® reagent (Invitrogen) or a commercial RNA extraction kit (e.g., Qiagen RNeasy)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent 2100 Bioanalyzer
Procedure:
-
Cell Lysis: Add TRIzol® reagent directly to the culture dish to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
-
RNA Solubilization: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quality Control:
Protocol 3: cDNA Synthesis and Labeling
This protocol details the reverse transcription of RNA into cDNA and the fluorescent labeling of the cDNA.
Materials:
-
Total RNA sample
-
cDNA synthesis kit (e.g., SuperScript™ Plus Indirect cDNA Labeling System)[14]
-
Aminoallyl-dUTP
-
Fluorescent dyes (e.g., Cy3 and Cy5 N-hydroxysuccinimide esters)
-
Purification columns
Procedure:
-
Reverse Transcription: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Incorporate aminoallyl-dUTP during this step.
-
cDNA Purification: Purify the aminoallyl-modified cDNA to remove unincorporated dNTPs and other reaction components.
-
Dye Coupling: Covalently couple the purified cDNA with a fluorescent dye (e.g., Cy3 for the control sample and Cy5 for the this compound-treated sample).
-
Labeled cDNA Purification: Purify the labeled cDNA to remove any unreacted dye.
-
Quantification: Measure the concentration of the labeled cDNA and the efficiency of dye incorporation.
Protocol 4: Microarray Hybridization, Washing, and Scanning
This protocol describes the hybridization of the labeled cDNA to a microarray, followed by washing and scanning to detect the fluorescent signals.
Materials:
-
Labeled cDNA samples (control and treated)
-
Microarray slides
-
Hybridization buffer
-
Hybridization chamber
-
Wash buffers
-
Microarray scanner
Procedure:
-
Hybridization Setup: Mix the Cy3-labeled control and Cy5-labeled treated cDNA samples. Add hybridization buffer to the mixture.
-
Hybridization: Apply the hybridization mixture to the microarray slide, place it in a hybridization chamber, and incubate overnight in a water bath at a specific temperature (e.g., 42°C).
-
Washing: After hybridization, wash the slide with a series of wash buffers to remove non-specifically bound cDNA.[15]
-
Drying: Dry the microarray slide by centrifugation.
-
Scanning: Scan the slide using a microarray scanner at the appropriate wavelengths for Cy3 and Cy5 fluorescence.[16]
Protocol 5: Data Acquisition and Analysis
This protocol provides an overview of the steps involved in acquiring and analyzing the microarray data.
Software:
-
GenePix Pro, Agilent Feature Extraction, or similar image analysis software
-
GeneSpring, R with Bioconductor packages, or other microarray data analysis software
Procedure:
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of each spot on the microarray.
-
Data Normalization: Normalize the raw data to correct for systematic variations, such as differences in dye incorporation and detection efficiencies. Common normalization methods include LOWESS (Locally Weighted Scatterplot Smoothing).[17][18]
-
Differential Expression Analysis: Identify genes that are significantly differentially expressed between the this compound-treated and control groups. This is typically done using statistical tests such as t-tests or ANOVA, followed by correction for multiple testing (e.g., False Discovery Rate).
-
Pathway and Gene Ontology Analysis: Use bioinformatics tools to identify the biological pathways and gene ontology terms that are significantly enriched in the list of differentially expressed genes.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound treatment.
References
- 1. This compound inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects hepatocytes from apoptosis by suppressing the TNF-α/caspase-3 signaling pathway in mice with burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and rosuvastatin on RAS protein, matrix metalloproteinases and NF‐κB in lung cancer and in normal pulmonary tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. [this compound attenuated cardiac hypertrophy via inhibiting JAK-STAT pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Impairs Growth Hormone-Activated Signal Transducer and Activator of Transcription (STAT) Signaling Pathway in UMR-106 Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal Gene Expression Analysis of Human Coronary Artery Endothelial Cells Treated With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Modulates Mesenchymal Stromal Cell Proliferation and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of this compound on IL-13-induced cytokine gene expression in primary mouse tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcf.pbrc.edu [gcf.pbrc.edu]
- 13. RNA extraction and quality control - QIMA Life Sciences [qima-lifesciences.com]
- 14. Indirect cDNA Labeling for Microarrays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. genome.wisc.edu [genome.wisc.edu]
- 16. med.upenn.edu [med.upenn.edu]
- 17. gap.stat.sinica.edu.tw [gap.stat.sinica.edu.tw]
- 18. statistics.berkeley.edu [statistics.berkeley.edu]
Application Notes and Protocols for the Quantification of Simvastatin and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of simvastatin and its primary active metabolite, this compound acid, in various biological matrices. The protocols are compiled from validated analytical methods published in peer-reviewed literature, offering robust procedures for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Introduction
This compound is a widely prescribed lipid-lowering agent that is administered as an inactive prodrug lactone.[1] Following oral administration, it is hydrolyzed in the liver to its active β-hydroxy acid form, this compound acid, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Accurate quantification of both this compound and its metabolites in biological samples is crucial for understanding its pharmacokinetics, efficacy, and potential drug-drug interactions.[2] This document outlines several validated analytical methods, including Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of this compound
This compound undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3] The inactive lactone form is converted to the active this compound acid through hydrolysis.[3] Both forms are further metabolized to various hydroxylated and other derivatives.[3]
Figure 1: Simplified metabolic pathway of this compound.
Analytical Methods for Quantification
A variety of analytical techniques have been developed for the quantification of this compound and its metabolites. LC-MS/MS is the most widely used method due to its high sensitivity and selectivity, which is essential for detecting the low concentrations of this compound found in plasma.[1][4] HPLC-UV methods are also available but are generally less sensitive and more suitable for pharmaceutical formulations.[1][5] GC-MS methods have been reported but often require derivatization, making them more complex.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of this compound due to its superior sensitivity and specificity.
| Parameter | Method 1[1] | Method 2[4] | Method 3[7] | Method 4[6] |
| Analyte(s) | This compound | This compound, this compound Acid | This compound, this compound Acid, Atorvastatin, Rosuvastatin & metabolites | This compound |
| Internal Standard | Lovastatin (B1675250) | Not Specified | Fluvastatin | Lovastatin |
| Linearity Range | 0.25 - 50 ng/mL | 0.5 ng/mL (LLOQ) | 0.25 - 100 ng/mL | 0.04 - 40.0 ng/mL |
| LLOQ | 0.25 ng/mL | 0.5 ng/mL | 0.25 ng/mL | 0.04 ng/mL |
| Intra-day Precision (%CV) | < 14% | Not Specified | 3 - 13% | ≤ 8.7% |
| Inter-day Precision (%CV) | < 10% | Not Specified | 3 - 13% | ≤ 8.7% |
| Accuracy | Not Specified | Not Specified | 87 - 114% | ± 8% (relative error) |
| Extraction Recovery | Not Specified | Not Specified | 88 - 100% | 82% |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
This protocol describes a validated method for the determination of this compound in human plasma.
1. Materials and Reagents:
-
This compound and Lovastatin (Internal Standard) reference standards
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ethyl acetate (B1210297)
-
Drug-free human plasma
2. Stock and Working Solutions Preparation:
-
Prepare stock solutions of this compound (1 mg/mL) and lovastatin (1 mg/mL) in a suitable organic solvent.
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with acetonitrile and water (80:20, v/v) to concentrations ranging from 2.5 ng/mL to 500 ng/mL.[1]
-
Prepare a working solution of the internal standard (lovastatin) at a concentration of 200 ng/mL.[1]
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of human plasma in a test tube, add 50 µL of the internal standard working solution (10 ng/mL).[1]
-
Add 100 µL of the this compound working standard solution (for calibration curve) or a blank solvent (for unknown samples).
-
Add 3 mL of ethyl acetate and hexane (90:10, v/v).[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a clean test tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile and 3mM formic acid (30:70, v/v).[1]
-
Vortex for 15 seconds and then centrifuge at 12000 rpm for 5 minutes.
-
Inject 20 µL of the supernatant onto the LC-MS/MS system.
Figure 2: LC-MS/MS sample preparation workflow.
4. Chromatographic and Mass Spectrometric Conditions:
-
LC Column: C18, 5 µm (3.9 mm i.d. x 50 mm)[1]
-
Mobile Phase: 3 mM formic acid and acetonitrile (25:75, v/v)[1]
-
Flow Rate: 500 µL/min (isocratic)[1]
-
Column Temperature: Room temperature
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[1]
-
Detection Mode: Selected Reaction Monitoring (SRM)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV methods are less sensitive than LC-MS/MS but can be suitable for certain applications, particularly for the analysis of pharmaceutical dosage forms.[1] For biological samples, achieving the required lower limit of quantification can be challenging.[1]
| Parameter | Method 1 | Method 2 |
| Analyte(s) | This compound | This compound |
| Internal Standard | Lovastatin | Lovastatin |
| Linearity Range | 20 - 1000 ng/mL | 0.1 - 10 µg/mL |
| LLOQ | 20 ng/mL | 0.54 µg/mL |
| Intra-day Precision (%CV) | Not Specified | 1.58 - 4.36% |
| Inter-day Precision (%CV) | < 9.00% | 2.67 - 5.55% |
| Accuracy | 101.65 - 105.16% | 89.17 - 97.77% |
| Biological Matrix | Human Plasma | Not specified for biological samples |
This protocol is for the determination of this compound in human plasma.
1. Materials and Reagents:
-
This compound and Lovastatin (Internal Standard) reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate
-
Hexane
-
Drug-free human plasma
2. Stock and Working Solutions Preparation:
-
Prepare stock and working solutions as described in the LC-MS/MS protocol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Follow the same liquid-liquid extraction procedure as described in the LC-MS/MS protocol.
4. Chromatographic Conditions:
-
LC Column: C18, 5 µm (3.9 mm i.d. x 50 mm)[5]
-
Mobile Phase: Acetonitrile and water (51:49, v/v)[5]
-
Flow Rate: 1 mL/min (isocratic)
-
Column Temperature: Not specified
-
UV Detection Wavelength: 238 nm[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS methods for this compound analysis have been developed, though they are less common for routine bioanalysis due to the need for derivatization of the analyte to increase volatility.
| Parameter | Method 1[8] |
| Analyte(s) | This compound |
| Internal Standard | Not specified in abstract |
| Linearity Range | Not specified in abstract |
| LLOQ | Not specified in abstract |
| Precision (%CV) | Assay precision < 8.5% in plasma |
| Accuracy | 93.6 - 103.0% in human plasma |
| Biological Matrix | Human Urine, Human and Animal Plasma |
A detailed step-by-step protocol is not available in the provided search results. However, the general workflow involves:
-
Sample Preparation: Extraction of this compound from the biological matrix (e.g., urine).
-
Derivatization (if necessary): Chemical modification of this compound to make it more volatile for GC analysis.
-
GC Separation: Separation of the analyte on a capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane).[8]
-
MS Detection: Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode. The EI mass spectrum of this compound is characterized by a molecular ion [M]⁺ at m/z 418 and a base peak at m/z 159.[8]
Figure 3: General workflow for GC-MS analysis.
Conclusion
The choice of analytical method for the quantification of this compound and its metabolites depends on the specific requirements of the study. For pharmacokinetic and other studies requiring high sensitivity and specificity in biological matrices, LC-MS/MS is the recommended method. HPLC-UV offers a simpler and more cost-effective alternative for applications where lower sensitivity is acceptable. While GC-MS methods exist, they are generally more complex and less frequently employed for this purpose. The protocols and data presented in these application notes provide a comprehensive resource for researchers to establish and validate robust analytical methods for this compound quantification.
References
- 1. Method Validation for Analysis of this compound in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ClinPGx [clinpgx.org]
- 4. Direct-injection LC-MS-MS method for high-throughput simultaneous quantitation of this compound and this compound acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. researchgate.net [researchgate.net]
Simvastatin in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] While widely prescribed for its lipid-lowering effects to reduce the risk of cardiovascular events, the applications of this compound extend far beyond cholesterol management.[3][4] Its ability to modulate a variety of cellular signaling pathways has made it a valuable tool in high-throughput screening (HTS) assays for drug discovery and basic research.
This document provides detailed application notes and protocols for utilizing this compound in HTS assays. It is intended for researchers, scientists, and drug development professionals interested in leveraging the pleiotropic effects of this compound to investigate cellular processes and identify novel therapeutic agents.
This compound is a prodrug, administered as an inactive lactone.[1][2] For use in cell-based assays, it must be converted to its active β-hydroxyacid form. The primary mechanism of action of activated this compound is the competitive inhibition of HMG-CoA reductase.[1] This leads to a reduction in the synthesis of mevalonate (B85504) and its downstream products, which are crucial for various cellular functions, including protein prenylation. The inhibition of the mevalonate pathway affects the post-translational modification and function of small GTPases like Rho, Ras, and Rac, thereby influencing a multitude of signaling cascades.
Recent studies have employed this compound in HTS campaigns to explore its effects on cancer cell proliferation, apoptosis, metastasis, and cellular signaling pathways such as the PI3K/Akt/mTOR, MAPK/ERK, and Hippo-YAP pathways.[5][6]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound in different experimental settings.
Table 1: Effects of this compound on Gene and Protein Expression
| Target | Cell Line | This compound Concentration | Incubation Time | Fold Change | Reference |
| ATXN3 mRNA | SK-N-SH | 10 µM | 2 hours | 1.4-fold increase | [7][8] |
| ATXN3 Protein | SK-N-SH | 10 µM | 4 hours | 1.3-fold increase | [7][8] |
| Activated SREBP1 | SK-N-SH | 10 µM | 1 hour | 2.9-fold promoter enrichment | [7][8] |
| HMGCR Protein | SK-N-SH | 10 µM | 2-8 hours | Increased levels | [7] |
| ATXN3 polyQ (L) | SCA3 patient-derived lt-NES | Not specified | Not specified | ~1.75-fold increase | [7] |
| ATXN3 normal allele (S) | SCA3 patient-derived lt-NES | Not specified | Not specified | ~1.5-fold increase | [7] |
| HMGCR Protein | SCA3 patient-derived lt-NES | Not specified | Not specified | ~3.3-fold increase | [7] |
Table 2: Dose-Dependent Effects of this compound on Cell Viability
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time (hours) | % Inhibition of Viability | Reference |
| R2C | MTT | 1.25 | 48 | ~40% | [9] |
| R2C | MTT | 2.5 | 48 | ~50% | [9] |
| R2C | MTT | 5, 10, 20 | 48 | ~60% | [9] |
| R2C | MTT | 1.25 | 72 | ~40% | [9] |
| R2C | MTT | 2.5 | 72 | ~56% | [9] |
| R2C | MTT | 5, 10, 20 | 72 | ~70% | [9] |
| LC540 | MTT | 1.25 | 48 | ~50% | [9] |
| LC540 | MTT | 2.5 | 48 | ~80% | [9] |
| LC540 | MTT | 5, 10, 20 | 48 | ~90% | [9] |
| LC540 | MTT | 1.25 | 72 | ~50% | [9] |
| LC540 | MTT | 2.5 | 72 | ~90% | [9] |
| LC540 | MTT | 5, 10, 20 | 72 | ~95% | [9] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
Caption: this compound's mechanism of action.
High-Throughput Screening Workflow Using this compound
References
- 1. This compound Stimulates Production of the Antiapoptotic Protein Bcl-2 via Endothelin-1 and NFATc3 in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic statins inhibit YAP nuclear localization, co-activator activity and migration in response to ligation of HLA class I molecules in endothelial cells: role of YAP multi-site phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces breast cancer cell death through oxidative stress up-regulating miR-140-5p | Aging [aging-us.com]
- 4. This compound improves the homing of BMSCs via the PI3K/AKT/miR‐9 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIR192 Upregulates GLP-1 Receptor and Improves Statin-Induced Impairment of Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Screening for Small Molecule Inhibitors of Statin-Induced APP C-terminal Toxic Fragment Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. This compound‐Mediated Molecular Mechanisms Underlying the Growth Inhibition of Testicular Leydig Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting simvastatin precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with simvastatin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] It is supplied as an inactive lactone prodrug that is bioactivated in vivo to its hydroxy acid form. In research, it is widely used to study cholesterol metabolism, cellular signaling pathways, and its pleiotropic effects, which include anti-inflammatory, anti-cancer, and apoptosis-inducing activities.[1]
Q2: What are the solubility properties of this compound?
This compound is a lipophilic compound, making it poorly soluble in aqueous solutions like cell culture media and PBS, but highly soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1][2] Its stability in aqueous solutions can be influenced by pH and temperature.[3][4] For cell culture applications, preparing a concentrated stock solution in anhydrous DMSO is the standard practice.[1][5][6] The sodium salt of this compound is significantly more soluble in aqueous buffers, offering an alternative if the experimental design permits.[5]
Data Presentation: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Suitability for Cell Culture |
| DMSO | ~30 - 84 mg/mL[1][7] | ~71.7 - 200.7 mM[6][7] | Yes (as a stock solution solvent) |
| Ethanol | ~20 - 31.39 mg/mL[1] | ~47.8 - 75 mM | Yes (as a stock solution solvent) |
| DMF | ~30 mg/mL[1] | ~71.7 mM | Yes (as a stock solution solvent) |
| PBS (pH 7.2) | Sparingly soluble[1][5] | - | Not recommended for stock solutions |
| DMSO:PBS (1:1) | ~0.5 mg/mL[1] | ~1.2 mM | For intermediate dilutions only |
| Water | Poorly soluble[2] | - | No |
Q3: What are the primary causes of this compound precipitation in cell culture media?
Precipitation typically occurs for one or more of the following reasons:
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Solvent Shock : This is the most common cause. It happens when a concentrated DMSO stock is rapidly diluted into the aqueous culture medium. The drastic change in solvent polarity causes the poorly water-soluble drug to "crash out" of the solution.[5][8]
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Exceeding Solubility Limit : The final concentration of this compound in the culture medium exceeds its maximum solubility in that specific aqueous environment.[6]
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Temperature Fluctuations : Moving solutions between different temperatures (e.g., from a -20°C freezer to room temperature and then to a 37°C incubator) can decrease solubility.[5][8] Repeated freeze-thaw cycles of the stock solution are particularly problematic.[5][6]
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pH Shifts : this compound's stability and solubility are pH-dependent.[3][4][9] The pH of the medium can change in the incubator due to CO2 levels and cellular metabolism, potentially affecting the drug's solubility.[8] this compound degradation is significantly higher at alkaline pH compared to acidic or neutral pH.[4][10]
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Improper Mixing : Adding the stock solution too quickly or without adequate agitation leads to localized high concentrations, triggering immediate precipitation.[5]
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. The generally accepted limits are below 0.5%, with an ideal concentration of less than 0.1%.[5][6] It is critical to include a vehicle control (media containing the same final concentration of DMSO without the drug) in all experiments to account for any potential effects of the solvent itself.[6]
Troubleshooting Guide
Q5: My this compound precipitated immediately after I added the stock solution to my media. What went wrong?
This is a classic case of "solvent shock" and improper mixing.
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Problem : You likely added the concentrated DMSO stock directly and too quickly into the full volume of your culture medium. This creates a localized area of high this compound concentration where the solvent environment shifts abruptly from organic to aqueous, causing the drug to fall out of solution.[5][8]
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Solution :
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Use a gradual dilution technique . While vigorously vortexing or swirling the tube of media, add the stock solution drop-wise.[5][6] This ensures rapid and even dispersion, preventing localized over-saturation.
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Alternatively, for very hydrophobic compounds, some researchers recommend adding the aqueous medium drop-wise to the stock solution while vortexing before bringing it to the final volume.[5]
Q6: The media looked clear at first, but it became cloudy or a precipitate formed after incubation. Why?
This delayed precipitation is often related to temperature and pH instability.
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Problem : The shift in temperature from preparation (room temperature) to incubation (37°C) can alter solubility.[8] Additionally, the pH of the culture medium can drift over time within a CO2 incubator, which can affect this compound's stability and solubility.[8][10]
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Solution :
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Pre-warm all components : Ensure your complete cell culture medium is pre-warmed to 37°C before adding the this compound stock.[6]
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Check Media Buffering : Ensure your medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.[8]
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Use Freshly Prepared Solutions : Always use the final working solution of this compound immediately after preparation. Do not store diluted aqueous solutions of this compound.[1][5][6]
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Q7: My frozen this compound stock solution in DMSO is cloudy or has visible crystals after thawing. Can I still use it?
Cloudiness indicates that the this compound has come out of solution during freezing. It is not recommended to use it directly as the concentration will be inaccurate.
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Problem : Repeated freeze-thaw cycles or moisture absorption by the DMSO can reduce the solubility of this compound in the stock solution.[6][8]
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Solution :
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Re-dissolve : Thaw the aliquot at room temperature, then gently warm the vial to 37°C for 10-15 minutes.[11]
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Vortex/Sonicate : Vortex the vial thoroughly. If the precipitate persists, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[5][11]
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Visual Inspection : Always inspect the solution against a light source to ensure it is clear before use. If a precipitate remains, discard the aliquot and prepare a fresh stock.[5][11]
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Prevention : Aliquot your stock solution into single-use volumes after preparation to avoid repeated freeze-thaw cycles.[6] Store DMSO stocks protected from moisture.[5]
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
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This compound powder (M.W. 418.57 g/mol )
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Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer and sonicator water bath
Methodology:
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Weighing : In a sterile biosafety cabinet, accurately weigh 4.19 mg of this compound powder and place it into a sterile microcentrifuge tube.
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Dissolution : Add 100 µL of anhydrous DMSO to the powder.[5]
-
Mixing : Tightly cap the tube and vortex thoroughly.
-
Aid Dissolution (If Necessary) : If the powder does not dissolve completely, gently warm the vial to 37°C and sonicate in a water bath for 5-10 minutes until the solution is completely clear and free of any visible particles.[5][11]
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Storage : Dispense into small, single-use aliquots. Store at -20°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles.[5][6]
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Media
Materials:
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100 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, sterile
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Methodology:
-
Preparation : Pre-warm your complete cell culture medium to 37°C in a water bath.[5][6]
-
Thaw Stock : Take one aliquot of the 100 mM this compound stock solution from the -20°C freezer and thaw it completely at room temperature. Vortex gently to ensure it is homogenous.[11]
-
Dilution : Pipette 999 µL of the pre-warmed medium into a sterile microcentrifuge tube.
-
Crucial Mixing Step : While vigorously vortexing the tube containing the medium, add 1 µL of the 100 mM this compound stock solution drop-wise.[5] This creates a 1:1000 dilution for a final concentration of 100 µM. The final DMSO concentration will be 0.1%.
-
Final Check : Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate.[5]
-
Application : Use the freshly prepared working solution immediately to treat your cells. Do not store this diluted aqueous solution. [5][6]
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Simvastatin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with simvastatin in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: How do I convert a human dose of this compound to an equivalent dose for my animal model?
A1: Direct conversion of a human dose to an animal dose based on weight (mg/kg) is not accurate due to differences in metabolism and body surface area. The recommended method is allometric scaling, which takes into account the body surface area of the species. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
The Km factor is a conversion factor for each species. To calculate the Animal Equivalent Dose (AED) from a human dose, the formula is rearranged:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)[1][2][3][4]
A table with commonly used Km factors is provided below.
Q2: What is a typical starting dose for this compound in rodent studies?
A2: The dose of this compound in rodent studies can vary significantly depending on the research question, the specific animal model, and the duration of the study. Doses reported in the literature range from 1 mg/kg to 100 mg/kg per day.[5] For example, studies in mice have used doses of 5, 10, and 25 mg/kg/day to investigate myotoxicity, with exposures corresponding to human therapeutic to supratherapeutic doses.[6] In hyperlipidemic mouse models, doses of 10 mg/kg and 100 mg/kg have been used.[7] A dose of 20 mg/kg has also been frequently used in rat studies.[5][8][9][10] It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare and administer this compound for oral gavage?
A3: this compound has low aqueous solubility.[11] For oral gavage, it is often formulated as a suspension. A common vehicle for this compound is an aqueous solution containing 2% dimethylsulfoxide (DMSO), 30% polyethylene (B3416737) glycol 400 (PEG 400), and 5% Tween 80.[12] Another option is to suspend the drug in distilled water containing 5% w/v sodium carboxymethyl cellulose.[13] It is essential to ensure the suspension is homogenous before each administration.
Q4: What are the potential adverse effects of this compound in animal models?
A4: The most well-documented side effect of this compound in both humans and animals is myotoxicity, which can manifest as muscle pain, weakness, and in severe cases, rhabdomyolysis.[14][15] Other potential adverse effects include liver and kidney toxicity, as well as neurobehavioral changes, particularly at higher doses.[16][17] High-dose this compound has also been shown to negatively impact bone quality in mice.[18] Researchers should carefully monitor animals for any signs of toxicity and consider including relevant biochemical and histological assessments in their study design.
Q5: How does the pharmacokinetics of this compound differ between species?
A5: The pharmacokinetics of this compound and its active metabolite, this compound acid, show considerable inter-species variability.[19] For instance, the hydrolysis of the inactive lactone prodrug this compound to its active acid form is more rapid in mice, rats, and rabbits compared to dogs and humans due to higher plasma esterase activity in the former species.[19] This can lead to different exposure levels and potentially different efficacy and toxicity profiles. The bioavailability of statins can also differ significantly between species, often due to first-pass metabolism.[20]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results | Improper drug formulation or administration. | Ensure the this compound suspension is homogenous before each oral gavage. Use precise administration techniques to minimize volume errors. |
| Inter-animal variability in drug metabolism. | Increase the number of animals per group to improve statistical power. Consider using a more homogenous animal strain. | |
| Lack of therapeutic effect | Insufficient dosage. | Perform a dose-response study to determine the optimal dose for your specific model and endpoint. |
| Poor bioavailability of the formulation. | Consider alternative formulations, such as solid lipid nanoparticles, which have been shown to improve the oral bioavailability of this compound.[13] | |
| Rapid metabolism of the drug in the chosen species. | Investigate the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure. | |
| Signs of toxicity (e.g., weight loss, lethargy, muscle weakness) | Dosage is too high. | Reduce the this compound dosage. Monitor animals closely for any adverse effects. Consider measuring plasma creatine (B1669601) kinase levels as an indicator of muscle damage.[21] |
| Species-specific sensitivity. | Some species may be more susceptible to this compound-induced toxicity. Review literature for species-specific responses.[16] | |
| Unexpected biochemical or physiological changes | Off-target effects of this compound. | This compound can have pleiotropic effects beyond cholesterol-lowering.[22] Carefully review the literature for known off-target effects that may be relevant to your study. |
| Interaction with other experimental variables. | Ensure that other experimental conditions (e.g., diet, co-administered substances) are not confounding the effects of this compound. |
Data Presentation
Table 1: this compound Dosages Used in Rodent Studies
| Animal Model | Dosage (mg/kg/day) | Administration Route | Study Focus | Reference |
| Mice | 5, 10, 25 | Oral | Myotoxicity | [6] |
| Mice | 5 | Oral Gavage | Lipid Metabolism | [23] |
| Mice | 10, 100 | Oral Gavage | Apolipoprotein M expression | [7] |
| Mice | 60 | Oral Gavage | Retinal Cholesterol | [12] |
| Mice | 1.2 g/kg in diet | Diet | Bone Quality | [18] |
| Rats | 8.66 | Oral | Pharmacokinetics | [19] |
| Rats | 10, 20 | Oral | Oxidative Stress | [10] |
| Rats | 20 | Oral | Pharmacokinetics in diabetic model | [8][9] |
| Rats | 30 | Not specified | Brain and Behavior | [24] |
| Rats | 40 | Oral | Pharmacokinetics | [25] |
Table 2: Human to Animal Dose Conversion Factors (based on Body Surface Area)
| Species | Human Km | Animal Km | To Convert Human Dose to Animal Dose (Multiply by) |
| Mouse | 37 | 3 | 12.3 |
| Rat | 37 | 6 | 6.2 |
| Rabbit | 37 | 12 | 3.1 |
| Dog | 37 | 20 | 1.8 |
| Data adapted from FDA guidelines.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Suspension
Objective: To prepare a stable this compound suspension for oral gavage in rodents.
Materials:
-
This compound powder
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Dimethylsulfoxide (DMSO)
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Polyethylene glycol 400 (PEG 400)
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Tween 80
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Sterile water
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Vortex mixer
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Oral gavage needles
Procedure:
-
Prepare the vehicle solution by mixing 2% DMSO, 30% PEG 400, and 5% Tween 80 in sterile water.[12]
-
Weigh the required amount of this compound powder to achieve the desired final concentration.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
Before each administration, vortex the suspension thoroughly to re-suspend any settled particles.
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Administer the suspension to the animals using an appropriate size oral gavage needle. The volume administered should be based on the animal's body weight.
Visualizations
Caption: Workflow for a typical in vivo this compound study.
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. jkom.org [jkom.org]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between this compound pharmacokinetics and muscle toxicity in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on apolipoprotein M in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased exposure of this compound and this compound acid in a rat model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates oxidative stress levels in HepG2 cells and hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Loaded Nanostructured Lipid Carriers as Topical Drug Delivery System for Wound Healing Purposes: Preparation, Characterization, and In Vivo Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinal Cholesterol Content Is Reduced in this compound-Treated Mice Due to Inhibited Local Biosynthesis Albeit Increased Uptake of Serum Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Solid Lipid Nanoparticles for Oral Delivery: Formulation Development and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Muscle: Zebrafish and Chicken Show that the Benefits are not Worth the Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Patient Tips: 7 things you should know [drugs.com]
- 16. Animal safety and toxicology of this compound and related hydroxy-methylglutaryl-coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative Stress-Induced Adverse Effects of Three Statins Following Single or Repetitive Treatments in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound therapy in higher dosages deteriorates bone quality: Consistent evidence from population-wide patient data and interventional mouse studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Portico [access.portico.org]
- 21. This compound [dailymed.nlm.nih.gov]
- 22. The Design and Development of an Injectable Thermoresponsive Hydrogel for Controlled this compound Release in Bone Repair Applications [mdpi.com]
- 23. Effects of this compound on Lipid Metabolism in Wild-Type Mice and Mice with Muscle PGC-1α Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Effects On Brain and Behavior in Animal Model | European Psychiatry | Cambridge Core [cambridge.org]
- 25. Baicalein inhibits the pharmacokinetics of this compound in rats via regulating the activity of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Simvastatin Aqueous Solution Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with simvastatin in aqueous solutions. This compound, a lactone prodrug, is highly susceptible to degradation, primarily through hydrolysis and oxidation, which can impact experimental accuracy and therapeutic efficacy.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound degrades in an aqueous solution?
This compound primarily degrades via two pathways:
-
Hydrolysis: The lactone ring of this compound is susceptible to opening, especially in the presence of acids, bases, or heat, converting the inactive prodrug into its active β-hydroxy acid form (this compound acid).[3][4] This reaction is heavily influenced by pH.[5]
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Oxidation: The chemical structure of this compound can be altered by oxidative stress, leading to the formation of various degradation products.[6][7] This process can be initiated by dissolved oxygen, peroxides, or exposure to light.[1][3]
The following diagram illustrates the main degradation pathways.
Q2: My this compound solution appears to be losing potency. What factors could be causing this?
Several environmental factors can accelerate the degradation of this compound in aqueous solutions. The most critical are:
-
pH: this compound's stability is highly pH-dependent. Degradation via hydrolysis is significantly faster at alkaline pH compared to acidic or neutral pH.[5][8] The lactone form is most stable at a pH of around 4.5.[9] Hydrolysis becomes spontaneous at pH 9 and above.[5]
-
Temperature: Higher temperatures increase the rate of both hydrolytic and oxidative degradation.[3][10] Hydrolysis of the lactone ring is particularly affected by sample temperature.[3]
-
Light: Although some studies report insignificant photodegradation, others suggest that exposure to UV light can contribute to degradation.[3][7][10] To be safe, solutions should be protected from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[11] Preparing solutions with degassed solvents and storing them under an inert gas (e.g., nitrogen or argon) can mitigate this.
-
Solvent Choice: this compound is sparingly soluble in aqueous buffers.[12] It is often first dissolved in an organic solvent like DMSO or ethanol (B145695) and then diluted.[12] The stability in the final aqueous medium is crucial. Long-term storage in aqueous solutions is not recommended.[12]
Troubleshooting Guide
Problem: Rapid decrease in this compound concentration observed via HPLC.
This is a common issue resulting from chemical instability. Use the following decision tree to troubleshoot the potential cause.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Validated Stability Indicating RP-HPLC Method for this compound, Identification and Characterization of Forced Degradation Products of this compound Using LC-ESI-MS/MS [article.sapub.org]
- 11. Applications of oxygen polarography to drug stability testing and formulation development: solution-phase oxidation of hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Managing pH-Dependent Stability of Simvastatin
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the pH-dependent stability of simvastatin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound instability in aqueous solutions is the hydrolysis of its lactone ring. This compound is a prodrug that is administered in its inactive lactone form. In the body, it is hydrolyzed to its active open-ring β-hydroxy acid form. This hydrolysis is a reversible, pH-dependent process.[1][2][3][4]
Q2: How does pH affect the stability of this compound?
A2: this compound's stability is highly dependent on pH. It is significantly more stable in acidic conditions and degrades much more rapidly in alkaline conditions.[5][6][7] The rate of hydrolysis of the lactone ring increases as the pH becomes more alkaline.[6][7] Conversely, the open-ring hydroxy acid form is more stable at a pH of 7 or higher.[3]
Q3: What is the optimal pH for maintaining the stability of the lactone form of this compound?
A3: The lactone form of this compound is most stable at a pH of 4.5.[2][3] Under mildly acidic conditions (pH 4-5), the rate of hydrolysis is significantly reduced.[7]
Q4: What are the main degradation products of this compound under hydrolytic stress?
A4: The main degradation product of this compound under both acidic and basic hydrolytic stress is its corresponding β-hydroxy acid, formed by the opening of the lactone ring.[6] Other degradation products can be formed under different stress conditions like oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed in my experiment. | The pH of your solution may be neutral or alkaline. | Adjust the pH of your experimental solution to the acidic range, ideally between 4 and 5, to increase stability.[6][7] Use appropriate buffer systems to maintain the desired pH. |
| Inconsistent results in stability studies. | Fluctuation in pH and/or temperature. | Ensure precise control over the pH and temperature of your experiment. Use a calibrated pH meter and a temperature-controlled incubator or water bath. The degradation of this compound is influenced by both pH and temperature.[6] |
| Difficulty in separating this compound from its degradation products using HPLC. | Suboptimal chromatographic conditions. | Optimize your HPLC method. A C18 column is commonly used.[5][6][8] A mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 4 has been shown to be effective for separating this compound and its hydrolytic degradation product.[5][6][7] |
| Precipitation of this compound in aqueous buffer. | This compound has poor water solubility. | Consider using a co-solvent like acetonitrile or methanol (B129727) in your buffer system, as this compound is more soluble in organic solvents.[8] |
Data Presentation
Table 1: pH-Dependent Degradation of this compound Lactone
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Time for 10% Degradation (t₉₀) | Reference |
| 5 | 25 | - | ~160-fold more stable than at pH 8 | - | [6] |
| 6.8 | - | - | 2.61 min (in liver microsomes) | - | [1] |
| 7 | 25 | - | ~22-fold more stable than at pH 8 | - | [6] |
| 7.4 | - | - | 1.28 min (in liver microsomes) | - | [1] |
| 7.8 | - | - | 1.23 min (in liver microsomes) | - | [1] |
| 8 | 25 | - | - | 8.6 hours | [6] |
Table 2: Hydrolysis Rate Constants of this compound Lactone at 23 ± 1 °C
| pH | Forward Rate Constant (k_f) (h⁻¹) |
| 2.0 | ~7 times higher than at pH 7 & 9.5 |
| 4.5 | ~33-46 fold lower than at pH 2 |
| 7.0 | Similar to pH 9.5 |
| 9.5 | Similar to pH 7.0 |
| Data derived from a study on statin stability in aqueous cyclodextrin (B1172386) preparations.[2][3] |
Experimental Protocols
Protocol 1: Stability Analysis of this compound by HPLC
This protocol outlines a typical method for analyzing the stability of this compound under different pH conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 28 mM sodium phosphate)[6]
-
Phosphoric acid or sodium hydroxide (B78521) (for pH adjustment)
-
Deionized water
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)[8]
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 28 mM phosphate buffer (pH 4.0) in a 65:35 (v/v) ratio.[5][6][7] Filter and degas the mobile phase before use.
-
This compound Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Samples:
-
Acidic Condition: Dilute the this compound stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a specific temperature (e.g., 60°C) for a set period.[8]
-
Alkaline Condition: Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a specific temperature (e.g., 60°C) for a set period.[8]
-
Neutral Condition: Dilute the this compound stock solution with deionized water to a final concentration of 100 µg/mL. Incubate at a specific temperature (e.g., 60°C) for a set period.[8]
-
Before injection, neutralize the acidic and alkaline samples.
-
3. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm[8]
-
Mobile Phase: Acetonitrile: 28 mM Phosphate Buffer pH 4.0 (65:35 v/v)[5][6][7]
-
Detection Wavelength: 237 nm[8]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[6]
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation product peaks and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation.
Visualizations
Caption: pH-dependent equilibrium between this compound lactone and its hydroxy acid form.
Caption: Workflow for a this compound pH-dependent stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability study of this compound under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Stability Indicating RP-HPLC Method for this compound, Identification and Characterization of Forced Degradation Products of this compound Using LC-ESI-MS/MS [article.sapub.org]
overcoming simvastatin insolubility for biochemical assays
Welcome to the technical support center for simvastatin. This guide provides detailed solutions, troubleshooting advice, and frequently asked questions to help researchers overcome common challenges related to its low aqueous solubility in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers for biochemical assays? A: this compound is a lipophilic molecule and is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2][3] Its crystalline solid form is sparingly soluble in aqueous solutions, which can lead to precipitation and inconsistent results in experiments.[4][5]
Q2: What is the recommended solvent for preparing a this compound stock solution? A: For biochemical assays, anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.[4][6] this compound is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[4] It is crucial to use a fresh, anhydrous solvent to avoid introducing moisture that can affect solubility and stability.[6]
Q3: How can I prevent this compound from precipitating when I dilute the stock solution into my aqueous cell culture medium or buffer? A: Precipitation upon dilution is the most common issue.[6] To prevent this, you should:
-
Maintain a sufficient final concentration of the organic solvent: Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by many cell lines and helps keep this compound in solution.[6]
-
Use proper mixing techniques: Add the aqueous medium to your concentrated stock solution drop-wise while vortexing or stirring vigorously. This gradual dilution prevents localized high concentrations that cause the drug to crash out.[6]
-
Pre-warm your aqueous medium: Ensure your buffers and cell culture media are at the final experimental temperature (e.g., 37°C) before adding the this compound stock.[6]
Q4: Is there a more water-soluble version of this compound available? A: Yes, the sodium salt of this compound is significantly more soluble in aqueous buffers.[6] For example, its solubility in PBS (pH 7.2) is approximately 50 mg/mL, which allows for the preparation of aqueous solutions without organic solvents.[6] If your experimental design permits, using the salt form is an excellent way to circumvent solubility issues.
Troubleshooting Guide
This section addresses specific problems users may encounter during their experiments.
Problem 1: My this compound solution turned cloudy or precipitated when I added it to my aqueous buffer.
-
Immediate Action: Do not use a cloudy or precipitated solution. The presence of a precipitate means the concentration of the soluble compound is unknown and will lead to unreliable and irreproducible results.[6] It is best to discard the solution and prepare a fresh one.
-
Root Causes and Solutions:
-
Final Solvent Concentration is Too Low: The final percentage of DMSO (or other organic solvent) in your aqueous medium is insufficient to maintain this compound's solubility.
-
Solution: Ensure the final DMSO concentration is adequate, typically between 0.1% and 0.5%. You may need to perform a vehicle control experiment to determine the highest tolerable DMSO concentration for your specific cell line or assay.[6]
-
-
Improper Mixing: Adding the stock solution too quickly into the full volume of the aqueous medium causes immediate, localized precipitation.
-
Solution: Add the pre-warmed aqueous medium to the this compound stock solution gradually while vortexing to ensure rapid and even dispersion.[6]
-
-
Temperature Shifts: Moving solutions between different temperatures (e.g., from room temperature to 37°C) can cause the drug to fall out of solution.
-
Solution: Pre-warm all buffers and media to the final experimental temperature before adding the this compound stock. Avoid repeated freeze-thaw cycles of the stock solution.[6]
-
-
pH of the Medium: this compound's solubility and stability are pH-dependent. It is more stable at acidic pH but degrades much faster at alkaline pH.[7][8][9]
-
Problem 2: The this compound powder is not dissolving completely in the organic solvent.
-
Root Causes and Solutions:
-
Solvent Quality: The organic solvent (e.g., DMSO) may have absorbed moisture.
-
Solution: Always use fresh, anhydrous, high-purity DMSO or ethanol.[6] Store solvents in small, tightly sealed aliquots to protect them from moisture.
-
-
Insufficient Energy: The powder may not dissolve immediately upon adding the solvent at room temperature.
-
Solution: Gently warm the solution to 37°C and sonicate in a water bath for 5-10 minute intervals until the solution is completely clear.[6]
-
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution.
-
Preparation: Work in a sterile environment (e.g., a biosafety cabinet). Use a new, sealed vial of anhydrous, cell-culture grade DMSO.
-
Weighing: Accurately weigh 4.19 mg of this compound powder (Molecular Weight: 418.57 g/mol ).
-
Dissolution: Add 100 µL of anhydrous DMSO to the powder to achieve a 100 mM concentration.
-
Mixing: Vortex the vial thoroughly. If the powder does not dissolve completely, gently warm the vial to 37°C and sonicate in a water bath for 5-10 minutes until the solution is completely clear and all solid has dissolved.[6]
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] A stock solution in DMSO is stable for years when stored correctly.[4]
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Medium
This protocol describes the critical dilution step to prevent precipitation.
-
Pre-warm Medium: Pre-warm your sterile cell culture medium or aqueous buffer to the final experimental temperature (e.g., 37°C).
-
Prepare Dilution Tube: Pipette 999 µL of the pre-warmed medium into a sterile microcentrifuge tube.
-
Dilution: Add 1 µL of the 100 mM this compound stock solution (from Protocol 1) to the medium. This creates a 1:1000 dilution for a final this compound concentration of 100 µM. The final DMSO concentration will be 0.1%.
-
Crucial Mixing Step: Immediately cap the tube and vortex vigorously for 10-15 seconds to ensure rapid and complete mixing.[6]
-
Final Check: Visually inspect the solution against a light source to confirm it is completely clear and free of any precipitate.
-
Application: Use the freshly prepared working solution in your assay immediately. Do not store aqueous dilutions of this compound for more than a day.[4]
Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Solubility Data
The following table summarizes the solubility of this compound in various common solvents. This data is essential for planning the preparation of stock and working solutions.
| Solvent | Concentration | Approx. Molarity | Notes |
| DMSO | ~30 mg/mL[4] | ~71.7 mM | Recommended for stock solutions.[4] |
| Ethanol | ~20 mg/mL[4] | ~47.8 mM | Suitable for stock solutions.[4] |
| Dimethylformamide (DMF) | ~30 mg/mL[4] | ~71.7 mM | Suitable for stock solutions.[4] |
| Chloroform | ~610 mg/mL[6] | ~1457 mM | Not compatible with cell culture. |
| 0.1 M NaOH | ~70 mg/mL[6] | ~167.2 mM | Basic pH improves solubility but decreases stability.[6][7] |
| PBS (pH 7.2) | Sparingly soluble[4][6] | - | For the free acid form. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4] | ~1.2 mM | Illustrates the need for sufficient organic solvent. |
| Water | ~1.45 µg/mL[10] | ~3.46 µM | Effectively insoluble for most biochemical assays. |
Molecular Weight of this compound used for calculations: 418.57 g/mol .
Biochemical Context: this compound's Mechanism of Action
This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. Understanding this pathway is crucial for designing relevant biochemical and cell-based assays.
Caption: this compound inhibits HMG-CoA reductase in the cholesterol pathway.
References
- 1. Increasing Solubility of this compound Via Salting Form Using Isonicotinamide As Co-Formers | Sopyan | Indonesian Journal of Pharmaceutics [journals.unpad.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Evidence of Strong Guest–Host Interactions in this compound Loaded in Mesoporous Silica MCM-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jddtonline.info [jddtonline.info]
- 6. benchchem.com [benchchem.com]
- 7. Stability study of this compound under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Minimizing Off-Target Effects of Simvastatin in Cell-Based Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of simvastatin in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing the expected effect of this compound in my cell-based assay?
A1: A common reason for the lack of an observed effect is that this compound is a prodrug and is administered in an inactive lactone form. For in vitro experiments, it must be converted to its active hydroxy-acid form to effectively inhibit its primary target, HMG-CoA reductase.[1][2] This activation is typically achieved through alkaline hydrolysis.
Q2: What are the known off-target effects of this compound?
A2: this compound has several known off-target effects that can influence experimental outcomes. These include the inhibition of various protein kinases, interference with calcium ATPases, and impairment of mitochondrial function. These off-target activities can affect numerous cellular processes, including proliferation, apoptosis, and signal transduction, independently of HMG-CoA reductase inhibition.
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A3: The most effective method is to perform a "rescue" experiment by co-incubating your cells with this compound and downstream products of the mevalonate (B85504) pathway. The on-target effects of this compound, which are due to the inhibition of HMG-CoA reductase, can be reversed by the addition of mevalonate, farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP).[3][4][5][6][7][8][9][10] If the observed cellular phenotype is not reversed by the addition of these metabolites, it is likely due to an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cytotoxicity
Problem: You observe high levels of cell death that are inconsistent with the expected effects of HMG-CoA reductase inhibition.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High this compound Concentration | Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. Use the lowest concentration that elicits the desired on-target effect.[1] |
| Off-Target Kinase Inhibition | Consult the data table below to see if your working concentration of this compound is high enough to inhibit off-target kinases. Consider using a more specific HMG-CoA reductase inhibitor if available. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below the toxicity threshold for your cell line. Always include a vehicle-only control.[1] |
| Inactive this compound | Ensure you are using the activated hydroxy-acid form of this compound. Refer to the protocol for in vitro activation below.[1][2] |
Issue 2: Inconsistent or Failed Mevalonate Rescue Experiment
Problem: The addition of mevalonate, FPP, or GGPP does not rescue the effects of this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Off-Target Effect | The observed phenotype is likely due to an off-target effect that is independent of the mevalonate pathway. |
| Insufficient Rescue Agent Concentration | Titrate the concentration of mevalonate, FPP, or GGPP. Typical starting concentrations are around 100-200 µM for mevalonate, 10-20 µM for FPP, and 10-20 µM for GGPP, but optimal concentrations can be cell-type dependent.[3][4] |
| Timing of Rescue Agent Addition | Add the rescue agent either simultaneously with or shortly before adding this compound to ensure it is available to the cells as HMG-CoA reductase is being inhibited.[3] |
| Incomplete Rescue | Partial rescue may indicate that both on-target and off-target effects are contributing to the phenotype. For example, in some cell lines, GGPP provides a more complete rescue than FPP, suggesting a greater dependence on geranylgeranylation.[4][9] |
Data Presentation
Table 1: Comparative IC50 Values of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of the active form of this compound (this compound acid) for its on-target enzyme, HMG-CoA reductase, versus its cytotoxic effects on various cancer cell lines, which can be a result of both on- and off-target activities. Note that the IC50 for cytotoxicity is often significantly higher than for HMG-CoA reductase inhibition, highlighting the concentration window where off-target effects may become prominent.
| Target/Cell Line | IC50 (Concentration) | Reference |
| On-Target | ||
| HMG-CoA Reductase | 5.8 nM | [11] |
| HMG-CoA Reductase | 3-20 nM | [12] |
| Cytotoxicity (Off-Target and/or On-Target Mediated) | ||
| Endometrial Cancer (ECC-1) | ~15 µM | [13] |
| Endometrial Cancer (Ishikawa) | ~17 µM | [13] |
| Ovarian Cancer (Hey) | ~10 µM | [12] |
| Ovarian Cancer (SKOV3) | ~8 µM | [12] |
| Lung Adenocarcinoma (H1975) | ~25 µM | |
| Testicular Leydig Tumor (LC540) | ~5 µM (at 24h) | [5] |
Note: Cytotoxicity IC50 values are highly dependent on the cell line and assay conditions (e.g., incubation time).
Experimental Protocols
Protocol 1: In Vitro Activation of this compound
Objective: To hydrolyze the inactive lactone form of this compound to its active β-hydroxy acid form.
Materials:
-
This compound powder
-
Anhydrous ethanol (B145695) or 95% ethanol
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
37°C water bath
-
0.22 µm sterile filter
Procedure:
-
Dissolution: Prepare a stock solution of this compound in anhydrous or 95% ethanol.
-
Activation: Add an equimolar amount of 0.1 M NaOH to the this compound solution. Vortex to mix thoroughly.
-
Incubation: Incubate the mixture in a 37°C water bath for 30 minutes. Gently agitate the solution every 10 minutes.[2]
-
Neutralization: Carefully neutralize the solution to a pH of 7.2 with 0.1 M HCl.
-
Final Volume Adjustment: Bring the solution to the desired final volume with deionized water.
-
Sterilization: Sterile filter the activated this compound solution through a 0.22 µm filter.
-
Storage: Use the activated solution immediately or aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Mevalonate Pathway Rescue Experiment
Objective: To differentiate between on-target (mevalonate pathway-dependent) and off-target effects of this compound.
Materials:
-
Activated this compound solution
-
Mevalonic acid, Farnesyl Pyrophosphate (FPP), or Geranylgeranyl Pyrophosphate (GGPP) stock solutions
-
Cell culture medium and supplements
-
Appropriate multi-well plates
-
Your cell line of interest
Procedure:
-
Cell Seeding: Seed cells at the desired density in multi-well plates and allow them to adhere overnight.
-
Treatment Preparation: Prepare media containing the following conditions:
-
Cell Treatment: Remove the existing media from the cells and add the prepared treatment media. For optimal rescue, you can pre-treat the cells with the rescue agents for 1 hour before adding this compound.[3]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your downstream assay (e.g., viability, apoptosis, protein expression analysis).
-
Data Analysis: Compare the results from the this compound-treated group with the rescue groups. A reversal of the this compound-induced phenotype by a rescue agent indicates an on-target effect.
Visualizations
This compound's On-Target and Off-Target Mechanisms
Caption: On-target vs. off-target effects of this compound.
Experimental Workflow for Differentiating On- and Off-Target Effects
Caption: Workflow to distinguish on- and off-target effects.
Troubleshooting Logic for Mevalonate Rescue Experiments
Caption: Troubleshooting failed mevalonate rescue experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound‐Mediated Molecular Mechanisms Underlying the Growth Inhibition of Testicular Leydig Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mevalonate Cascade Inhibition by this compound Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [helda.helsinki.fi]
- 13. This compound, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Simvastatin Autofluorescence in Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the autofluorescence of simvastatin in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by certain molecules when they are excited by light. In the context of fluorescence microscopy, this can be problematic as the signal from the autofluorescent substance can obscure the signal from the intended fluorescent probes, leading to a poor signal-to-noise ratio and potentially inaccurate results. This compound, like many other small molecules, can exhibit autofluorescence, which can interfere with the detection of fluorescently labeled cellular components.
Q2: What are the spectral properties of this compound's autofluorescence?
Q3: How can I determine if this compound is causing autofluorescence in my experiment?
A3: To confirm that this compound is the source of unwanted background fluorescence, you should include the following controls in your experimental setup:
-
Unstained, untreated cells: This provides a baseline of the natural autofluorescence of your cells.
-
Unstained, this compound-treated cells: This will show the fluorescence originating from the drug itself.
-
Stained, untreated cells: This demonstrates the expected signal from your fluorescent probe without any interference from the drug.
By comparing the fluorescence intensity and spectral properties of these control groups, you can ascertain the contribution of this compound to the overall signal.
Q4: What are the primary strategies for mitigating autofluorescence caused by this compound?
A4: There are several effective strategies to combat autofluorescence:
-
Experimental Protocol Optimization: Modifying sample preparation and imaging parameters can significantly reduce background fluorescence.
-
Chemical Quenching: Using chemical reagents to reduce or eliminate the autofluorescent signal.
-
Photobleaching: Intentionally destroying the autofluorescent molecules with high-intensity light before imaging your probe.
-
Computational Correction: Employing software-based techniques like spectral unmixing to separate the autofluorescence signal from your specific fluorescent signal.
Troubleshooting Guide
This section provides detailed protocols for common issues encountered when dealing with this compound-induced autofluorescence.
Issue 1: High background fluorescence observed after treating cells with this compound.
Solution: Implement one of the following mitigation strategies. The choice of method will depend on your specific experimental conditions and available equipment.
Chemical quenching agents can be used to reduce autofluorescence. The effectiveness of these agents can vary depending on the source of the autofluorescence and the sample type.
Table 1: Chemical Quenching Agents for Autofluorescence Reduction
| Quenching Agent | Target Autofluorescence | Efficacy | Reference |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehyde-induced autofluorescence | High | [2] |
| Sudan Black B | Lipofuscin | High | [3] |
| Eriochrome Black T | Lipofuscin and formalin-induced autofluorescence | Moderate to High | [4] |
| Copper Sulfate in Ammonium Acetate Buffer | General autofluorescence | Moderate | [4] |
This protocol is particularly effective if you are using aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) in your sample preparation, as these can contribute to background fluorescence.
Methodology:
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections according to your standard protocol.
-
Washing: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.
-
NaBH₄ Incubation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS.
-
Treatment: Immerse the samples in the NaBH₄ solution and incubate for 10-15 minutes at room temperature.
-
Extensive Washing: Wash the samples thoroughly with PBS (at least three times for 5 minutes each) to remove any residual sodium borohydride.
-
Staining: Proceed with your immunofluorescence or fluorescent probe staining protocol.
This method is effective for reducing autofluorescence from lipofuscin, which can accumulate in cells, particularly under stress conditions that may be induced by drug treatment.
Methodology:
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibodies and all washes.
-
SBB Solution Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure it is well-dissolved by stirring for 1-2 hours and then filter through a 0.2 µm filter.
-
SBB Incubation: Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing: Briefly wash with 70% ethanol and then rinse thoroughly with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Photobleaching uses high-intensity light to destroy the autofluorescent molecules before you image your specific fluorescent probe.
Methodology:
-
Sample Preparation: Prepare your fixed and permeabilized samples on a slide.
-
Photobleaching: Before incubating with any fluorescent probes, place the slide on the microscope stage. Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury arc lamp or a high-power LED) for a period ranging from several minutes to a few hours. The optimal time will need to be determined empirically.
-
Staining: After photobleaching, proceed with your standard staining protocol.
If you have access to a spectral confocal microscope, you can computationally separate the emission spectrum of the this compound autofluorescence from the spectrum of your fluorescent probe.
Methodology:
-
Acquire Reference Spectra:
-
Prepare a control slide with unstained, this compound-treated cells. Acquire a lambda stack (a series of images at different emission wavelengths) of this sample to capture the spectral signature of the autofluorescence.
-
For each fluorescent probe in your experiment, prepare a single-labeled control sample and acquire its lambda stack.
-
-
Acquire Experimental Image: Acquire a lambda stack of your fully stained, this compound-treated experimental sample.
-
Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. Provide the software with the reference spectra for the autofluorescence and each of your fluorescent probes. The software will then calculate the contribution of each spectrum to every pixel in your experimental image, effectively separating the signals.
Caption: Workflow for spectral unmixing to separate autofluorescence.
This compound's Mechanism of Action: The HMG-CoA Reductase Pathway
This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.[5] Understanding this pathway is crucial for interpreting the cellular effects of this compound in your imaging studies.
Caption: this compound inhibits the HMG-CoA reductase pathway.
References
appropriate controls for simvastatin treatment in gene expression studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using simvastatin in gene expression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate vehicle control for this compound in in vitro gene expression studies?
A1: The most appropriate vehicle control is the solvent used to dissolve the this compound, administered at the same final concentration as in the treatment group. This compound is hydrophobic and is often dissolved in solvents like absolute ethanol (B145695) or DMSO. Therefore, cells treated with the vehicle alone are essential to distinguish the effects of this compound from the effects of the solvent.[1]
Q2: What are the essential negative and positive controls to include in my experiment?
A2: A comprehensive experimental design should include:
-
Negative Control (Untreated): This group consists of cells or animals that do not receive any treatment, providing a baseline for gene expression.
-
Vehicle Control: As described in Q1, this group receives only the solvent used to dissolve this compound.
-
Positive Control (On-Target Effect): A positive control should ideally target the known mechanism of this compound. Since this compound inhibits HMG-CoA reductase, a direct inhibitor of this enzyme or a downstream effector in the cholesterol biosynthesis pathway could be used. For example, you could use another well-characterized statin to confirm class-specific effects.
-
Positive Control (Downstream Pathway): Depending on the specific research question, a known activator or inhibitor of a pathway affected by this compound (e.g., a direct activator of the Akt pathway if studying pro-survival effects) can serve as a positive control for the expected gene expression changes.[2]
Q3: How can I differentiate between on-target and off-target effects of this compound on gene expression?
A3: Distinguishing on-target from off-target effects is crucial. A strategy to address this involves:
-
Rescue Experiments: Co-treatment with mevalonate (B85504), the product of the HMG-CoA reductase reaction, or downstream isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), can help determine if the observed gene expression changes are due to the inhibition of the mevalonate pathway (on-target). If the addition of these molecules reverses the effect of this compound on gene expression, it is likely an on-target effect.[3]
-
Knockdown/Knockout of the Primary Target: Using siRNA or CRISPR to reduce the expression of HMG-CoA reductase (HMGCR) can help identify genes that are regulated as a direct consequence of inhibiting this enzyme.[4]
-
Comparison with Other Statins: Comparing the gene expression profile induced by this compound with that of other statins (e.g., pravastatin, which is more hydrophilic) can help identify class-wide (likely on-target) effects versus drug-specific (potentially off-target) effects.[4][5]
Q4: What are some known signaling pathways modulated by this compound that I should be aware of?
A4: this compound is known to have pleiotropic effects beyond cholesterol reduction. Key signaling pathways affected include:
-
Cholesterol Biosynthesis and SREBP Pathway: this compound inhibits HMG-CoA reductase, leading to a decrease in cholesterol synthesis. This activates the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which upregulates the expression of genes involved in cholesterol uptake and synthesis, such as the LDL receptor (LDLR) and HMGCR itself.[6][7][8]
-
Akt Signaling Pathway: this compound can activate the protein kinase Akt, which is involved in cell survival, proliferation, and angiogenesis.[2]
-
Apoptosis Pathways: this compound has been shown to induce apoptosis in various cell types, including cancer cells, by activating the mitochondrial pathway.[3][9]
-
Inflammatory Pathways: Statins can exert anti-inflammatory effects by modulating pathways involving nuclear factor-kappa B (NF-κB) and reducing the expression of pro-inflammatory cytokines.[10]
-
Bone Formation Pathways: this compound can promote osteogenesis by stimulating the expression of bone morphogenetic protein-2 (BMP-2) and other anabolic factors.[11][12]
Troubleshooting Guide
Issue 1: High variability in gene expression results between replicates.
-
Possible Cause: Inconsistent cell density, passage number, or treatment timing.
-
Solution: Standardize your cell culture protocols. Ensure cells are seeded at the same density and treated at the same confluency. Use cells within a narrow passage number range, as their characteristics can change over time in culture.
Issue 2: No significant change in the expression of target genes known to be affected by statins.
-
Possible Cause 1: Inactive this compound. This compound is often supplied as an inactive lactone prodrug and needs to be hydrolyzed to its active hydroxy acid form.
-
Solution 1: Ensure that the this compound you are using is in its active form or that your experimental system (e.g., liver cells) can efficiently convert the prodrug.
-
Possible Cause 2: Inappropriate concentration or treatment duration.
-
Solution 2: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell type and target genes. Concentrations used in in vitro studies typically range from 0.1 µM to 50 µM.[1][3][13]
-
Possible Cause 3: Cell line insensitivity.
-
Solution 3: Some cell lines may be less responsive to statins. Review the literature to confirm that your chosen cell line is appropriate for studying the effects of this compound.
Issue 3: Unexpected or contradictory gene expression changes.
-
Possible Cause: Off-target effects of this compound or pleiotropic effects unrelated to cholesterol synthesis.
-
Solution: Refer to the strategies for differentiating on-target and off-target effects in FAQ Q3. Consider that statins have wide-ranging effects on cellular processes. Analyze your data for enrichment of unexpected pathways to generate new hypotheses.[4]
Data Presentation
Table 1: Commonly Used this compound Concentrations in In Vitro Gene Expression Studies
| Cell Type | This compound Concentration (µM) | Treatment Duration | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1 - 1.0 | 30 minutes - 24 hours | Increased Akt phosphorylation, eNOS activation | [2] |
| Human Lymphoblastoid Cell Lines | 2 | 24 hours | Identification of genetic variants associated with statin-induced gene expression changes | [14] |
| MG-63 Osteoblast-like Cells | 1, 3 | Not specified | Increased expression of BMP-2 and osteocalcin | [11] |
| Mesenchymal Stromal Cells (MSC) | 0.1, 1, 5 | 72 hours | Modulation of proliferation-related genes | [1] |
| C2C12 Myotubes | 15 | 1 and 6 hours | Altered expression of apoptosis-associated genes | [9] |
Experimental Protocols
Protocol 1: General Workflow for In Vitro Gene Expression Analysis of this compound Treatment
-
Cell Culture: Plate cells at a consistent density and allow them to adhere and reach the desired confluency (typically 60-80%).
-
This compound Preparation: Prepare a stock solution of this compound (active form) in a suitable solvent (e.g., ethanol or DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
Negative Control: Add culture medium only.
-
Vehicle Control: Add culture medium containing the same final concentration of the solvent used for the this compound stock.
-
This compound Treatment: Add culture medium containing the desired final concentrations of this compound.
-
-
Incubation: Incubate the cells for the predetermined duration (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Gene Expression Analysis:
-
RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for your genes of interest and appropriate housekeeping genes for normalization.
-
Microarray/RNA-Seq: Prepare libraries from the extracted RNA and perform microarray hybridization or next-generation sequencing for genome-wide expression analysis.
-
-
Data Analysis: Analyze the gene expression data to identify differentially expressed genes between the control and treatment groups.
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: Key signaling pathways affected by this compound.
References
- 1. This compound Modulates Mesenchymal Stromal Cell Proliferation and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HMG-CoA reductase inhibitor this compound activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A framework for identification of on- and off-target transcriptional responses to drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statins Cause Profound Effects on Gene Expression in Human Cancer Cells In Vitro: The Role of Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. Statin therapy inhibits fatty acid synthase via dynamic protein modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Statins on Blood Gene Expression in COPD | PLOS One [journals.plos.org]
- 9. Investigation of gene Expression in C2C12 Myotubes Following this compound Application and Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Statins and their impact on epigenetic regulation: insights into disease [frontiersin.org]
- 11. Effects of this compound on Gene Expression and Alkaline Phosphatase Activity in the MG-63 Cell Line Treated With Hyperglycemia for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Genes Differentially Expressed in this compound‐Induced Alveolar Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic variants modulate gene expression statin response in human lymphoblastoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Simvastatin Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of simvastatin in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in animal models?
A1: this compound, a Biopharmaceutics Classification System (BCS) Class II drug, has low oral bioavailability (around 5%) primarily due to two main factors:
-
Poor Aqueous Solubility: this compound is poorly soluble in water (1.45 µg/mL), which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3][4][5] The efflux transporter P-glycoprotein (P-gp) also contributes to its low bioavailability by pumping the drug back into the intestinal lumen.[6]
Q2: What are the most common formulation strategies to improve this compound's bioavailability?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound in animal models. These include:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions or micro/nanoemulsions upon gentle agitation in the GI fluids. This increases the dissolution and absorption of lipophilic drugs like this compound.[7][8][9] Supersaturated SNEDDS (Super-SNEDDS) have shown even greater bioavailability enhancement.[8][10]
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Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from degradation and enhancing its absorption.[3][7][11] Polymer-coated SLNs can further improve bioavailability.[3][11]
-
-
Solid Dispersions:
-
Surface Solid Dispersions (SSD): This technique involves dispersing the drug on the surface of an inert carrier, which can increase the surface area available for dissolution and improve the drug's dissolution rate.[1]
-
-
Silica-Lipid Hybrid (SLH) Microparticles: This technology combines a lipid-based formulation with a solid carrier like silica (B1680970) to create a solidified dosage form with enhanced bioavailability.[12][13]
Q3: Which animal models are commonly used for pharmacokinetic studies of this compound?
A3: The most frequently used animal models for evaluating the pharmacokinetics of this compound formulations are:
-
Rats (Sprague-Dawley, Wistar): Rats are a common choice due to their availability, ease of handling, and well-characterized physiology.[2][14][15][16]
-
Dogs (Beagle): Beagle dogs are often used as a non-rodent species because their gastrointestinal physiology is more similar to humans than that of rodents.[7][8]
-
Rabbits (Albino): Rabbits are also used for bioavailability studies of this compound.[11]
Q4: What are the key pharmacokinetic parameters to assess when evaluating new this compound formulations?
A4: The primary pharmacokinetic parameters to measure are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.
-
Relative Bioavailability (Frel): A comparison of the bioavailability of a test formulation to a reference formulation (e.g., pure drug or a marketed product).
Troubleshooting Guides
Problem 1: Low and variable oral bioavailability despite using an advanced formulation.
| Possible Cause | Troubleshooting Steps |
| Inadequate formulation optimization | - Re-evaluate the solubility of this compound in the selected lipids and surfactants. - Optimize the ratio of oil, surfactant, and co-surfactant in lipid-based formulations to ensure the formation of stable nanoemulsions with small droplet sizes. - For solid dispersions, assess the drug-to-carrier ratio and the method of preparation. |
| Pre-systemic metabolism saturation | - Consider that at higher doses, the metabolic pathways (CYP3A4) might become saturated, leading to non-linear pharmacokinetics. Evaluate dose-dependency in your pharmacokinetic studies. |
| Instability of the formulation in GI fluids | - Assess the stability of your formulation in simulated gastric and intestinal fluids. For lipid-based systems, drug precipitation upon dilution can be an issue. The use of precipitation inhibitors can be explored. |
| Animal-related factors | - Ensure consistent fasting periods for all animals before dosing, as food can significantly affect this compound absorption.[17] - Standardize the administration technique (e.g., oral gavage) to minimize variability.[1] - Be aware of inter-species differences in metabolism. For instance, rats have a high esterase activity that rapidly converts this compound (prodrug) to its active acid form.[18] |
Problem 2: Difficulty in quantifying this compound in plasma samples.
| Possible Cause | Troubleshooting Steps |
| Low plasma concentrations | - this compound is rapidly metabolized, leading to low plasma concentrations of the parent drug.[18] Ensure your analytical method (e.g., LC-MS/MS) has sufficient sensitivity (low limit of quantification, LLOQ).[19][20] |
| Sample degradation | - this compound and its active metabolite, this compound acid, are prone to degradation. Use appropriate anticoagulants (e.g., those containing esterase inhibitors like sodium fluoride) and store plasma samples at -80°C immediately after collection. |
| Inefficient sample extraction | - Optimize the extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to achieve high and reproducible recovery of both this compound and this compound acid from the plasma matrix.[21][22] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound from various formulation strategies in different animal models.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | Sprague-Dawley | 40 mg/kg | 25.1 ± 7.8 | 0.5 | 68.4 ± 19.2 | - | [14] |
| This compound SLNs I | Sprague-Dawley | 40 mg/kg | 85.3 ± 21.5 | 1.0 | 230.5 ± 58.7 | 337 | [2] |
| This compound SLNs II | Sprague-Dawley | 40 mg/kg | 70.6 ± 18.9 | 1.0 | 174.4 ± 45.3 | 255 | [2] |
| This compound Sandoz® | Sprague-Dawley | 10 mg/kg | 15.6 ± 3.4 | 0.5 | 32.7 ± 7.1 | - | [12][13] |
| SLH (Syloid® 244, 200%) | Sprague-Dawley | 10 mg/kg | 45.8 ± 12.1 | 1.0 | 200.1 ± 55.4 | 611 (vs. pure drug) | [12][13] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Dogs
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Conventional Tablet | Beagle | 40 mg | 15.2 ± 4.5 | 2.0 | 45.8 ± 12.3 | - | [7] |
| SMEDDS | Beagle | 40 mg | 28.9 ± 7.1 | 1.5 | 68.7 ± 15.6 | ~150 | [7] |
| Conventional SNEDDS (75% loaded) | Beagle | 40 mg | 18.5 ± 5.2 | 1.4 ± 0.3 | 55.4 ± 14.8 | - | [8] |
| Super-SNEDDS (150% loaded) | Beagle | 40 mg | 33.3 ± 11.8 | 2.3 ± 0.6 | 99.7 ± 35.3 | 180 ± 53.3 | [8] |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rabbits
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | Albino | 10 mg/kg | 57.17 | - | 272 | - | [3][11] |
| Bare SLNs (F11) | Albino | 10 mg/kg | 251.88 | - | 1880.4 | ~691 | [3][11] |
| Chitosan-coated SLNs (F11-CS 1%) | Albino | 10 mg/kg | 228.3 | - | 3562.18 | ~1309 | [3][11] |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from studies that successfully developed SLNs for enhanced oral delivery of this compound.[7][11]
-
Materials: this compound, solid lipid (e.g., glyceryl behenate, glyceryl palmitostearate, Precirol ATO 5), surfactant (e.g., Tween 80, Poloxamer 407), purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is obtained.
-
In a separate beaker, prepare the aqueous phase by dissolving the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
2. In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a pharmacokinetic study of a novel this compound formulation in rats.[14][15][16]
-
Animals: Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Procedure:
-
Fast the rats overnight (e.g., 12 hours) before drug administration, with free access to water.
-
Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving the novel formulation).
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
3. Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol outlines the key steps for analyzing this compound and its active metabolite in plasma samples.[19][21][22]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., lovastatin (B1675250) or a deuterated analog of this compound).
-
Add an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for a few minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for this compound, this compound acid, and the internal standard are monitored.
-
Visualizations
Caption: this compound's first-pass metabolism pathway.
Caption: Experimental workflow for bioavailability studies.
References
- 1. Detection and characterization of this compound and its metabolites in rat tissues and biological fluids using MALDI high resolution mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Enhancing Oral Bioavailability of this compound Using Uncoated and Polymer-Coated Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Co-medication of statins and CYP3A4 inhibitors before and after introduction of new reimbursement policy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Solid Lipid Nanoparticles for Oral Delivery: Formulation Development and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supersaturated Self-Nanoemulsifying Drug Delivery Systems (Super-SNEDDS) Enhance the Bioavailability of the Poorly Water-Soluble Drug this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Oral Bioavailability of this compound Using Uncoated and Polymer-Coated Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the oral bioavailability of this compound with silica-lipid hybrid particles: The effect of supersaturation and silica geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Baicalein inhibits the pharmacokinetics of this compound in rats via regulating the activity of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Silymarin on the In Vivo Pharmacokinetics of this compound and Its Active Metabolite in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Simultaneous determination of ezetimibe and this compound in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
troubleshooting inconsistent results in simvastatin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in simvastatin cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is different from published values. What could be the reason?
Inconsistent IC50 values for this compound can arise from several experimental variables. Cell line-specific sensitivity is a major factor. For example, the MDA-MB-231 breast cancer cell line is notably more sensitive to this compound than the MCF-7 cell line.[1][2] Additionally, the duration of treatment significantly impacts the IC50 value, with longer incubation times generally resulting in lower IC50 values.[2] The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) can also influence the results, as they measure different aspects of cell health.[3][4] Finally, the expression levels of drug transporters, such as Organic Anion Transporting Polypeptide 1B1 (OATP1B1), can dramatically affect intracellular drug concentrations and, consequently, cytotoxicity.[5][6]
Q2: I'm observing high variability between replicate wells. What are the common causes?
High variability in replicate wells is a frequent issue in cell-based assays and can be attributed to several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers per well is a primary source of variation. Ensure the cell suspension is thoroughly mixed before and during plating.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant discrepancies. Regularly calibrate pipettes and use proper pipetting techniques.[4]
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the concentration of media components and affect cell viability. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.[4]
-
Incomplete Solubilization: If this compound or assay reagents are not fully dissolved, their effective concentration will differ between wells. Ensure complete solubilization as per the manufacturer's protocols.[4]
Q3: My untreated control cells are showing low viability. What should I investigate?
Low viability in control wells can be caused by several issues:
-
Suboptimal Cell Culture Conditions: Ensure that the cell line is healthy, within a consistent passage number range, and free from contamination.
-
Media and Reagent Quality: Use fresh, high-quality media and reagents. Check for any signs of contamination.[4]
-
Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line.
Q4: Can the choice of cytotoxicity assay affect my results with this compound?
Yes, the type of assay can lead to different outcomes. Assays like MTT and XTT measure metabolic activity, which can be influenced by compounds that affect mitochondrial function.[3] Luminescent assays, such as CellTiter-Glo, measure ATP levels and can be affected by compounds that interfere with luciferase activity.[4] It is crucial to understand the mechanism of your chosen assay and consider potential interactions with this compound.
Q5: I suspect my this compound stock solution may be the problem. How should I handle it?
Proper handling of this compound stock solutions is critical. This compound is typically dissolved in a solvent like DMSO. To maintain its stability, it should be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles.[4] Always prepare fresh dilutions from a stable stock for each experiment to ensure consistent potency.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 4.5 | [2][7] |
| MCF-7 | Breast Cancer | 8.9 | [2][7] |
| Bm7 | Lung Cancer | 7 | [8] |
| CL1-0 | Lung Cancer | 13 | [8] |
| U266 | Myeloma | 38 | [9] |
| R2C | Leydig Tumor | ~2.5-5 | [10] |
| LC540 | Leydig Tumor | <1.25 | [10] |
Table 2: Effect of Incubation Time on this compound IC50 Values in Breast Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| MCF-7 | 30.6 | 8.9 | 1.1 | [2] |
| MDA-MB-231 | 26.7 | 4.5 | 1.7 | [2] |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[2][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, 10, 20 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).[10] Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: After the treatment period, add MTT solution to each well at a final concentration of 0.2 mg/mL and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[11]
Mandatory Visualizations
Caption: this compound-induced cytotoxic signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. This compound-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of this compound in Human Breast Cancer MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro comparison of the cytotoxic effects of statins on U266 myeloma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound‐Mediated Molecular Mechanisms Underlying the Growth Inhibition of Testicular Leydig Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
accounting for simvastatin lactone-acid interconversion in experimental design
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with simvastatin. The primary focus is on managing the interconversion between its inactive lactone prodrug form and its active β-hydroxy acid form during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the two forms of this compound, and why is their interconversion a critical factor in experimental design?
A1: this compound is administered as an inactive lactone prodrug (SVL)[1][2]. In vivo, it is hydrolyzed to its pharmacologically active β-hydroxy acid form (SVA), which is a potent inhibitor of HMG-CoA reductase[1][3]. The two forms exist in a pH-dependent equilibrium. Failure to account for this interconversion can lead to inaccurate quantification of either form, misinterpretation of drug activity, and poor reproducibility of experimental results.
Q2: How does pH influence the equilibrium between this compound lactone (SVL) and this compound acid (SVA)?
A2: The interconversion is highly pH-dependent.
-
Acidic Conditions (pH < 4): The reaction is reversible, allowing for both the hydrolysis of the lactone to the acid and the lactonization of the acid back to the lactone[1]. At pH 2, the interconversion is rapid and reaches equilibrium within hours[1]. This compound is most stable under mildly acidic conditions (pH 4-5)[4][5].
-
Neutral and Alkaline Conditions (pH ≥ 7): Under these conditions, the hydrolysis of the lactone form is strongly favored, and the reverse reaction (lactonization) is negligible[1][4]. The degradation of this compound lactone increases significantly as the pH rises from 5 to 8[4]. At physiological pH (7.4) and alkaline pH, a substantial portion of the lactone form will convert to the active acid form[6][7].
Q3: What are the recommended best practices for preparing and storing this compound stock solutions and analytical samples?
A3: To maintain the integrity of the specific form you are studying, follow these guidelines:
-
Stock Solutions: Prepare stock solutions of this compound lactone in an organic solvent like acetonitrile (B52724) (ACN)[8]. For this compound acid, which is prepared by alkaline hydrolysis of the lactone, the resulting solution should be neutralized and then diluted in water or an appropriate buffer[8]. Store stock solutions at low temperatures (-20°C or below) to minimize degradation.
-
Sample pH: The most critical factor is controlling the pH. To prevent interconversion during sample preparation and analysis, it is recommended to maintain the sample pH between 4 and 5[5].
-
Temperature: Perform all sample processing steps at low temperatures (e.g., on ice) to reduce the rate of both chemical and enzymatic conversion.
-
Time: Analyze samples as quickly as possible after collection and processing to minimize the time available for interconversion[9].
Q4: Which analytical method is most effective for separating and quantifying the lactone and acid forms of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying this compound lactone and its acid form[10][11]. Methods coupled with UV detection[8][12] or tandem mass spectrometry (LC-MS/MS) are frequently reported[5][10]. LC-MS/MS offers higher sensitivity and selectivity, making it the method of choice for bioanalytical applications[5][10]. The key to a successful separation is the careful control of the mobile phase pH, typically around pH 4, to ensure the stability of both forms during the chromatographic run[3][13].
Troubleshooting Guide
Problem: My results show a high degree of variability in the lactone-to-acid ratio across replicates.
| Possible Cause | Recommended Solution |
| Uncontrolled pH during Sample Handling | Ensure all samples are immediately stabilized in a buffer solution with a pH between 4 and 5. Verify the pH of your buffers and solutions before use.[5] |
| Temperature Fluctuations | Keep all samples on ice during processing, extraction, and while waiting for analysis in the autosampler. Avoid repeated freeze-thaw cycles.[3] |
| Enzymatic Conversion in Biological Samples | For plasma or tissue homogenates, immediately add a protein precipitating agent (e.g., cold acetonitrile) and/or an enzyme inhibitor to stop enzymatic activity. Analyze the sample promptly.[6][14] |
| Extended Time Before Analysis | Minimize the time between sample collection, processing, and injection. If immediate analysis is not possible, freeze samples at -80°C after stabilizing the pH.[9] |
Problem: I am detecting only the this compound acid (SVA) form, even though my experiment started with the lactone (SVL).
| Possible Cause | Recommended Solution |
| High pH of Sample or Mobile Phase | The lactone ring rapidly hydrolyzes at neutral or alkaline pH.[1][3] Check the pH of all buffers, cell culture media, and HPLC mobile phases. Adjust the pH of the mobile phase to an acidic value (e.g., pH 4) using a phosphate (B84403) or formate (B1220265) buffer.[3][13] |
| Complete Hydrolysis During Sample Preparation | If your protocol involves heating or prolonged incubation at physiological pH (e.g., 37°C), significant conversion is expected.[6] Modify the protocol to include pH stabilization and lower temperatures if you need to preserve the lactone form. |
Quantitative Data Summary
Table 1: pH-Dependent Interconversion of this compound Lactone (SVL) at 37°C
| pH | Matrix | Incubation Time | % SVL Converted to SVA | Reference |
| 6.8 | Human Plasma | 24 hours | ~50% (estimated from graph) | [7] |
| 7.4 | Human Plasma | 24 hours | ~87% | [6][7] |
| 7.8 | Human Plasma | 24 hours | ~99% | [6][7] |
Table 2: Kinetic Parameters for this compound Lactone Hydrolysis
| pH | Temperature | Half-life (t₁/₂) | Time for 10% Degradation (t₉₀) | Reference |
| 5 | 25°C (extrapolated) | 924 hours | 140 hours | [3] |
| 7 | 25°C (extrapolated) | 192 hours | 29 hours | [3] |
| 8 | 25°C (extrapolated) | 8.6 hours | 1.3 hours | [3] |
Detailed Experimental Protocols
Protocol: Representative RP-HPLC Method for this compound Analysis
This protocol provides a general framework for the separation of this compound lactone (SVL) and this compound acid (SVA). It is synthesized from several published methods and should be optimized for your specific instrument and application.
1. Preparation of Standard Solutions:
-
SVL Stock (1 mg/mL): Accurately weigh and dissolve this compound lactone in acetonitrile[8].
-
SVA Stock (1 mg/mL): Prepare SVA by alkaline hydrolysis. Dissolve 10 mg of SVL in 10 mL of 0.04 M NaOH. Heat at 60°C for 45 minutes and keep overnight at room temperature. Confirm complete conversion to SVA by analyzing a small aliquot (the SVL peak should be absent). Neutralize the solution carefully with dilute acid and bring to a final volume with water[8].
-
Working Standards: Prepare working standards by serial dilution of the stock solutions in the mobile phase or an appropriate solvent mixture (e.g., acetonitrile/water)[8].
2. Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | C18, e.g., Phenomenex or ZORBAX SB-C18 (4.6 mm x 250 mm, 5 µm) | [8][10] |
| Mobile Phase | Acetonitrile and 20-28 mM phosphate buffer (pH 4.0) in a ratio of approximately 65:35 (v/v). | [3][13] |
| Flow Rate | 1.0 mL/min | [3][10] |
| Column Temperature | 25°C | [3][15] |
| Detection | UV at 238-240 nm | [8][10] |
| Injection Volume | 20 µL | [16] |
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 200 µL of cold acetonitrile containing an internal standard (e.g., lovastatin) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube. Acidify slightly with a small volume of dilute phosphoric or formic acid to ensure a pH between 4 and 5.
-
Inject the supernatant into the HPLC system.
Visualizations
Caption: The pH-dependent equilibrium between this compound lactone and its active acid form.
Caption: A typical experimental workflow for the analysis of this compound samples.
Caption: A decision tree for troubleshooting inconsistent lactone-to-acid (L:A) ratios.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of acid-base imbalance in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Interconversion pharmacokinetics of this compound and its hydroxy acid in dogs: effects of gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability study of this compound under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and Quantification of this compound Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Anti-inflammatory Effects of Simvastatin in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of simvastatin in macrophages, benchmarked against other common statins. It includes supporting experimental data, detailed protocols for key validation assays, and diagrams of the critical signaling pathways and experimental workflows involved.
Introduction: Statins Beyond Cholesterol Reduction
Statins, or HMG-CoA reductase inhibitors, are widely prescribed for their lipid-lowering properties. However, a growing body of evidence highlights their "pleiotropic" effects, which occur independently of cholesterol reduction.[1] One of the most significant of these is their ability to modulate inflammatory responses.[2] Macrophages, as key players in innate immunity and the pathogenesis of chronic inflammatory diseases like atherosclerosis, are a primary target for these immunomodulatory effects.[1][3] This guide focuses on this compound and compares its anti-inflammatory capacity with other widely used statins, atorvastatin (B1662188) and rosuvastatin (B1679574), providing a framework for experimental validation.
Comparative Analysis of Statin Anti-inflammatory Effects
This compound has been shown to exert potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.[3][4] This action is primarily mediated through the inhibition of key inflammatory signaling cascades, including the NF-κB and MAPK pathways.[5][6]
-
This compound: Demonstrates a strong anti-inflammatory profile in macrophages by downregulating pro-inflammatory genes like MCP-1, TNF-α, IL-1β, and IL-6.[4][7] This is achieved by inhibiting the synthesis of isoprenoid intermediates, which are crucial for the function of small GTPases involved in inflammatory signaling.[5] this compound also upregulates atheroprotective factors, such as Kruppel-like factor 2 (KLF-2) and microRNA-22.[3][4]
-
Atorvastatin: Similarly suppresses inflammatory responses in macrophages. Studies show it inhibits the expression of TNF-α and MCP-1 induced by oxidized low-density lipoprotein (oxLDL).[8] The mechanism involves the inhibition of ERK phosphorylation and IκBα degradation, key steps in the MAPK and NF-κB pathways, respectively.[8] Atorvastatin has also been noted to enhance autophagy in macrophages, which can help reduce inflammation.[5][9]
-
Rosuvastatin: Effectively inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[10] Its primary mechanism involves preventing the activation of the NF-κB signaling pathway.[10] Research also indicates that rosuvastatin can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[11]
Data Presentation: Quantitative Comparison of Statin Effects
The following table summarizes the quantitative effects of different statins on key inflammatory markers in macrophages, as reported in various studies.
| Statin | Cell Model | Inflammatory Stimulus | Concentration | Target Marker | Result | Citation |
| This compound | RAW264.7 Macrophages | LPS (1 µg/mL) | 5, 10, 30 µM | IL-1β, TNF-α, IL-6 | Significant, dose-dependent decrease in protein and mRNA levels. | [4][12] |
| This compound | Rabbit Atheroma | Atherogenic Diet | 5 mg/kg/day | NF-κB Activity | ~90% reduction in NF-κB binding activity in peripheral mononuclear cells. | [6][13] |
| Atorvastatin | RAW264.7 Macrophages | oxLDL (40 µg/mL) | 1, 5, 10 µM | TNF-α, MCP-1 mRNA | Dose-dependent inhibition of oxLDL-induced upregulation (14-fold and 10-fold, respectively). | [8] |
| Atorvastatin | RAW264.7 Macrophages | oxLDL | Not Specified | IL-1β Secretion | Significantly inhibited ox-LDL-induced IL-1β release. | [9] |
| Rosuvastatin | RAW264.7 Macrophages | LPS (10 ng/mL) | 10, 20 µM | TNF-α Protein | Reduction from 38.5 ng/mL to 28.9 ng/mL (10 µM) and 24.2 ng/mL (20 µM). | [10] |
| Rosuvastatin | RAW264.7 Macrophages | LPS (10 ng/mL) | 10, 20 µM | IL-6 Protein | Reduction from 2.36 ng/mL to 1.62 ng/mL (10 µM) and 1.39 ng/mL (20 µM). | [10] |
Mandatory Visualizations
Caption: this compound inhibits HMG-CoA reductase, blocking isoprenoid synthesis and downstream NF-κB/MAPK signaling.
Caption: Workflow for testing statin anti-inflammatory effects on macrophages from culture to analysis.
Experimental Protocols
Here are detailed methodologies for the key experiments used to validate the anti-inflammatory effects of this compound.
-
Cell Line: The murine macrophage cell line RAW264.7 is commonly used. Alternatively, primary cells like bone marrow-derived macrophages (BMDMs) or human peripheral blood monocyte (HPBM)-derived macrophages can be utilized.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat macrophages with desired concentrations of this compound (e.g., 5, 10, 30 µM) or vehicle control (e.g., DMSO) for 1-2 hours.[12]
-
Add the inflammatory stimulus, such as LPS (10 ng/mL - 1 µg/mL) or oxLDL (40-50 µg/mL), to the media.[4][8]
-
Incubate the cells for the desired period (e.g., 6 hours for mRNA analysis, 24 hours for protein secretion).[12][14]
-
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Following treatment, collect the culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Use the clarified supernatant for analysis.
-
Perform the ELISA using commercially available kits according to the manufacturer’s instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
-
Objective: To measure the mRNA expression levels of inflammatory genes.
-
Protocol:
-
After treatment, wash the cells with PBS and lyse them directly in the well using a lysis buffer (e.g., TRIzol).
-
Extract total RNA from the cell lysate using a standard RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh, Actb), and a qPCR master mix (e.g., SYBR Green).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
-
Objective: To detect the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., p-p38, p-IκBα, COX-2).
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound has an anti-inflammatory effect on macrophages via upregulation of an atheroprotective transcription factor, Kruppel-like factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages through the microRNA-22/Cyr61 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. e0070 Atorvastatin suppresses inflammatory response induced by oxLDL through inhibition of ERK phosphorylation, IκB? degradation and COX-2 expression in murine macrophages | Heart [heart.bmj.com]
- 9. Frontiers | Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy [frontiersin.org]
- 10. The beneficial effects of Rosuvastatin in inhibiting inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. prepositorio.uax.com [prepositorio.uax.com]
- 14. [this compound suppress lipopolysaccharides induced upregulation of lipoprotein associated phospholipase A(2) expression in macrophages via inactivation of p38MAPK pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
Simvastatin vs. Atorvastatin: A Comparative Analysis of Their Impact on Cancer Cell Proliferation
For Immediate Release
This comprehensive guide provides a detailed comparative analysis of two widely prescribed statins, simvastatin and atorvastatin (B1662188), focusing on their effects on cancer cell proliferation. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison, complete with detailed methodologies and visual representations of key biological pathways.
Introduction
Statins, primarily known for their cholesterol-lowering properties, have garnered increasing attention for their potential anti-cancer effects. Both this compound and atorvastatin, lipophilic members of the statin family, have demonstrated the ability to inhibit the growth of various cancer cells.[1][2] Their lipophilicity is thought to contribute to their enhanced ability to enter cells and exert their effects compared to hydrophilic statins.[2] This guide delves into the quantitative differences in their anti-proliferative activities, the experimental protocols used to ascertain these effects, and the underlying molecular mechanisms.
Quantitative Comparison of Anti-proliferative Effects
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and atorvastatin across various cancer cell lines as reported in preclinical studies.
| Cancer Type | Cell Line | This compound IC50 (µM) | Atorvastatin IC50 (µM) | Reference |
| Lung Cancer | A549 | 50 | 150 | [3] |
| Breast Cancer | MCF-7 | ~50 (up to 90% inhibition) | ~50 (up to 90% inhibition) | [4] |
| Breast Cancer | MDA-MB-231 | Comparable to Atorvastatin | Not explicitly stated | [1][2] |
| Prostate Cancer | DU-145 | Not explicitly stated | More effective than rosuvastatin | [1][2] |
| Brain Cancer | SF-295 | Not explicitly stated | More effective than rosuvastatin | [1][2] |
| Melanoma | MDA-MB-435 | Not explicitly stated | More effective than rosuvastatin | [1][2] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
A study on a panel of five different cancer cell lines, including cervical epithelial carcinoma (DoTc2 4510), malignant melanoma (A-375), muscle Ewing's sarcoma (A-673), hepatocellular carcinoma (HUH-7), and breast cancer (MCF-7), reported that both this compound and atorvastatin were the most potent anti-proliferative agents compared to rosuvastatin, fluvastatin, and pravastatin.[5]
Key Signaling Pathways Modulated by this compound and Atorvastatin
Both this compound and atorvastatin exert their anti-proliferative effects by inhibiting the mevalonate (B85504) pathway, which is crucial for cholesterol synthesis and the production of isoprenoids. These isoprenoids are essential for the post-translational modification of small GTPases like Ras and Rho, which are key regulators of cell signaling pathways involved in cell growth, survival, and proliferation.[6] The disruption of these pathways is a cornerstone of the anti-cancer activity of these statins.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and survival. Both this compound and atorvastatin have been shown to inhibit this pathway in various cancer cells.
-
This compound: Studies have demonstrated that this compound can suppress the PI3K/Akt/mTOR pathway by increasing the expression of PTEN (a tumor suppressor) and dephosphorylating Akt and downstream effectors like mTOR and S6 ribosomal protein in breast cancer cells.[7][8] In renal cancer cells, this compound was found to suppress the phosphorylation of both AKT and mTOR.[9]
-
Atorvastatin: Atorvastatin has also been shown to inhibit the PI3K/Akt/mTOR pathway. In hepatocellular carcinoma cells, atorvastatin was found to inhibit this pathway, leading to the activation of cytotoxic autophagy.[10][11] Similarly, in breast cancer cells, atorvastatin treatment leads to a decrease in the phosphorylation of Akt.[12][13]
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival.
-
This compound: In breast cancer cells, this compound has been shown to inhibit the MAPK/ERK pathway by dephosphorylating key components such as c-Raf, MEK1/2, and ERK1/2.[7]
-
Atorvastatin: Atorvastatin has also been implicated in the modulation of the MAPK/ERK pathway, contributing to its anti-proliferative effects.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the effects of statins on cancer cell proliferation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.[6]
-
Drug Preparation and Treatment: Stock solutions of this compound and atorvastatin are prepared in DMSO. These are then serially diluted in complete medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium in the wells is replaced with 100 µL of the medium containing the different drug concentrations or a vehicle control (DMSO).[6]
-
Incubation: The plates are incubated for specified time points (e.g., 24, 48, and 72 hours).[6]
-
MTT Addition: After incubation, 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[6][14]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[6]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or atorvastatin at their predetermined IC50 concentrations for 24 or 48 hours.[6]
-
Cell Harvesting: Cells are harvested by trypsinization and washed twice with cold PBS.[6]
-
Staining: The cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.[6]
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.[6]
-
Fixation: The cell pellet is resuspended in cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours for fixation.[6]
-
Staining: The fixed cells are centrifuged, washed with PBS, and resuspended in a PI staining solution containing RNase A.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[6]
Conclusion
Both this compound and atorvastatin demonstrate significant anti-proliferative effects against a range of cancer cell lines. The available data suggests that their potency can be comparable, although variations exist depending on the specific cancer cell type. Their mechanism of action is primarily centered on the inhibition of the mevalonate pathway, leading to the disruption of critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The provided experimental protocols offer a standardized framework for further research in this promising area of oncology. This guide serves as a valuable resource for scientists working to elucidate the full potential of statins as anti-cancer agents.
References
- 1. The Effect of Statins on Markers of Breast Cancer Proliferation and Apoptosis in Women with In Situ or Early-Stage Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statins can inhibit proliferation of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Renal Cancer Cell Growth and Metastasis via AKT/mTOR, ERK and JAK2/STAT3 Pathway | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The effect and mechanism of atorvastatin regulating PI3K-Akt-mTOR pathway on radiosensitivity of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 13. Frontiers | Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis [frontiersin.org]
- 14. Effects of this compound on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Simvastatin vs. Other Statins: A Comparative Guide to Endothelial Function Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of simvastatin and other common statins—atorvastatin (B1662188), rosuvastatin (B1679574), and pravastatin—in their capacity to modulate endothelial function. The information presented is collated from a range of experimental studies, with a focus on quantitative data and detailed methodologies to support further research and development.
At a Glance: Statin Efficacy on Endothelial Markers
The following tables summarize the comparative effects of different statins on key markers of endothelial function.
| Table 1: Impact on Flow-Mediated Dilation (FMD) | |||
| Statin | Dosage | Treatment Duration | Change in FMD (%) |
| This compound | 20 mg/day | 2 years | No significant change[1] |
| This compound | 40 mg/day | 3-6 days | Improvement reported[1] |
| This compound | 80 mg/day | Not Specified | Significant improvement[2] |
| Atorvastatin | 10 or 80 mg/day | 30 weeks | No effect[1] |
| Atorvastatin | 10 mg/day | 4 weeks | Increase (p=0.08 vs baseline)[3] |
| Atorvastatin | 20 mg/day | 12 weeks | Non-significant improvement[1] |
| Atorvastatin | 20 mg/day | Not Specified | Most significant improvement[2] |
| Atorvastatin | 40 mg/day | 4 weeks | Significant increase (p=0.001 vs baseline)[3] |
| Table 2: Influence on Endothelial Progenitor Cell (EPC) Mobilization | |||
| Statin | Dosage (in vitro) | Metric | Key Finding |
| This compound | 0.5 mM | EPC Migration | 123,750 ± 9,367.50 migrated cells[4] |
| Atorvastatin | 0.5 mM | EPC Migration | 156,375 ± 12,392.03 migrated cells[4] |
| Rosuvastatin | 0.5 mM | EPC Migration | 195,750 ± 5,809.48 migrated cells (highest effect)[4] |
| Atorvastatin | 10 & 40 mg/day (in vivo) | Circulating EPCs | Significant increase at both doses[3] |
| This compound & Rosuvastatin | Not Specified (in vivo) | Circulating EPCs | Significantly increased within 96 hours[5] |
| Table 3: Effect on Inflammatory Markers (C-Reactive Protein) | |||
| Statin | Dosage | Patient Population | Effect on CRP/hs-CRP |
| This compound | 20 mg/day | Stroke patients | Significant reduction[6] |
| Atorvastatin | 80 mg | Atherosclerosis progression | -44.9% hs-CRP after 1 year[7] |
| This compound | 40 mg | Atherosclerosis progression | -19.7% hs-CRP after 2 years[7] |
| Pravastatin | Not Specified | Recurrent coronary events | -17.4% median change over 5 years[8] |
| Rosuvastatin | Not Specified | JUPITER study | -57.1% hs-CRP reduction[7] |
Key Signaling Pathways in Statin-Mediated Endothelial Modulation
Statins exert their effects on the endothelium through multiple signaling pathways. Beyond their primary role in cholesterol synthesis, they influence endothelial nitric oxide synthase (eNOS) activity, reduce oxidative stress, and modulate inflammatory responses.
Statin-Mediated Upregulation of eNOS and Nitric Oxide Bioavailability
A primary mechanism by which statins improve endothelial function is through the upregulation and activation of eNOS, leading to increased nitric oxide (NO) production. This is largely achieved through the inhibition of the mevalonate (B85504) pathway, which reduces the synthesis of isoprenoids like geranylgeranyl pyrophosphate (GGPP).[9] This, in turn, inhibits the small G-protein Rho and its downstream effector Rho-kinase, leading to increased eNOS expression and activity.[10] Additionally, statins can activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which further promotes eNOS phosphorylation and activation.[9]
Emerging Signaling Pathways
Recent research has uncovered additional pathways through which statins, particularly this compound, can influence endothelial cells.
-
Wnt/β-catenin Pathway: Under conditions of oxidative stress, high-dose this compound has been shown to activate the Wnt/β-catenin pathway, which paradoxically may exacerbate endothelial dysfunction.[11][12] This highlights the dose-dependent and context-specific effects of statins.
-
Hippo/YAP Pathway: this compound can improve endothelial cell function by suppressing the Hippo/YAP signaling pathway.[13] This leads to reduced chromatin accessibility of genes that promote endothelial-to-mesenchymal transition (EndMT), a process associated with endothelial dysfunction.[13]
Experimental Protocols: A Methodological Overview
The assessment of statin effects on endothelial function relies on a variety of in vivo and in vitro experimental models.
In Vivo Assessment: Flow-Mediated Dilation (FMD)
-
Objective: To non-invasively assess endothelium-dependent vasodilation.
-
General Protocol:
-
Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.
-
Induction of Reactive Hyperemia: A blood pressure cuff is inflated on the forearm to a suprasystolic pressure for a standardized duration (e.g., 5 minutes) to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release NO.
-
FMD Calculation: The brachial artery diameter is continuously monitored, and the maximum diameter achieved after cuff deflation is recorded. FMD is expressed as the percentage change from the baseline diameter.
-
-
Study Example: In a study comparing atorvastatin 10 mg/day and 40 mg/day, FMD in the brachial artery was evaluated in patients with ischemic heart failure.[3]
In Vitro Assessment: Endothelial Progenitor Cell (EPC) Migration
-
Objective: To quantify the migratory capacity of EPCs in response to statin treatment.
-
General Protocol (Boyden Chamber Assay):
-
Cell Culture: EPCs are isolated and cultivated.
-
Treatment: Cells are divided into control and treatment groups, with the latter exposed to varying concentrations of different statins.
-
Assay Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber contains a chemoattractant, and the EPCs are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is counted.
-
-
Study Example: A study compared the effects of this compound, atorvastatin, and rosuvastatin at doses of 0.1, 0.25, and 0.5 mM on the migration of EPCs isolated from patients with coronary artery disease.[4]
Conclusion
The available evidence suggests that while all statins generally improve endothelial function, there are notable differences in their potency and mechanisms of action. Rosuvastatin appears to be particularly effective in promoting EPC migration, while atorvastatin shows a strong dose-dependent improvement in FMD.[2][4] this compound's effects are well-documented, though some studies suggest potential for adverse effects at high doses under oxidative stress.[11][12] The choice of statin for research or therapeutic development should consider the specific aspect of endothelial function being targeted. The detailed protocols and pathway diagrams provided in this guide offer a foundation for designing and interpreting future studies in this critical area of cardiovascular research.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Statin Therapy and Flow-Mediated Dilation: A Systematic Review and Dose-Response Meta-Analysis Using the GRADE of Data from Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atorvastatin treatment improves endothelial function through endothelial progenitor cells mobilization in ischemic heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.unair.ac.id [repository.unair.ac.id]
- 5. This compound and rosuvastatin mobilize Endothelial Progenitor Cells but do not prevent their acute decrease during systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Statins on C-Reactive Protein in Stroke Patients: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statins and C-reactive protein: in silico evidence on direct interaction [archivesofmedicalscience.com]
- 8. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound promotes endothelial dysfunction by activating the Wnt/β-catenin pathway under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound promotes endothelial dysfunction by activating the Wnt/β‑catenin pathway under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Statins improve endothelial function via suppression of epigenetic-driven EndMT - PMC [pmc.ncbi.nlm.nih.gov]
Simvastatin and Doxorubicin: A Synergistic Combination in Cancer Therapy
The combination of simvastatin, a widely used cholesterol-lowering drug, and doxorubicin (B1662922), a potent chemotherapeutic agent, demonstrates a significant synergistic effect in inhibiting cancer cell growth and inducing apoptosis across various cancer types. This guide provides an objective comparison of the combined therapy's performance with doxorubicin monotherapy, supported by experimental data, detailed methodologies, and pathway visualizations.
The synergistic interaction between this compound and doxorubicin has been observed in multiple cancer cell lines, including breast cancer, osteosarcoma, and neuroblastoma.[1][2][3] This enhanced anti-tumor activity is attributed to several mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways.[1][4]
One of the primary mechanisms is the increased production of reactive oxygen species (ROS), which leads to oxidative stress and triggers caspase-dependent apoptosis.[1][5] this compound has been shown to potentiate doxorubicin-induced cell death by suppressing the RAC1 signaling pathway and increasing the expression of pro-apoptotic proteins like p21, cytochrome c, and caspase 3, while decreasing the levels of anti-apoptotic proteins like cyclin D1.[1][4]
Furthermore, this compound can enhance the efficacy of doxorubicin by increasing its intracellular accumulation. Studies have shown that the combination of this compound and doxorubicin leads to a higher concentration of doxorubicin within the cancer cell nucleus.[2][6] This increased nuclear localization enhances doxorubicin's ability to intercalate with DNA and inhibit topoisomerase II, leading to greater DNA damage and cell death.[2]
The combination therapy has also been shown to inhibit critical cell survival pathways. This compound can suppress the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[7][8] By inhibiting this pathway, this compound sensitizes cancer cells to the cytotoxic effects of doxorubicin.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the enhanced efficacy of the combination therapy compared to monotherapy.
Table 1: IC50 Values (µM) for this compound and Doxorubicin in MCF-7 Breast Cancer Cells
| Treatment | 24 hours | 48 hours |
| This compound | 44.8 ± 3.8[1] | 26.3 ± 3.1[1] |
| Doxorubicin | 5.2 ± 0.2[1] | 1.8 ± 0.1[1] |
| This compound + Doxorubicin | Significantly enhanced cytotoxicity [1] | Significantly enhanced cytotoxicity [1] |
Table 2: Effect of this compound on Doxorubicin-Induced Apoptosis in Human Rhabdomyosarcoma (RD) Cells
| Treatment | EC50 of this compound for Caspase 3 Activation (µM) |
| This compound alone | 9.9 ± 1.2[11] |
| This compound + Doxorubicin (100 nM) | 0.69 ± 0.2 [11] |
Table 3: In Vivo Tumor Growth and Metastasis Inhibition in an Osteosarcoma Mouse Model
| Treatment | Inhibition of Primary Tumor Growth | Inhibition of Metastatic Spread |
| Doxorubicin alone | Baseline | Baseline |
| This compound + Doxorubicin | +50% (p < 0.05) [2][6] | +50% (p < 0.05) [2][6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways involved in the synergistic action of this compound and doxorubicin, as well as a typical experimental workflow for evaluating this synergy.
Caption: Synergistic mechanism of this compound and doxorubicin.
Caption: Experimental workflow for synergy evaluation.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, K7M2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.[12]
-
Treatment: Cells are treated with varying concentrations of this compound, doxorubicin, or a combination of both for 24, 48, or 72 hours.[12]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the respective drugs as described for the viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
3. Western Blotting for Protein Expression Analysis
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, cyclin D1, caspase 3, cytochrome c, p-Akt, p-mTOR) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[1]
References
- 1. This compound potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Anti-Tumor Effect of this compound Combined to Chemotherapy in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced compartmentalisation of doxorubicin sharpens up nuclear topoisomerase II inhibition in human rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic evaluation of doxorubicin in combination with this compound against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Simvastatin as an In vitro Inducer of Autophagy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of simvastatin's efficacy as an in vitro autophagy inducer against other pharmacological alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in experimental design.
This compound, a widely prescribed statin for lowering cholesterol, has garnered significant interest for its pleiotropic effects, including the induction of autophagy.[1] This cellular self-degradation process is crucial for maintaining cellular homeostasis and its modulation holds therapeutic potential in various diseases, including cancer and cardiovascular conditions.[1][2] This guide summarizes the in vitro evidence validating this compound as an autophagy inducer and compares its activity with other compounds.
Comparative Efficacy of Autophagy Induction
This compound has been shown to induce autophagy in a variety of in vitro models, including prostate cancer cells (PC-3, 22RV1, DU145, LNCaP-LA), coronary arterial myocytes (CAMs), and metastatic breast cancer cells (MDA-MB-231, MDA-MB-468).[3][4][5] The primary mechanism involves the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, which leads to the modulation of downstream signaling pathways, notably the inhibition of the Rac1-mTOR pathway and activation of the AMPK-mTOR signaling cascade.[2][4][6]
The induction of autophagy is commonly quantified by monitoring the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), as well as by observing the degradation of sequestosome 1 (p62/SQSTM1).
Below is a summary of quantitative data from studies investigating this compound's effect on autophagy markers compared to other inducers.
| Cell Line | Compound | Concentration | Duration (hrs) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62 Degradation (Fold Change vs. Control) | Reference |
| Prostate Cancer (PC-3) | This compound | 5 µM | 48 | Increased (Specific fold change not stated, but concentration-dependent increase shown) | Not Reported | [3] |
| Rapamycin (B549165) | 500 nM | 48 | Increased (Used as a positive control) | Not Reported | [3] | |
| Coronary Arterial Myocytes | This compound | 5 µM | 18 | Significantly Increased (Specific fold change not stated) | Not Reported | [4][6] |
| Rapamycin | Not Reported | Not Reported | Increased (Used as a positive control) | Not Reported | [4] | |
| Glioma (U251) | This compound | Not Reported | Not Reported | Upregulated | Downregulated | [7] |
| Rapamycin | Not Reported | Not Reported | Mimicked this compound's effect | Not Reported | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures involved in validating this compound as an autophagy inducer, the following diagrams are provided.
The diagram above illustrates how this compound, by inhibiting HMG-CoA reductase, decreases geranylgeranyl pyrophosphate (GGPP) levels. This leads to the inhibition of Rac1 and the activation of AMPK, both of which converge to inhibit mTOR, a master negative regulator of autophagy, thereby inducing the process.[2][4]
This workflow outlines the key steps for the in vitro validation of an autophagy inducer. It starts with cell culture and treatment, followed by various assays to measure autophagy markers, and concludes with data analysis.
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies for the key experiments are provided below.
Western Blot for LC3 and p62
-
Cell Culture and Treatment: Plate cells (e.g., PC-3) in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound (e.g., 5 µM), an alternative inducer (e.g., rapamycin 500 nM), or vehicle control for the desired time period (e.g., 24, 48 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The LC3-II/LC3-I ratio and p62 levels (normalized to the loading control) are calculated.[3]
Fluorescence Microscopy for Autophagosome Visualization
-
Cell Culture and Transfection (Optional): Plate cells on glass coverslips in a 24-well plate. For visualization of LC3 puncta, cells can be transiently transfected with a GFP-LC3 expression vector.
-
Treatment: Treat the cells with this compound or other compounds as described above. Chloroquine, an autophagy inhibitor, can be co-administered to assess autophagic flux.[3]
-
Fixation and Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. For endogenous LC3 or autophagosome staining, specific dyes or antibodies can be used.[8]
-
Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.
-
Analysis: Autophagy induction is indicated by an increase in the number of fluorescent puncta (autophagosomes) per cell.[3][8]
Flow Cytometry for Autophagic Vacuole Quantification
-
Cell Preparation: Culture and treat cells as previously described. Harvest the cells to create a single-cell suspension.[4][6]
-
Staining: Stain the cells with a fluorescent dye that specifically labels autophagic vacuoles according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: The fluorescence intensity of the cell population is measured to quantify the extent of autophagy induction.[4][6]
Conclusion
The available in vitro evidence strongly supports the role of this compound as an inducer of autophagy across multiple cell types. Its mechanism of action, primarily through the inhibition of the HMG-CoA reductase pathway leading to mTOR inhibition, is well-documented.[2][4] When compared to the classical autophagy inducer rapamycin, this compound demonstrates a comparable ability to stimulate autophagic processes.[3] For researchers seeking to modulate autophagy in vitro, this compound presents a viable and well-characterized pharmacological tool. The provided protocols and diagrams serve as a foundational resource for designing and executing experiments to validate and compare autophagy inducers.
References
- 1. Implications on the Therapeutic Potential of Statins via Modulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Autophagy and Inhibits Proliferation in Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Enhancement of Autophagy by this compound through Inhibition of Rac1-mTOR Signaling Pathway in Coronary Arterial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "this compound Induces Autophaghy-Mediated Cell Death In Metastatic Breas" by Jessica Allagoa [digitalscholarship.tsu.edu]
- 6. Enhancement of autophagy by this compound through inhibition of Rac1-mTOR signaling pathway in coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of AMPK-dependent autophagy enhances in vitro antiglioma effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Autophagy and Inhibits Proliferation in Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Comparative Analysis of Simvastatin and Pravastatin on Skeletal Muscle Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the effects of simvastatin and pravastatin (B1207561) on skeletal muscle cells. It is intended for researchers, scientists, and drug development professionals investigating the mechanisms of statin-induced myotoxicity. The following sections summarize key quantitative data, detail experimental protocols, and visualize relevant biological pathways to facilitate an objective understanding of the differential impacts of these two commonly prescribed statins.
Executive Summary
Statins, while highly effective in managing hypercholesterolemia, are associated with muscle-related adverse effects. This guide focuses on the comparative cellular impacts of a lipophilic statin, this compound, and a hydrophilic statin, pravastatin. In vitro studies consistently demonstrate that this compound exhibits greater myotoxic potential than pravastatin. This is evidenced by its stronger inhibition of sterol synthesis, greater reduction in cell viability, and more pronounced induction of apoptosis in skeletal muscle cell lines. The differing physicochemical properties of these drugs are believed to underlie their distinct effects on muscle cells.
Data Presentation: this compound vs. Pravastatin
The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound and pravastatin on skeletal muscle cell signaling, viability, and mitochondrial function.
Table 1: Inhibition of Sterol Synthesis in Human Myoblasts
| Statin | IC50 Value (nM) | Reference |
| This compound | 4.0 ± 2.3 | [1] |
| Pravastatin | 110 ± 38 | [1] |
Table 2: Effects on Cell Proliferation and Viability
| Statin | Cell Line | Concentration (µM) | Effect | Reference |
| This compound | Human Myoblasts | 0.1 - 1 | Inhibited cell proliferation; Decreased DNA synthesis by >80% at 1 µM | [1] |
| Pravastatin | Human Myoblasts | Up to 1 | No influence on cell proliferation or DNA synthesis | [1] |
| This compound | L6 Fibroblasts | Dose-dependent | Decreased cell viability via apoptosis | [2] |
| Pravastatin | L6 Fibroblasts | - | Did not affect cell viability | [2] |
| This compound | C2C12 Cells | 10 | Reduced cell viability to 78.0% ± 3.7% | [3] |
Table 3: Impact on Mitochondrial Function
| Statin | Cell Line/System | Concentration (µM) | Effect | Reference |
| This compound | L6 Rat Skeletal Muscle Cells | 100 | Functional impairment of mitochondrial complexes I, III, and IV | [4] |
| Pravastatin | L6 Rat Skeletal Muscle Cells | Up to 1000 | No functional impairment of mitochondrial complexes | [4] |
| This compound | Rat Skeletal Muscle Cell Line | 100 | Induced apoptosis and facilitated cytochrome c release | [5][6] |
| Pravastatin | Rat Skeletal Muscle Cell Line | 100 | Did not induce apoptosis or facilitate cytochrome c release | [5][6] |
| This compound | Isolated Rat Liver Mitochondria | 100 | Increased oxygen consumption by 22% | [6] |
| Pravastatin | Isolated Rat Liver Mitochondria | 100 | Decreased oxygen consumption by 12% | [6] |
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the effects of this compound and pravastatin on skeletal muscle cells.
Cell Culture and Statin Treatment
-
Cell Lines:
-
Human Striated Muscle Myoblasts: Cultured to study the effects on sterol synthesis and cell proliferation.[1]
-
L6 Rat Skeletal Muscle Fibroblasts: Differentiated and then treated with pravastatin, this compound, or fluvastatin (B1673502) for 72 hours to assess cell viability and apoptosis.[2]
-
C2C12 Mouse Myoblast Cell Line: Maintained in Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum. Cells were treated with varying concentrations of this compound for 24 hours to investigate effects on cell viability, proliferation, and migration.[3][7]
-
Assessment of Cell Viability and Proliferation
-
MTT Assay: The viability of skeletal muscle cells was examined after treatment with different concentrations of this compound for 24 hours.[3]
-
DNA Synthesis: The rate of DNA synthesis was measured to assess cell proliferation in human myoblasts incubated with statins for 3 days.[1]
-
Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2) was analyzed to determine the effect of this compound on cell proliferation.[3]
Apoptosis Assays
-
Nuclear Morphology: Apoptosis was characterized by observing typical nuclear fragmentation and condensation in L6 fibroblasts.[2]
-
Caspase-3 Activation: The activity of caspase-3, a key executioner caspase in apoptosis, was measured to confirm the apoptotic pathway.[2]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol, a hallmark of the intrinsic apoptotic pathway, was assessed.[5][6]
Mitochondrial Function Analysis
-
Mitochondrial Respiration: The functional integrity of mitochondrial respiratory chain complexes was evaluated in L6 rat skeletal muscle cells.[4]
-
Oxygen Consumption: The rate of mitochondrial oxygen consumption was measured using an O2 electrode with glutathione (B108866) as a respiratory substrate in isolated rat liver mitochondria.[5][6]
-
Mitochondrial Membrane Potential: The mitochondrial membrane potential (ΔΨm) was assessed using flow cytometric analysis of tetramethylrhodamine (B1193902) ethyl ester (TMRE)-loaded cardiac myocytes.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by statins and a typical experimental workflow for studying their effects on skeletal muscle cells.
Caption: Differential effects of this compound and Pravastatin on the mevalonate pathway.
Caption: Experimental workflow for comparing statin effects on muscle cells.
References
- 1. Action of lovastatin, this compound, and pravastatin on sterol synthesis and their antiproliferative effect in cultured myoblasts from human striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible Mechanisms Underlying Statin-Induced Skeletal Muscle Toxicity in L6 Fibroblasts and in Rats [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Effects of statins on mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Pravastatin and this compound on the Reduction of Cytochrome C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound attenuates oxidant-induced mitochondrial dysfunction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Simvastatin's Impact on Cholesterol Synthesis Pathways
For researchers and professionals in drug development, understanding the nuanced effects of lipid-lowering agents is paramount. This guide provides a cross-validated comparison of simvastatin's effect on cholesterol synthesis pathways, juxtaposed with other statins and alternative therapies. Experimental data is presented to offer a clear, quantitative comparison, supported by detailed methodologies for key assays.
This compound and the Cholesterol Synthesis Pathway
This compound, a widely prescribed statin, functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[1] By blocking this step, this compound effectively reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[1]
The following diagram illustrates the cholesterol synthesis pathway and the point of inhibition by statins.
Comparative Efficacy of Statins on HMG-CoA Reductase
The inhibitory potency of different statins on HMG-CoA reductase can be quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. This compound demonstrates significant potency, though other statins like rosuvastatin (B1679574) and atorvastatin (B1662188) show even lower IC50 values in cell-free binding assays.[2]
| Statin | Target Enzyme | IC50 (nM) [2] |
| Rosuvastatin | HMG-CoA Reductase | 5.4 |
| Atorvastatin | HMG-CoA Reductase | 8.2 |
| This compound | HMG-CoA Reductase | 11.2 |
| Pravastatin | HMG-CoA Reductase | 44.1 |
Note: IC50 values are from a study using a cell-free binding assay and may vary depending on the experimental conditions.
Impact on Cholesterol Synthesis Markers
The in vivo effect of statins on cholesterol synthesis can be assessed by measuring biomarkers such as lathosterol (B1674540), a cholesterol precursor. A reduction in plasma lathosterol levels indicates an inhibition of cholesterol synthesis. Clinical studies have compared the effects of different statins on these markers. For instance, high doses of both atorvastatin and rosuvastatin have been shown to significantly decrease lathosterol levels.[3]
| Treatment | Effect on Lathosterol (Cholesterol Synthesis Marker) | Reference |
| Atorvastatin (high dose) | Significant decrease | [3] |
| Rosuvastatin (high dose) | Significant decrease | [3] |
Comparison with Alternative Cholesterol-Lowering Agents
Ezetimibe (B1671841): This drug inhibits the absorption of cholesterol from the intestine. When used in combination with this compound, it provides a dual mechanism of action, leading to a greater reduction in LDL cholesterol than with this compound alone.[4][5] A study showed that co-administering 10 mg of ezetimibe with 20 mg of this compound resulted in a 55% decrease in plasma LDL-cholesterol, compared to a 38% reduction with this compound alone.[6]
Hymeglusin (B1673827): This is an inhibitor of HMG-CoA synthase, an enzyme that acts earlier in the cholesterol synthesis pathway than HMG-CoA reductase.[2][7] While statins are more potent inhibitors of their target enzyme, hymeglusin offers an alternative point of intervention. In a study with rats, a 25 mg/kg dose of hymeglusin resulted in a 45% inhibition of cholesterol biosynthesis.[2]
| Drug | Mechanism of Action | Effect on Cholesterol Metabolism |
| This compound | HMG-CoA Reductase Inhibitor | Decreases cholesterol synthesis |
| Ezetimibe | Cholesterol Absorption Inhibitor | Decreases intestinal cholesterol uptake |
| Hymeglusin | HMG-CoA Synthase Inhibitor | Decreases cholesterol synthesis (upstream of statins) |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of a compound on HMG-CoA reductase.
Workflow Diagram:
Materials:
-
HMG-CoA Reductase (recombinant human)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, with KCl, EDTA, and DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the assay buffer, NADPH, HMG-CoA, and the test inhibitor.
-
Plate Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of the test inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add HMG-CoA reductase to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[8][9]
Measurement of Plasma Lathosterol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of lathosterol in plasma samples as a marker of in vivo cholesterol synthesis.
Workflow Diagram:
Materials:
-
Plasma sample
-
Internal standard (e.g., 5α-cholestane)
-
KOH in ethanol (B145695) (for hydrolysis)
-
Hexane (for extraction)
-
Silylating agent (e.g., BSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: To a plasma sample, add a known amount of an internal standard.
-
Hydrolysis: Add KOH in ethanol and heat to hydrolyze the sterol esters to free sterols.
-
Extraction: Extract the sterols from the sample using an organic solvent like hexane.
-
Derivatization: Derivatize the sterols to make them more volatile for GC analysis (e.g., silylation).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterols, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio.
-
Quantification: Calculate the concentration of lathosterol in the original plasma sample by comparing its peak area to that of the internal standard.[10][11][12]
References
- 1. This compound for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the effects of maximal dose atorvastatin and rosuvastatin therapy on cholesterol synthesis and absorption markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezetimibe Proves Clinical Benefit on Top of Statin Therapy | tctmd.com [tctmd.com]
- 5. The combination of Ezetimibe and Statin: a new treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in cholesterol absorption and cholesterol synthesis caused by ezetimibe and/or this compound in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration | Clinics [elsevier.es]
- 11. Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression Profiles Induced by Statins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statins, a class of drugs that inhibit HMG-CoA reductase, are widely prescribed to lower cholesterol levels. However, their effects extend beyond lipid metabolism, influencing a wide array of cellular processes through the modulation of gene expression. These pleiotropic effects can vary significantly among different statins. This guide provides a comparative analysis of the gene expression profiles induced by various statins, supported by experimental data, to aid in research and drug development.
Comparative Analysis of Statin-Induced Gene Expression Changes
Different statins exhibit distinct impacts on the transcriptome of various cell types. The number of genes affected and the magnitude of their expression changes can differ substantially, highlighting the unique biological activities of each drug.
A study on human hepatoma HepG2 cells revealed significant differences in the gene expression profiles induced by atorvastatin (B1662188), fluvastatin (B1673502), and simvastatin. Atorvastatin caused the most extensive changes, affecting 1091 genes, followed by fluvastatin with 857 genes, and this compound with the least impact, altering the expression of 102 genes.[1] While 55 genes were commonly affected by all three statins, a large number of gene expression changes were unique to each drug, with 772 genes specifically altered by atorvastatin, 525 by fluvastatin, and 10 by this compound.[1]
The table below summarizes the quantitative data from this comparative study.
| Statin | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes | Statin-Specific Differentially Expressed Genes |
| Atorvastatin | 1091 | 466 | 625 | 772 |
| Fluvastatin | 857 | 363 | 494 | 525 |
| This compound | 102 | 47 | 55 | 10 |
Data from a study on human hepatoma HepG2 cells treated with statins.[1]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for statins is the inhibition of the mevalonate (B85504) pathway, which is crucial for cholesterol biosynthesis. This inhibition leads to a feedback mechanism that upregulates the expression of several genes in this pathway.
Cholesterol Biosynthesis Pathway
Caption: The Cholesterol Biosynthesis Pathway and the inhibitory action of statins on HMG-CoA Reductase.
Experimental Workflow for Gene Expression Profiling
The analysis of statin-induced gene expression changes typically involves a series of steps from cell culture to data analysis.
Caption: A typical experimental workflow for analyzing statin-induced gene expression changes.
Detailed Experimental Protocols
The following is a generalized protocol based on methodologies cited in studies comparing statin effects on gene expression.
1. Cell Culture and Statin Treatment:
-
Cell Line: Human hepatoma HepG2 cells are commonly used as a model for human hepatocytes.[1]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., Dulbecco's modified Eagle's medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Statin Treatment: Cells are treated with different statins (e.g., atorvastatin, fluvastatin, this compound) at a specific concentration (e.g., 10 µM) for a defined period (e.g., 24 or 48 hours).[2][3] A control group treated with the vehicle (e.g., DMSO) is included.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
3. Gene Expression Analysis (Microarray):
-
Microarray Platform: Affymetrix Human Genome U133 Plus 2.0 arrays are frequently used for whole-genome expression analysis.[1]
-
Sample Preparation: Biotinylated cRNA is prepared from the total RNA according to the manufacturer's protocol (e.g., Affymetrix).
-
Hybridization: The labeled cRNA is hybridized to the microarray chips.
-
Scanning: The arrays are washed, stained, and scanned to detect the signal intensities.
4. Data Analysis:
-
Normalization: The raw data is normalized to correct for technical variations between arrays (e.g., using the RMA algorithm).
-
Differential Expression Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to identify genes that are significantly differentially expressed between the statin-treated and control groups. A fold-change cutoff (e.g., >1.5 or 2) and a p-value threshold (e.g., <0.05) are typically used.
-
Pathway and Gene Ontology (GO) Analysis: The list of differentially expressed genes is analyzed using bioinformatics tools (e.g., DAVID, Ingenuity Pathway Analysis) to identify enriched biological pathways and GO terms.
Pleiotropic Effects and Further Considerations
Beyond the cholesterol biosynthesis pathway, statins influence a multitude of cellular processes. Studies have shown that statins can affect genes involved in cell cycle regulation, apoptosis, inflammation, and signal transduction.[1][4] For instance, atorvastatin has been shown to reduce the expression of the pro-inflammatory cytokine IL-1β in hepatocytes.[5]
The effects of statins on gene expression can also be tissue-specific and influenced by factors such as sex. For example, atorvastatin treatment has a more significant impact on gene expression in the gonadal white adipose tissue of female mice compared to males.[6] In murine cardiac tissue, different statins (pitavastatin, pravastatin, rosuvastatin, and atorvastatin) induce distinct gene expression patterns, suggesting drug-specific effects on cardiac function.[7]
Conclusion
The choice of statin in a research or clinical context can have significantly different consequences at the molecular level. While all statins share a common primary target, their broader effects on gene expression are remarkably divergent. This comparative guide highlights the importance of considering the unique transcriptomic signature of each statin in drug development and personalized medicine. Further research utilizing high-throughput technologies like RNA-sequencing will continue to unravel the complex and differential effects of this important class of drugs.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. RNA-Sequencing Analysis of HepG2 Cells Treated with Atorvastatin | PLOS One [journals.plos.org]
- 3. RNA-Sequencing Analysis of HepG2 Cells Treated with Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statins Cause Profound Effects on Gene Expression in Human Cancer Cells In Vitro: The Role of Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of atorvastatin on lipoxygenase pathway‐related gene expression in an in vitro model of lipid accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Comparative effects of statins on murine cardiac gene expression profiles in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Simvastatin's Neuroprotective Potential in Parkinson's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the neuroprotective effects of simvastatin in preclinical models of Parkinson's disease (PD). While laboratory studies have shown promising results, it is crucial to note that a major clinical trial, the PD-STAT trial, concluded that this compound was futile in slowing the progression of Parkinson's in humans[1]. This guide focuses on the preclinical evidence to inform further research and drug development efforts.
Performance Comparison: this compound vs. Control/Other Statins
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of this compound in various Parkinson's disease models.
Table 1: Behavioral Outcomes in Rodent Models of Parkinson's Disease
| Treatment Group | Animal Model | Behavioral Test | Outcome Measure | % Improvement vs. Toxin Control | Reference |
| This compound + 6-OHDA | Mouse | Apomorphine-induced rotations | Number of rotations | Significant decrease | [2] |
| This compound + MPTP | Mouse | Motor functions | Improved performance | Significant improvement | [3] |
| Pravastatin + MPTP | Mouse | Motor functions | Improved performance | Less than this compound | [3] |
Table 2: Neurochemical and Cellular Outcomes in Rodent Models of Parkinson's Disease
| Treatment Group | Animal Model | Marker | Outcome Measure | % Change vs. Toxin Control | Reference |
| This compound + 6-OHDA | Mouse | Dopaminergic neurons in SNc | Increased survival | Significant increase | [2] |
| This compound + 6-OHDA | SH-SY5Y cells | Intracellular ROS | Decreased levels | Significant reduction | [2] |
| This compound + MPTP | Mouse | Striatal neurotransmitters | Normalized levels | Significant normalization | [3] |
| This compound + MPTP | Mouse | Dopaminergic neuronal loss | Protection against loss | Significant protection | [3][4] |
| Pravastatin + MPTP | Mouse | Dopaminergic neuronal loss | Protection against loss | Less than this compound | [3] |
Experimental Protocols
Detailed methodologies from key studies are provided below to facilitate replication and further investigation.
6-Hydroxydopamine (6-OHDA) Mouse Model
-
Objective: To investigate the anti-oxidative properties of this compound.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Lesioning: Unilateral intrastriatal injection of 6-OHDA to induce dopaminergic neurodegeneration.
-
Treatment: this compound administered by gavage.
-
Behavioral Analysis: Apomorphine-induced rotational behavior was recorded to assess the motor deficit.
-
Biochemical Analysis:
-
Immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra pars compacta (SNc).
-
Measurement of protein tyrosine nitration and gliosis in the midbrain.
-
Analysis of NADPH oxidase/p38 MAPK pathway activation and antioxidant protein expression.[2]
-
-
-
In Vitro Model: SH-SY5Y human neuroblastoma cells were treated with 6-OHDA to induce oxidative stress. This compound's effect on intracellular reactive oxygen species (ROS) was measured using 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescence.[2]
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model
-
Objective: To investigate the anti-inflammatory and neuroprotective mechanisms of this compound.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Intoxication: Mice received intraperitoneal injections of MPTP to induce parkinsonism.
-
Treatment: this compound was administered orally. In some studies, treatment was initiated 2 days after MPTP intoxication to assess its effect on disease progression[3].
-
Behavioral Analysis: Motor functions were assessed using tests such as the rotarod and pole test.
-
Biochemical and Cellular Analysis:
-
Immunohistochemical analysis of TH-positive neurons in the SNc and dopamine (B1211576) transporter (DAT) in the striatum.
-
Measurement of striatal dopamine and its metabolites using HPLC.
-
Western blot analysis for p21ras activation, NF-κB activation, and expression of proinflammatory molecules in the substantia nigra.
-
Immunofluorescence staining to assess glial cell activation.[3]
-
Analysis of A1 reactive astrocyte markers.[4]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound's neuroprotective effects and a typical experimental workflow.
Caption: Proposed signaling pathways of this compound's neuroprotective effects in PD models.
Caption: A typical experimental workflow for evaluating neuroprotective agents in PD models.
Concluding Remarks
Preclinical studies in rodent models of Parkinson's disease consistently demonstrate a neuroprotective effect of this compound, mediated through anti-inflammatory and anti-oxidative pathways. This compound has been shown to inhibit the activation of p21ras and the NADPH oxidase/p38 MAPK pathway, suppress neuroinflammation by inhibiting A1 reactive astrocyte formation, and ultimately protect dopaminergic neurons[2][3][4]. However, the translation of these promising preclinical findings to clinical efficacy has been unsuccessful, as evidenced by the results of the PD-STAT trial[1]. This discrepancy highlights the inherent challenges in translating findings from animal models to human patients and underscores the need for further research to understand the complex pathology of Parkinson's disease and to develop more predictive preclinical models. Future investigations could explore alternative statins, combination therapies, or different patient populations to harness the potential neuroprotective mechanisms identified in these foundational studies.
References
- 1. Trial results show statin drug does not slow Parkinson's | Parkinson's UK [parkinsons.org.uk]
- 2. Frontiers | this compound Inhibits Activation of NADPH Oxidase/p38 MAPK Pathway and Enhances Expression of Antioxidant Protein in Parkinson Disease Models [frontiersin.org]
- 3. This compound Inhibits the Activation of p21ras and Prevents the Loss of Dopaminergic Neurons in a Mouse Model of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 4. This compound Prevents Neurodegeneration in the MPTP Mouse Model of Parkinson's Disease via Inhibition of A1 Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Battle: A Comparative In-Vitro Efficacy Guide to Lipophilic and Hydrophilic Statins
For researchers, scientists, and drug development professionals, this guide provides an objective in-vitro comparison of lipophilic and hydrophilic statins, supported by experimental data. We delve into their differential effects on key cellular processes, offering insights into their potential therapeutic applications beyond cholesterol management.
Statins, primarily known for their cholesterol-lowering prowess, are broadly categorized into two classes based on their solubility: lipophilic and hydrophilic. This fundamental chemical difference dictates their mode of cellular entry and, consequently, their diverse biological activities. Lipophilic statins, such as atorvastatin (B1662188), simvastatin, lovastatin, fluvastatin (B1673502), and pitavastatin, can readily diffuse across cell membranes. In contrast, hydrophilic statins, namely pravastatin (B1207561) and rosuvastatin (B1679574), require active transport mechanisms to enter cells, rendering them more hepato-selective.[1] This guide explores the in-vitro comparative efficacy of these two classes, focusing on their primary mechanism of action and their pleiotropic effects.
HMG-CoA Reductase Inhibition: The Primary Battleground
The principal mechanism of action for all statins is the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. In-vitro studies consistently demonstrate that both lipophilic and hydrophilic statins are potent inhibitors of this enzyme, with most exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range.[2]
| Statin | Type | HMG-CoA Reductase IC50 (nM) |
| Atorvastatin | Lipophilic | 8 |
| This compound | Lipophilic | 11 |
| Fluvastatin | Lipophilic | 28 |
| Pitavastatin | Lipophilic | 1.7-6.8 |
| Rosuvastatin | Hydrophilic | 5 |
| Pravastatin | Hydrophilic | 44 |
Note: IC50 values can vary depending on the specific experimental conditions.
The Pleiotropic Frontier: Beyond Cholesterol Reduction
Statins exert a multitude of effects beyond their primary target, collectively known as pleiotropic effects. These include anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant activities. In-vitro evidence suggests that the lipophilicity of a statin can significantly influence the extent of these effects.
Anti-Proliferative and Pro-Apoptotic Efficacy
A substantial body of in-vitro research, particularly in the context of oncology, highlights the superior anti-proliferative and pro-apoptotic effects of lipophilic statins compared to their hydrophilic counterparts. This is often attributed to their ability to more readily penetrate the membranes of non-hepatic cells.[3]
For instance, one study demonstrated that the lipophilic atorvastatin was more effective at suppressing the growth of various cancer cell lines than the hydrophilic rosuvastatin and pravastatin.[4][5][6] The IC50 values for cell growth inhibition were consistently lower for atorvastatin across multiple cancer cell lines.[4][5][6]
| Cell Line | Statin | IC50 for Cell Growth Inhibition (µM) |
| MCF-7 (Breast Cancer) | Atorvastatin (Lipophilic) | ~5 |
| Rosuvastatin (Hydrophilic) | >20 | |
| MDA-MB-231 (Breast Cancer) | Atorvastatin (Lipophilic) | ~2.5 |
| Rosuvastatin (Hydrophilic) | ~15 | |
| DU-145 (Prostate Cancer) | Atorvastatin (Lipophilic) | ~3 |
| Rosuvastatin (Hydrophilic) | >20 | |
| SF-295 (Glioblastoma) | Atorvastatin (Lipophilic) | ~4 |
| Rosuvastatin (Hydrophilic) | >20 | |
| MDA-MB-435 (Melanoma) | Atorvastatin (Lipophilic) | ~2 |
| Rosuvastatin (Hydrophilic) | >20 |
Data extracted from a study by Beckwitt et al., 2018.[4][5][6]
The pro-apoptotic effects of lipophilic statins are often mediated through the modulation of key signaling pathways, including the inhibition of the Rho GTPase pathway, which is crucial for cell survival and proliferation.
Anti-Inflammatory and Antioxidant Effects
Both lipophilic and hydrophilic statins have demonstrated anti-inflammatory and antioxidant properties in vitro. However, direct comparative studies providing quantitative data are less abundant. One study comparing the in-vitro antioxidant activity of several statins found that the lipophilic this compound was the most effective scavenger of hydroxyl radicals, while the lipophilic fluvastatin showed the highest capacity to scavenge peroxyl radicals.[7]
Another study investigating the anti-inflammatory effects of this compound (lipophilic) and rosuvastatin (hydrophilic) in a sepsis model found that both statins reduced inflammatory markers, but with some differences in their effects on specific cytokines.[8] Similarly, a study on monosodium urate-induced inflammation in macrophages showed that both atorvastatin and rosuvastatin suppressed the inflammatory response.[9] These findings suggest that while both classes possess anti-inflammatory and antioxidant capabilities, the specific mechanisms and potencies may differ.
Signaling Pathways and Experimental Workflows
To understand the intricate cellular mechanisms influenced by statins, it is crucial to visualize the key signaling pathways and experimental workflows.
Caption: Cellular uptake and mechanism of action of lipophilic and hydrophilic statins.
Caption: Inhibition of the Rho/ROCK signaling pathway by statins.
Caption: A typical experimental workflow for an MTT cell viability assay.
Detailed Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the HMG-CoA reductase-catalyzed conversion of HMG-CoA to mevalonate. The rate of NADPH consumption is directly proportional to the enzyme activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 2 mM DTT), HMG-CoA substrate solution, NADPH solution, and purified HMG-CoA reductase enzyme. Prepare stock solutions of lipophilic and hydrophilic statins in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the statin at various concentrations. Include a control with no statin.
-
Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each statin concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the statin concentration.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Statin Treatment: Treat the cells with a range of concentrations of lipophilic and hydrophilic statins. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each statin.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
Principle: The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with lipophilic and hydrophilic statins to induce apoptosis. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a solution containing Triton X-100 to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs.
-
Staining and Mounting: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (or another color depending on the label used) in their nuclei. Quantify the percentage of TUNEL-positive cells.
Conclusion
The in-vitro evidence strongly suggests that while both lipophilic and hydrophilic statins are effective inhibitors of HMG-CoA reductase, their pleiotropic effects can differ significantly. Lipophilic statins generally exhibit more potent anti-proliferative and pro-apoptotic effects in non-hepatic cells, a characteristic attributed to their ease of entry into these cells. The choice between a lipophilic and a hydrophilic statin for therapeutic development beyond cholesterol-lowering applications should, therefore, be guided by the specific cellular target and the desired biological outcome. Further in-vitro comparative studies are warranted to fully elucidate the nuanced differences in their anti-inflammatory and antioxidant capacities. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at harnessing the full therapeutic potential of this versatile class of drugs.
References
- 1. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Effect of Statin Lipophilicity on the Proliferation of Hepatocellular Carcinoma Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 7. A comparative study of the in vitro antioxidant activity of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effect of Atorvastatin and Rosuvastatin on Monosodium Urate-Induced Inflammation through IL-37/Smad3-Complex Activation in an In Vitro Study Using THP-1 Macrophages [mdpi.com]
Assessing the Reproducibility of Simvastatin's Effects on Cytokine Production: A Comparative Guide
The anti-inflammatory properties of statins, including their ability to modulate cytokine production, are a subject of ongoing research, offering potential therapeutic benefits beyond their lipid-lowering effects. This guide provides a comparative analysis of the experimental evidence on the effects of simvastatin and other statins on cytokine production, with a focus on assessing the reproducibility of these findings across different studies.
Comparative Effects of Statins on Cytokine Production
The immunomodulatory effects of statins are primarily attributed to their inhibition of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the mevalonate (B85504) pathway.[1] This inhibition not only reduces cholesterol synthesis but also affects the production of isoprenoids, which are crucial for the function of small GTP-binding proteins like Rho, Rac, and Ras.[2][3] These proteins are integral to various cellular signaling pathways, including those that regulate the expression of inflammatory cytokines.[3][4]
The following tables summarize the observed effects of this compound and other commonly prescribed statins on the production of key pro-inflammatory and anti-inflammatory cytokines as reported in various in vitro and in vivo studies.
Table 1: Effects of this compound on Cytokine Production
| Cytokine | Cell Type/Model | Stimulus | This compound Concentration/Dose | Observed Effect | Reference |
| IL-6 | Human Oral Epithelial Cells (KB cells) | IL-1α | 10⁻⁸–10⁻⁶ M | Dose-dependent down-regulation | [5] |
| IL-8 | Human Oral Epithelial Cells (KB cells) | IL-1α | 10⁻⁸–10⁻⁶ M | Dose-dependent down-regulation | [5] |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) from hypercholesterolemic patients | In vivo | Not specified | Decreased mRNA expression | [6][7] |
| IL-8 | Human Peripheral Blood Mononuclear Cells (PBMCs) from hypercholesterolemic patients | In vivo | Not specified | Decreased mRNA expression | [6][7] |
| MCP-1 | Human Peripheral Blood Mononuclear Cells (PBMCs) from hypercholesterolemic patients | In vivo | Not specified | Decreased mRNA expression | [6][7] |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Increasing doses | Dose-dependent inhibition | [8] |
| IL-8 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Increasing doses | Dose-dependent inhibition | [8] |
| TNF-α | Rats | Lipopolysaccharide (LPS) | 20 mg/kg p.o. | Significantly suppressed peak levels | [9] |
| IL-1β | Rats | Lipopolysaccharide (LPS) | 20 mg/kg p.o. | Significantly suppressed peak levels | [9] |
| IL-6 | Rats | Lipopolysaccharide (LPS) | 20 mg/kg p.o. | No effect | [9] |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Dose-dependent | Increased production | [10][11] |
| IL-2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Dose-dependent | Inhibitory effect | [10][11] |
| IFN-γ | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | High dose | Reduced secretion | [10][11] |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Not specified | No effect | [10][11] |
| TNF-α | Healthy Males | Endotoxin (B1171834) (in vivo) | 20 mg/day for 14 days | No effect on circulating levels | [12][13] |
| IL-6 | Healthy Males | Endotoxin (in vivo) | 20 mg/day for 14 days | No effect on circulating levels | [12][13] |
| IL-6 | Rheumatoid Arthritis Synoviocytes | IL-1β | 5-50 µmol/l | Significant inhibition (~20%) | [14] |
| IL-8 | Rheumatoid Arthritis Synoviocytes | IL-1β | 5-50 µmol/l | Significant inhibition (~20%) | [14] |
| TNF-α | Rats | Carrageenan-induced paw edema | Dose-dependent | Reduced edema (anti-inflammatory effect) | [2] |
Table 2: Comparative Effects of Other Statins on Cytokine Production
| Statin | Cytokine | Cell Type/Model | Stimulus | Concentration/Dose | Observed Effect | Reference |
| Atorvastatin | IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Not specified | No effect | [10][11] |
| IL-1ra | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Not specified | Suppressed production | [10][11] | |
| IL-2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Not specified | Suppressed production | [10][11] | |
| IFN-γ | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Not specified | Suppressed production | [10][11] | |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Not specified | No effect | [10][11] | |
| IL-6 | Human Umbilical Vein Endothelial Cells (HUVECs) & PBMCs | None | Not specified | Downregulation of mRNA expression | [6] | |
| IL-8 | Human Umbilical Vein Endothelial Cells (HUVECs) & PBMCs | None | Not specified | Downregulation of mRNA expression | [6] | |
| MCP-1 | Human Umbilical Vein Endothelial Cells (HUVECs) & PBMCs | None | Not specified | Downregulation of mRNA expression | [6] | |
| IL-6 | Monocyte-derived macrophages | None | 60 µmol/L (72h) | Progressive and significant increase | [15] | |
| IL-1β | Monocyte-derived macrophages | None | 60 µmol/L (72h) | Progressive and significant increase | [15] | |
| TNF-α | Monocyte-derived macrophages | None | 60 µmol/L (72h) | Progressive and significant increase | [15] | |
| IL-10 | Monocyte-derived macrophages | None | 60 µmol/L (72h) | Significant reduction | [15] | |
| Rosuvastatin (B1679574) | TNF-α | Patients with Acute Coronary Syndrome | In vivo | 20 mg/day | Significantly reduced plasma concentrations at 72h | [16] |
| IFN-γ | Patients with Acute Coronary Syndrome | In vivo | 20 mg/day | Significantly reduced plasma concentrations at 72h | [16] | |
| IFN-γ | Healthy volunteers | In vivo | Not specified | Concordant increase | [17] | |
| IL-1β | Healthy volunteers | In vivo | Not specified | Concordant increase | [17] | |
| IL-5 | Healthy volunteers | In vivo | Not specified | Concordant increase | [17] | |
| IL-6 | Healthy volunteers | In vivo | Not specified | Concordant increase | [17] | |
| IL-10 | Healthy volunteers (CRP-high) | In vivo | Not specified | Increase | [17] | |
| TNF-α | Monocyte-derived macrophages | None | 60 µmol/L (72h) | Progressive and significant increase | [15] | |
| IL-6 | Monocyte-derived macrophages | None | 60 µmol/L (72h) | Progressive and significant increase | [15] | |
| IL-1β | Monocyte-derived macrophages | None | 60 µmol/L (72h) | Progressive and significant increase | [15] | |
| IL-10 | Monocyte-derived macrophages | None | 60 µmol/L (72h) | Significant reduction | [15] | |
| IL-4 | Asthmatic-hyperlipidemic rat model | In vivo | 40 mg/kg/day | Significant improvement | [18] | |
| IL-17A | Asthmatic-hyperlipidemic rat model | In vivo | 40 mg/kg/day | Significant improvement | [18] | |
| Pravastatin | IL-6 | Human whole blood | C-reactive protein (CRP) | 40 mg daily for 2 days | Reduced production by ~20% at 6 hours | [19] |
| MCP-1 | Human whole blood | C-reactive protein (CRP) | 40 mg daily for 2 days | No effect | [19] | |
| IL-6 | Human whole blood | Lipopolysaccharide (LPS) | 40 mg daily for 2 days | Tended to increase | [19] | |
| IL-6 | Human Bronchial Epithelial Cells (BEAS-2B) | Lipopolysaccharide (LPS) | Various concentrations | Significantly inhibited mRNA expression | [20] | |
| IL-8 | Human Bronchial Epithelial Cells (BEAS-2B) | Lipopolysaccharide (LPS) | Various concentrations | Significantly inhibited mRNA expression | [20] | |
| IL-1β, IL-1ra, IL-2, IL-6, IFN-γ | Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Not specified | Did not affect secretion | [10][11] |
Reproducibility Assessment
The data presented in the tables highlight a degree of variability in the reported effects of this compound and other statins on cytokine production. While many studies demonstrate an anti-inflammatory effect, characterized by a reduction in pro-inflammatory cytokines like IL-6, IL-8, and TNF-α, some studies report no effect or even a pro-inflammatory response.[9][10][11][12][13][15][17]
Factors influencing reproducibility include:
-
Study Design: In vitro studies often show more consistent anti-inflammatory effects, while in vivo studies in healthy subjects sometimes fail to replicate these findings.[12][13]
-
Cell Type and Model: The response to statins can be cell-type specific. For example, this compound was shown to increase IL-1β production in unstimulated PBMCs but inhibit IL-6 and IL-8 in stimulated synoviocytes.[10][11][14]
-
Stimulus: The presence and nature of an inflammatory stimulus are critical. The effects of statins are more pronounced in the context of an inflammatory challenge.
-
Statin Type and Concentration: Different statins exhibit varying degrees of lipophilicity and potency, which can influence their cellular uptake and biological activity.[3] The concentration or dose used is also a critical determinant of the observed effect.
-
Patient Population: The underlying clinical condition of the subjects can influence the inflammatory milieu and the response to statin therapy. For instance, rosuvastatin reduced pro-inflammatory cytokines in patients with acute coronary syndrome but showed a tendency to increase them in healthy volunteers.[16][17]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for designing and interpreting studies on the effects of statins on cytokine production.
1. In Vitro Cytokine Production Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the effect of statins on cytokine production by human PBMCs in the presence or absence of an inflammatory stimulus.
-
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Statin Treatment: Pre-incubate PBMCs with various concentrations of the statin (e.g., this compound, atorvastatin) or vehicle control for a specified period (e.g., 1-24 hours).
-
Stimulation: Add an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cultures and incubate for an additional period (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare cytokine levels in statin-treated groups to the vehicle control group.
-
2. In Vivo Assessment of Cytokine Levels in a Human Model of Endotoxemia
-
Objective: To evaluate the effect of short-term statin treatment on the systemic cytokine response to a low-dose endotoxin challenge in healthy volunteers.
-
Methodology:
-
Subject Recruitment: Recruit healthy, non-smoking male volunteers.
-
Baseline Measurement: Collect baseline blood samples for cytokine analysis.
-
Endotoxin Challenge: Administer a low dose of endotoxin (e.g., 0.06 ng/kg) intravenously.
-
Serial Blood Sampling: Collect blood samples at regular intervals (e.g., hourly for 6 hours) post-endotoxin administration.
-
Statin Intervention: Randomize subjects to receive a daily dose of a statin (e.g., this compound 20 mg) or placebo for a defined period (e.g., 14 days).
-
Repeat Endotoxin Challenge: After the treatment period, repeat the endotoxin challenge and serial blood sampling.
-
Cytokine Analysis: Measure plasma concentrations of cytokines (e.g., TNF-α, IL-6, IL-1ra) using ELISA.
-
Data Analysis: Compare the cytokine response (peak levels and area under the curve) before and after statin/placebo treatment.[12][13]
-
Signaling Pathways and Visualizations
The immunomodulatory effects of statins are mediated through complex signaling pathways. The primary mechanism involves the inhibition of HMG-CoA reductase, which depletes downstream products of the mevalonate pathway, including geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[5] This, in turn, inhibits the prenylation of small GTPases like Rho, Rac, and Ras, which are critical for the activation of pro-inflammatory transcription factors such as NF-κB and AP-1.[4][5][14]
Below are Graphviz diagrams illustrating the key signaling pathways and an experimental workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Statins and Inflammation: New Therapeutic Opportunities in Psychiatry [frontiersin.org]
- 4. This compound Effects on Inflammation and Platelet Activation Markers in Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Decreases IL-6 and IL-8 Production in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro effects of this compound on inflammatory markers in pre-dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on proinflammatory cytokines production during lipopolysaccharide-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effect of statins on cytokine production and mitogen response of human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. Short-term this compound treatment has no effect on plasma cytokine response in a human in vivo model of low-grade inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.regionh.dk [research.regionh.dk]
- 14. This compound inhibits cytokine production and nuclear factor-kB activation in interleukin 1beta-stimulated synoviocytes from rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of rosuvastatin on the immune system in healthy volunteers with normal serum cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rosuvastatin suppresses cytokine production and lung inflammation in asthmatic, hyperlipidemic and asthmatic-hyperlipidemic rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of C-reactive Protein and Homocysteine on Cytokine Production: Modulation by Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitory effect of statins on inflammatory cytokine production from human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Simvastatin's Role in Isoprenoid Synthesis Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of simvastatin and other pharmacological agents in their ability to inhibit isoprenoid synthesis. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental methodologies, to aid in research and development.
Introduction
The isoprenoid synthesis pathway, also known as the mevalonate (B85504) pathway, is a critical metabolic cascade that produces cholesterol and a variety of non-sterol isoprenoids. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification of small GTPases like Ras, Rho, and Rac. These modifications, known as prenylation, are vital for the proper membrane localization and function of these signaling proteins.
This compound, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.[1][2] By inhibiting HMGCR, this compound not only reduces cholesterol synthesis but also depletes the cellular pools of FPP and GGPP, thereby inhibiting protein prenylation.[1][2] This inhibition of isoprenoid synthesis is believed to underlie many of the pleiotropic, cholesterol-independent effects of statins, including their anti-inflammatory, anti-proliferative, and immunomodulatory properties.[3]
This guide compares the efficacy of this compound with other statins and alternative inhibitors that target different enzymes within the isoprenoid synthesis pathway.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and its alternatives against their respective target enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: HMG-CoA Reductase Inhibitors (Statins)
| Statin | Target Enzyme | IC50 (nM) | Notes |
| This compound | HMG-CoA Reductase | 11.2[4] | A semi-synthetic statin. |
| Atorvastatin | HMG-CoA Reductase | 8.2[4] | A widely prescribed synthetic statin. |
| Rosuvastatin | HMG-CoA Reductase | 5.4[4] | A potent, synthetic statin. |
| Pravastatin | HMG-CoA Reductase | 44.1[4] | A hydrophilic statin. |
| Fluvastatin | HMG-CoA Reductase | 40 - 100[5] | A synthetic statin. |
| Lovastatin | HMG-CoA Reductase | 3.4[6] | A naturally derived statin. |
| Pitavastatin | HMG-CoA Reductase | 6.8[7] | A potent statin with minimal CYP450 metabolism.[8] |
Table 2: Alternative Isoprenoid Synthesis Inhibitors
| Inhibitor Class | Drug Example | Target Enzyme | IC50 (nM) | Notes |
| Nitrogen-Containing Bisphosphonates | Zoledronic Acid | Farnesyl Pyrophosphate Synthase | ~25-100 | Potent inhibitors of bone resorption.[9] |
| Risedronate | Farnesyl Pyrophosphate Synthase | ~10-50 | Used in the treatment of osteoporosis.[9] | |
| Alendronate | Farnesyl Pyrophosphate Synthase | ~450 | A commonly prescribed bisphosphonate. | |
| Farnesyltransferase Inhibitors | Tipifarnib | Farnesyltransferase | 0.86[10] | Investigated for cancer therapy. |
| Lonafarnib | Farnesyltransferase | 1.9[2] | Potent inhibitor of Ras farnesylation. | |
| Geranylgeranyltransferase I Inhibitors | GGTI-298 | Geranylgeranyltransferase I | 3000[11] | A peptidomimetic inhibitor. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Isoprenoid Synthesis Pathway and points of inhibition.
Caption: Experimental workflow for HMG-CoA reductase activity assay.
Experimental Protocols
HMG-CoA Reductase (HMGCR) Activity Assay (Spectrophotometric)
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate.[12]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM DTT and 0.5 mM EDTA)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of all reagents in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
HMG-CoA reductase enzyme solution
-
Test inhibitor at various concentrations (or solvent control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of HMG-CoA and NADPH to each well.
-
Measurement: Immediately begin kinetic measurement of the absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Farnesyltransferase (FTase) Activity Assay (Radiometric)
Principle: This assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) into a biotinylated peptide substrate. The resulting radiolabeled, biotinylated peptide is captured on streptavidin-coated scintillation proximity assay (SPA) beads, and the radioactivity is quantified.
Materials:
-
Recombinant farnesyltransferase enzyme
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Biotinylated peptide substrate (e.g., Biotin-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test inhibitors (e.g., Tipifarnib) dissolved in DMSO
-
Streptavidin-coated SPA beads
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, add the assay buffer, farnesyltransferase enzyme, and test inhibitor at various concentrations.
-
Reaction Initiation: Add a mixture of [³H]FPP and the biotinylated peptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Capture: Add a stop solution containing EDTA and the streptavidin-coated SPA beads to each well.
-
Measurement: Incubate the plate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the HMGCR assay.
Geranylgeranyltransferase I (GGTase I) Activity Assay (Fluorescence)
Principle: This assay utilizes a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLL). When the geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) is transferred to the peptide, the fluorescence properties of the dansyl group change, leading to an increase in fluorescence intensity.
Materials:
-
Recombinant geranylgeranyltransferase I enzyme
-
Geranylgeranyl pyrophosphate (GGPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLL)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test inhibitors (e.g., GGTI-298) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well black microplate, add the assay buffer, GGTase I enzyme, and test inhibitor at various concentrations.
-
Reaction Initiation: Add a mixture of GGPP and the dansylated peptide substrate to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) with excitation at ~340 nm and emission at ~520 nm.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values as described previously.
Quantification of Intracellular Isoprenoid Pyrophosphates (LC-MS/MS)
Principle: This method allows for the sensitive and specific quantification of intracellular farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells treated with inhibitors or vehicle
-
Internal standards (e.g., deuterated FPP and GGPP)
-
Methanol (B129727) for protein precipitation
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Lysis and Extraction:
-
Harvest and wash the cells.
-
Lyse the cells and precipitate proteins with ice-cold methanol containing the internal standards.
-
Centrifuge to pellet the protein debris.
-
-
Sample Preparation:
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the isoprenoid pyrophosphates using a reverse-phase C18 column with a suitable gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).
-
Detect and quantify FPP and GGPP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves using known concentrations of FPP and GGPP.
-
Quantify the intracellular concentrations of FPP and GGPP in the samples by comparing their peak areas to those of the internal standards and the standard curves.
-
Conclusion
This compound effectively inhibits the isoprenoid synthesis pathway at its rate-limiting step, leading to a reduction in both FPP and GGPP. This action is shared by other statins, with varying potencies. Alternative inhibitors targeting downstream enzymes offer more specific blockade of either farnesylation or geranylgeranylation. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or the desired pharmacological outcome. The experimental protocols provided in this guide offer a starting point for the quantitative evaluation of these inhibitors and their effects on isoprenoid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Simvastatin
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Simvastatin are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is not just a matter of best practice but a legal and ethical obligation. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with general laboratory chemical waste guidelines and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on safety data sheets, the following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2] Considering double gloving is a good practice.[1][3]
-
Body Protection: A laboratory coat or work uniform is necessary.[1]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a suitable respirator should be used.[1]
General Disposal Principles
All laboratory personnel must treat this compound and its containers as hazardous waste unless explicitly confirmed to be non-hazardous by an authorized safety officer.[1] Hazardous wastes are subject to strict regulations and must not be discharged into the sewer system or disposed of in regular trash.[1]
Key Prohibitions:
-
DO NOT dispose of this compound down the sink or drain.[1]
-
DO NOT dispose of this compound in regular trash.[1]
-
DO NOT allow the evaporation of chemical waste in a fume hood as a method of disposal.[1]
Step-by-Step Disposal Protocol for this compound Waste
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compounds, solutions, and contaminated materials, as hazardous chemical waste.[1][2]
-
Segregate this compound waste from other waste streams to prevent accidental mixing and ensure proper disposal.
2. Waste Collection and Storage:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[2][4] The container must be compatible with this compound and any solvents used.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."[4]
-
Keep the waste container securely closed at all times, except when adding waste.[1]
3. Disposal of Solid this compound Waste:
-
This includes unused or expired this compound powder, contaminated lab consumables (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, wipes).
-
Carefully transfer solid waste into the designated hazardous waste container, minimizing dust generation.[2]
4. Disposal of Liquid this compound Waste:
-
This includes solutions containing this compound and rinsate from cleaning contaminated glassware.
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[2]
5. Disposal of Empty this compound Containers:
-
"Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol).[1][2]
-
The rinsate from each rinse must be collected and treated as hazardous liquid waste.[1][2]
-
After triple-rinsing, allow the container to air dry in a well-ventilated area, such as a fume hood.[1]
-
Once completely dry, deface or remove all original labels from the container.[1] The container can then be disposed of as regular laboratory glass or plastic waste, depending on its material.[1]
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to arrange for the pickup and disposal of the collected this compound waste.[5]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[4]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies. The primary federal regulations in the United States are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6] It is essential to be aware of and compliant with all applicable local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number (for transport) | UN 3077 (for environmentally hazardous substance, solid, n.o.s.) | [7][8][9] |
| Oral LD50 (rat) | 4,438 mg/kg | [10] |
| Intraperitoneal LD50 (rat) | 705 mg/kg | [10] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | [8][11] |
Experimental Protocols
The provided search results do not contain detailed experimental protocols for this compound disposal. The step-by-step disposal protocol outlined above is derived from safety data sheets and general laboratory waste management guidelines. For specific experimental procedures involving this compound, researchers should consult their institution's approved protocols and the relevant scientific literature.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merck.com [merck.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. hmdb.ca [hmdb.ca]
- 11. fishersci.com [fishersci.com]
Safe Handling and Disposal of Simvastatin in a Laboratory Setting
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Simvastatin. Adherence to these guidelines is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary routes of occupational exposure to this compound are inhalation of dust particles and skin contact. A comprehensive PPE strategy is therefore essential.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling many chemicals, though the appropriate material may vary depending on the solvents used in conjunction with this compound.[1][2] Double-gloving is recommended as a best practice to minimize contamination risk.[3]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles at all times.[1] If there is a potential for generating dust, mists, or aerosols, a face shield should also be used for full-face protection.[3]
-
Body Protection: A laboratory coat is required to prevent skin contamination.[1] For procedures with a higher risk of exposure, consider using disposable coveralls or an apron to ensure all skin is covered.[1][3]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of generating airborne particles, a NIOSH-approved respirator is necessary.[2][3] Standard surgical masks do not provide adequate protection from chemical dusts.[4]
Operational Plan: Safe Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound:
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are accessible.[2] All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Handling:
-
Post-Handling:
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local regulations.[1]
-
Solid Waste: This includes any unused this compound powder, contaminated gloves, wipes, and disposable lab coats. Place these materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[1][3] After rinsing, deface the original label and dispose of the container according to your institution's guidelines.
Data Presentation
Toxicological Data for this compound
The following table summarizes acute toxicity data for this compound. This information underscores the importance of avoiding direct exposure.
| Route of Administration | Species | Dose (LD50) | Reference |
| Oral | Rat | 4,438 mg/kg | [6] |
| Oral | Mouse | 3 g/kg | [6] |
| Intraperitoneal | Mouse | 798 mg/kg | [6] |
| Intraperitoneal | Rat | 705 mg/kg | [6] |
| Subcutaneous | Mouse | 1,009 mg/kg | [6] |
| Subcutaneous | Rat | 672 mg/kg | [6] |
Experimental Protocols
Protocol: Surface Wipe Sampling for Contamination Detection
This protocol can be used to detect and quantify the presence of this compound on laboratory surfaces to ensure the effectiveness of cleaning procedures.[1]
Materials:
-
Wipe sampling kit (e.g., swabs or filter paper)
-
Wetting solvent (e.g., methanol (B129727) or acetonitrile)
-
Sample vials
-
Appropriate PPE as outlined above
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Identify Sampling Locations: Select areas where contamination is most likely to occur, such as the fume hood sash, balance surfaces, benchtops, and equipment handles.
-
Prepare for Sampling: Don the appropriate PPE. Moisten the wipe with the wetting solvent.
-
Wipe Sampling:
-
Wipe a defined area (e.g., 10 cm x 10 cm) with firm, overlapping strokes.
-
Fold the wipe with the exposed side inward.
-
Wipe the same area again at a 90-degree angle to the first wipe.
-
Fold the wipe again and place it in a labeled sample vial.
-
-
Sample Analysis: Submit the samples to an analytical laboratory for quantitative analysis.[1]
-
Interpretation and Action: Compare the results to any established internal action limits. If contamination is detected, review handling procedures and enhance cleaning and decontamination protocols.[1]
Mandatory Visualization
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
